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  • Product: 5-Fluorosalicylic acid
  • CAS: 345-16-4

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of 5-Fluorosalicylic Acid

An In-depth Technical Guide to the Physical Properties of 5-Fluorosalicylic Acid 5-Fluorosalicylic acid (5-FSA) is a key aromatic building block in modern medicinal chemistry and materials science. As a derivative of sal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 5-Fluorosalicylic Acid

5-Fluorosalicylic acid (5-FSA) is a key aromatic building block in modern medicinal chemistry and materials science. As a derivative of salicylic acid, it shares the foundational 2-hydroxybenzoic acid structure but is distinguished by the presence of a fluorine atom at the C5 position of the benzene ring. This single atomic substitution has profound implications, altering the molecule's electronic properties, acidity, and intermolecular interactions. For researchers and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is the bedrock upon which successful synthesis, formulation, and application are built.

The strategic incorporation of fluorine is a well-established method in drug design to enhance metabolic stability, binding affinity, and bioavailability. 5-FSA serves as a critical precursor for active pharmaceutical ingredients (APIs), such as fluorinated deferasirox for treating chronic iron overload, and as a versatile chelating agent for the development of advanced sensors and fluorescent immunoassays.[1] This guide provides an in-depth analysis of the core physical properties of 5-Fluorosalicylic acid, offering both validated data and the practical methodologies required to verify these parameters in a laboratory setting.

Core Physicochemical & Spectroscopic Data

A precise characterization of a compound's physical and spectral properties is fundamental to its application. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

General & Structural Properties

The foundational attributes of 5-FSA are summarized below. This data is essential for stoichiometric calculations, structural elucidation, and regulatory documentation.

PropertyValueSource(s)
Chemical Name 5-Fluoro-2-hydroxybenzoic acid[1][2]
CAS Number 345-16-4[1][3]
Molecular Formula C₇H₅FO₃[1][3]
Molecular Weight 156.11 g/mol [1][2][4]
Appearance White to pale beige/light brown crystalline powder[1][3]
Thermal & Solubility Properties

Thermal stability and solubility are critical determinants of a compound's viability for formulation and its behavior under various processing conditions.

PropertyValueSignificance in Research & Drug DevelopmentSource(s)
Melting Point 177 - 183 °CA sharp melting point range is a primary indicator of sample purity. A broad or depressed range suggests the presence of impurities.[5][1][3]
Boiling Point 307.4 ± 27.0 °C (Predicted)Indicates thermal stability at elevated temperatures; relevant for purification methods like sublimation or distillation under vacuum.[3]
Water Solubility Slightly solubleCrucial for developing aqueous formulations and predicting dissolution behavior in physiological environments.[3]
Methanol Solubility SolubleProvides an alternative solvent system for analysis, purification, and non-aqueous formulations.
pKa 2.68 ± 0.10 (Predicted)Governs the ionization state at different physiological pH values, directly impacting absorption, distribution, and receptor interaction.[3]
Spectroscopic Profile

Spectroscopic data provides an electronic and vibrational fingerprint of the molecule, essential for structural confirmation and quality control.

TechniqueKey Features & InterpretationSource(s)
¹H NMR Spectra reveal the chemical environment of protons. Expected signals include aromatic protons (split by H-H and H-F coupling) and acidic protons from the hydroxyl and carboxylic acid groups.[4]
¹³C NMR Provides information on the carbon skeleton. The fluorine substituent significantly influences the chemical shifts of adjacent carbon atoms.[4]
Infrared (IR) Characteristic peaks include a broad O-H stretch from the hydrogen-bonded carboxylic acid (approx. 2500-3500 cm⁻¹), a sharp C=O stretch (approx. 1650-1700 cm⁻¹), and C-F stretches.[4][6]
UV-Vis The UV absorption spectrum is used to quantify the compound and study its complexation with metals.[7]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, providing researchers with a reliable framework for confirming the physical properties of 5-FSA.

Protocol 1: Melting Point Determination via Capillary Method

The melting point is a sensitive measure of purity. Impurities disrupt the crystal lattice, typically causing the substance to melt at a lower temperature and over a wider range.

Methodology:

  • Sample Preparation: Place a small amount of dry 5-FSA powder on a watch glass. Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder to a height of 2-3 mm.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Preliminary Run: Heat the sample rapidly (10-15 °C/min) to determine an approximate melting range. This saves time in subsequent, more precise measurements.

  • Accurate Determination: Using a fresh sample, heat the block at a medium rate until the temperature is approximately 20 °C below the estimated melting point.[8]

  • Slow Heating Phase: Reduce the heating rate to 1-2 °C per minute. A slow rate is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring accuracy.[9][10]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal liquefies (T₂).[8]

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample of 5-FSA, this range should be narrow (e.g., 178-179 °C).

  • Validation: Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measurement.

Protocol 2: Qualitative Solubility Assessment

Understanding solubility is paramount for designing drug delivery systems and analytical methods. This protocol establishes a qualitative profile.

Methodology:

  • Solvent Selection: Prepare labeled test tubes containing 1 mL of various solvents of interest (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

  • Sample Addition: Add approximately 10 mg of 5-FSA to each test tube.

  • Initial Observation: Observe if the solid dissolves immediately at room temperature.

  • Agitation: Vortex or shake each tube vigorously for 30-60 seconds. Observe any changes in the amount of undissolved solid.

  • Classification:

    • Soluble: The entire solid dissolves completely.

    • Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: No noticeable decrease in the amount of solid.

  • Causality Check: The high polarity of the carboxylic acid and hydroxyl groups, combined with the potential for hydrogen bonding, explains its solubility in polar protic solvents like methanol and its limited solubility in water. The fluorinated aromatic ring provides some nonpolar character.

Interrelation of Physical Properties in Drug Development

The physical properties of 5-FSA are not isolated parameters but are interconnected and collectively influence its suitability as a drug candidate or precursor. The following diagram illustrates these critical relationships.

G cluster_0 Fundamental Molecular Properties cluster_1 Key Physicochemical Parameters cluster_2 Drug Development & Application Implications Structure Chemical Structure (C₇H₅FO₃) MeltingPoint Melting Point (177-183 °C) Structure->MeltingPoint pKa Acidity (pKa) (~2.68) Structure->pKa Solubility Solubility Profile (Slightly soluble in H₂O) Structure->Solubility MW Molecular Weight (156.11 g/mol) Purity Purity Assessment MeltingPoint->Purity High & Sharp MP indicates high purity Formulation Formulation Design (e.g., salt formation, vehicle selection) pKa->Formulation Bioavailability Bioavailability & ADME (Absorption, Distribution, Metabolism, Excretion) pKa->Bioavailability Solubility->Formulation Solubility->Bioavailability Stability Chemical & Physical Stability Purity->Stability

Sources

Exploratory

Technical Whitepaper: 5-Fluorosalicylic Acid

The following technical guide is structured to serve as a primary reference for researchers and process chemists working with 5-Fluorosalicylic acid (5-FSA). It prioritizes experimental reproducibility, structural valida...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for researchers and process chemists working with 5-Fluorosalicylic acid (5-FSA). It prioritizes experimental reproducibility, structural validation, and application logic.

Physicochemical Profiling, Synthetic Utility, and Analytical Characterization[1][2]

Executive Summary

5-Fluorosalicylic acid (5-FSA; CAS 345-16-4) is a critical fluorinated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), including fluorinated chelators (e.g., deferasirox analogs) and luminescent probes.[1][2][3][4] Distinguished by the electron-withdrawing fluorine atom at the C5 position, 5-FSA exhibits enhanced acidity and metabolic stability compared to its parent compound, salicylic acid.[2] This guide provides a comprehensive technical analysis of 5-FSA, detailing its synthesis via the Kolbe-Schmitt reaction, self-validating spectral characteristics, and handling protocols for high-purity applications.[1][2]

Physicochemical Characterization

The introduction of fluorine at the 5-position significantly alters the electronic landscape of the salicylate core, lowering the pKa and influencing solubility profiles.[2]

Table 1: Core Physicochemical Properties

PropertyValue / DescriptionTechnical Note
CAS Number 345-16-4
Formula C₇H₅FO₃MW: 156.11 g/mol
Appearance White to off-white crystalline powderDiscoloration (beige/pink) indicates oxidation or phenol impurities.[1][2][5]
Melting Point 177 – 179 °CSharp melting range is a key purity indicator; lower ranges (<175°C) suggest decarboxylation.[1][2]
pKa (Acidic) ~2.68 (Predicted)More acidic than salicylic acid (pKa 2.[1][2]97) due to F-inductive effect.[1][2]
Solubility Soluble: Ethanol, DMSO, DMFSlightly Soluble: WaterSolubility increases significantly in alkaline aqueous buffers (pH > 5).[1][2]
LogP 2.2 – 2.6Lipophilicity facilitates membrane permeability in biological assays.[1][2]
Synthetic Pathways & Manufacturing Logic

The synthesis of 5-FSA is non-trivial due to the directing effects of the fluorine and hydroxyl groups.[2] The industrial standard relies on the Kolbe-Schmitt Carboxylation , which ensures regioselectivity ortho to the phenolic hydroxyl group.[2]

3.1. Reaction Mechanism Visualization

The following diagram illustrates the preferred synthetic pathway starting from 4-fluorophenol. The process relies on the formation of a phenoxide intermediate to facilitate electrophilic substitution by CO₂.[2]

G Start 4-Fluorophenol Step1 Potassium 4-Fluorophenoxide (Intermediate) Start->Step1 KOH, H2O Dissolution Step2 Kolbe-Schmitt Complex (High Pressure/Temp) Step1->Step2 Dehydration Vacuum, 100°C Product 5-Fluorosalicylic Acid (Crude) Step2->Product CO2 (5-10 bar) 120-140°C Purified 5-FSA (Pure) >98% HPLC Product->Purified Acidification (H2SO4) Recrystallization (H2O/EtOH)

Figure 1: Synthetic workflow for 5-Fluorosalicylic acid via the Kolbe-Schmitt reaction. Critical control points include moisture removal before CO₂ addition.[1][2]

3.2. Detailed Experimental Protocol (Kolbe-Schmitt Modification)

Objective: Synthesis of 5-FSA from 4-fluorophenol with >70% yield.

Reagents:

  • 4-Fluorophenol (1.0 eq)[1][2]

  • Potassium Hydroxide (KOH) (1.05 eq)[2]

  • Carbon Dioxide (CO₂) (Gas, dried)[2]

  • Sulfuric Acid (H₂SO₄) (Concentrated)[2][6]

Protocol:

  • Phenoxide Formation: In a high-pressure autoclave reactor, dissolve 4-fluorophenol and KOH in a minimum volume of water.[2]

  • Dehydration (Critical Step): The reaction requires anhydrous conditions to favor carboxylation over protonation.[2] Evaporate water under vacuum at 100°C until a dry potassium phenoxide salt is obtained.[2] Failure to dry completely drastically reduces yield.[2]

  • Carboxylation: Pressurize the reactor with dry CO₂ (5–10 bar) and heat to 120–140°C for 4–6 hours. The phenoxide oxygen activates the ortho position, directing the CO₂ attack.[2]

  • Quenching: Cool the reactor and dissolve the solid mass in water.

  • Precipitation: Acidify the solution dropwise with concentrated H₂SO₄ to pH < 2. 5-FSA will precipitate as a solid.[1][2]

  • Purification: Recrystallize from hot water or a water/ethanol mixture (9:1) to remove unreacted phenol.[2]

Structural Identification & Self-Validating Analysis

To ensure the integrity of the synthesized or purchased material, researchers must validate the structure using NMR.[2] The fluorine atom introduces characteristic splitting patterns (


 coupling) that serve as an internal check for regiochemistry.[2]
4.1. 1H NMR Interpretation Logic (DMSO-d₆)

Unlike simple salicylic acid, the 5-FSA spectrum is defined by Fluorine-Proton coupling.[2]

  • δ 11.0 – 14.0 ppm (Broad Singlet, 2H): Represents the carboxylic acid (-COOH) and phenolic (-OH) protons.[1][2] These are exchangeable with D₂O.

  • δ 7.4 – 7.6 ppm (Doublet of Doublets, 1H, H-6): This proton is ortho to the electron-withdrawing carboxyl group (deshielded) and meta to the fluorine.

  • δ 7.2 – 7.3 ppm (Multiplet, 1H, H-4): This proton is ortho to the fluorine atom.[2] It will show strong coupling to the fluorine (

    
    ).[1][2]
    
  • δ 6.9 – 7.0 ppm (Doublet of Doublets, 1H, H-3): This proton is ortho to the electron-donating hydroxyl group (shielded) and meta to the carboxyl.

Self-Validation Check: If the spectrum shows a singlet in the aromatic region, the fluorination is incorrect.[2] You must observe complex splitting (multiplets/doublets of doublets) due to


F interaction.[2]
4.2. Impurity Profiling

In pharmaceutical applications, 5-FSA is often used as a reference standard for impurities in:

  • Fluorinated APIs: Used to quantify hydrolysis products.[2]

  • Mesalamine/Salicylic Acid: Although rare, it serves as a specificity marker in HPLC methods to ensure separation between halogenated analogs and the parent drug.[2]

Applications in Research
5.1. Chelation & Luminescence

5-FSA is a potent bidentate ligand.[2] The ortho-hydroxy carboxylic acid moiety binds lanthanide ions (e.g., Tb³⁺).[2]

  • Mechanism: The aromatic ring acts as an "antenna," absorbing UV light and transferring energy to the lanthanide ion, resulting in intense luminescence.[2]

  • Utility: Used in time-resolved fluorescence immunoassays (TR-FIA).[1][2]

5.2. Metabolic Probing

The C-F bond is metabolically robust.[2] 5-FSA is used to study the metabolism of salicylate derivatives without the rapid ring hydroxylation that occurs at the C5 position in non-fluorinated analogs.[2]

Safety & Handling (GHS Standards)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at room temperature in a tightly sealed container. Hygroscopic tendencies require storage in a desiccator for analytical standard use.[2]

References
  • Physicochemical Data: PubChem. 5-Fluorosalicylic acid (CID 67658).[2] National Library of Medicine.[2] Link

  • Synthesis Protocol: BenchChem. Synthesis of 5-Fluorosalicylic acid via Kolbe-Schmitt Reaction. Link

  • Crystallography & Structure: Choudhury, A. R., & Guru Row, T. N. (2004).[2] 5-Fluorosalicylic acid.[1][2][3][4][5][6][7] Acta Crystallographica Section E. Link

  • Spectral Data: ChemicalBook. 5-Fluorosalicylic acid NMR and Properties. Link

  • Safety Data: Sigma-Aldrich.[2] Safety Data Sheet for 5-Fluorosalicylic acid. Link

Sources

Foundational

Technical Guide: Thermal Characterization of 5-Fluorosalicylic Acid (5-FSA)

Executive Summary 5-Fluorosalicylic acid (5-FSA) , a fluorinated derivative of salicylic acid, serves as a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), including antifungal agents,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluorosalicylic acid (5-FSA) , a fluorinated derivative of salicylic acid, serves as a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), including antifungal agents, anti-inflammatory drugs, and lanthanide-based fluorescence probes.[1][2]

Precise thermal characterization—specifically the determination of the melting point (MP) —is the primary rapid-release specification for assessing the purity of 5-FSA.[2] While standard salicylic acid melts at ~158–161°C, the introduction of a fluorine atom at the C5 position significantly alters the crystal lattice energy, elevating the melting point to the 177–180°C range.[2]

This guide provides a comprehensive technical framework for the thermal analysis of 5-FSA, integrating thermodynamic theory with validated experimental protocols (DSC and Capillary) to ensure data integrity in drug development pipelines.[2]

Physicochemical Profile

The following data constitutes the "Golden Standard" for 5-FSA identification. Deviations from these baselines indicate polymorphism, solvate formation, or chemical impurities.[2]

PropertySpecificationTechnical Notes
Chemical Name 5-Fluoro-2-hydroxybenzoic acid
CAS Registry 345-16-4 Distinct from 3- or 4-fluoro isomers.[1][2][3][4]
Melting Point 177°C – 180°C Sharp endotherm indicates high purity (>98%).[2]
Molecular Weight 156.11 g/mol
Appearance White to pale beige powderDiscoloration suggests oxidation or phenol residues.[2]
pKa (Predicted) ~2.68 (COOH), ~11.4 (OH)More acidic than salicylic acid (pKa 2.[2]97) due to F-induction.[2]
Solubility Methanol, Ethanol (Soluble)Sparingly soluble in water; recrystallization solvent of choice is often aqueous ethanol.[2]

Thermodynamics & Crystallography: The "Fluorine Effect"

To understand why 5-FSA melts at ~179°C (nearly 20°C higher than its parent, salicylic acid), one must analyze the crystal lattice energetics.[2]

  • Electronic Induction: The fluorine atom at the C5 position is highly electronegative.[2] Through inductive effects (-I), it withdraws electron density from the aromatic ring, increasing the acidity of the phenolic hydroxyl and the carboxylic acid.[2]

  • Lattice Packing: Unlike the hydrogen atom it replaces, fluorine can participate in weak C–F[2]···H–C and C–F···π interactions.[2] These additional intermolecular forces, combined with the standard centrosymmetric dimer formation typical of benzoic acids (via carboxylic acid hydrogen bonding), stabilize the crystal lattice.[2]

  • Thermal Consequence: Higher energy is required to disrupt these reinforced lattice interactions, resulting in a distinct thermodynamic shift from 158°C (Salicylic Acid) to ~179°C (5-FSA).[2]

Experimental Protocols

Method A: Differential Scanning Calorimetry (DSC)

The Gold Standard for thermodynamic purity.[2]

Objective: Determine the onset melting temperature (


) and heat of fusion (

).

Protocol:

  • Sample Prep: Weigh 2–4 mg of dried 5-FSA into a standard aluminum pan. Crimp with a pinhole lid (to allow gas escape if decarboxylation occurs).[2]

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat from 40°C to 200°C at a rate of 10°C/min .

    • Note: A slower rate (e.g., 2°C/min) increases resolution but decreases signal sensitivity.[2] 10°C/min is standard for QC.[2]

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidation.
    

Acceptance Criteria:

  • Endotherm Onset: 177.0°C ± 1.0°C.[2]

  • Peak Maximum: 179.0°C – 182.0°C.[2]

  • Peak Shape: Symmetrical.[2] A "shoulder" on the low-temperature side indicates eutectic impurities (e.g., 4-fluorosalicylic acid).[2]

Method B: Capillary Melting Point (USP <741>)

Routine QC method.[2]

Protocol:

  • Grinding: Finely powder the sample to ensure uniform heat transfer. Coarse crystals lead to thermal lag and broad ranges.[2]

  • Loading: Pack the capillary to a height of 3 mm. Compact by tapping (loose packing causes uneven melting).[2]

  • Ramp:

    • Rapid heat to 160°C.[2]

    • Slow ramp (1°C/min ) from 160°C to 185°C.[2]

  • Observation: Record the temperature of the first visible liquid droplet (Collapse Point) and the disappearance of the last solid particle (Clear Point).

Visualizing the Workflow:

MP_Determination Sample Raw 5-FSA Sample Prep Desiccation & Grinding (Remove Solvent/H2O) Sample->Prep Selection Select Method Prep->Selection DSC DSC Analysis (10°C/min, N2) Selection->DSC R&D / High Precision Capillary Capillary Apparatus (1°C/min ramp) Selection->Capillary Routine QC Data_DSC Thermogram Analysis (Onset vs Peak) DSC->Data_DSC Data_Cap Visual Range (Meniscus Formation) Capillary->Data_Cap Decision Compliance Check (Range: 177-180°C) Data_DSC->Decision Data_Cap->Decision Fail Reject/Recrystallize Decision->Fail <177°C or Broad Range Pass Release for Synthesis Decision->Pass Within Spec

Figure 1: Decision logic for thermal characterization of 5-FSA. Note the critical divergence between routine QC (Capillary) and high-precision R&D (DSC).

Impurity Profiling & Troubleshooting

A depressed melting point is the most reliable indicator of contamination.[2] In the synthesis of 5-FSA (typically via carboxylation of 4-fluorophenol), several specific impurities can alter thermal behavior.

Impurity TypeSourceThermal Impact
4-Fluorophenol Unreacted Starting MaterialSignificant Depression. Forms a deep eutectic; MP will drop sharply (often <170°C) and appear "wet" or sticky.[2]
3-Fluorosalicylic Acid Regioisomer (Ortho-isomer)Broadening. Isomers often cocrystallize or form solid solutions, broadening the melting range by >2°C.
Water/Solvent Inadequate DryingPseudopolymorphism. May show a desolvation endotherm (e.g., at 100°C) prior to the true melt.[2]

Self-Validating Logic: If the MP is 174–176°C , do not assume "close enough." Recrystallize from water/ethanol (10:1). If the MP rises to 178°C, the original batch was impure.[2] If it remains 175°C, investigate potential isomer contamination using HPLC.[2]

Applications in Drug Development[1][2][5]

The melting point of 5-FSA is not just a physical constant; it is a gateway quality attribute for downstream applications.[2]

  • Active Pharmaceutical Ingredients (APIs): 5-FSA is a precursor for fluorinated analogs of deferasirox (iron chelator) and various salicylamide-based anti-inflammatory drugs.[2] Using low-melting (impure) 5-FSA can lead to side-reactions in the coupling steps, lowering the yield of the final API.[2]

  • Fluorescence Immunoassays: 5-FSA forms ternary complexes with Terbium (Tb³⁺).[1][2] The purity of the 5-FSA antenna ligand is critical for maximizing the quantum yield of the fluorescence.[2] Impurities quench this fluorescence, making MP a vital pre-screen for assay reagents.[2]

Applications Start 4-Fluorophenol Synthesis Kolbe-Schmitt Reaction Start->Synthesis Crude Crude 5-FSA Synthesis->Crude Purification Recrystallization (Aq. Ethanol) Crude->Purification QC QC Check: MP 177-180°C Purification->QC QC->Purification Fail (<177°C) Path_Drug API Synthesis (e.g. Deferasirox analogs) QC->Path_Drug Pass Path_Diag Diagnostic Reagents (Tb3+ Chelates) QC->Path_Diag Pass

Figure 2: The critical role of melting point verification in the 5-FSA value chain, separating synthesis from high-value downstream applications.

References

  • Sigma-Aldrich. 5-Fluorosalicylic acid Product Specification & MSDS. Retrieved from (Catalog No. 345-16-4).[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67658, 5-Fluorosalicylic acid. Retrieved from .[2]

  • Thermo Fisher Scientific. 5-Fluorosalicylic acid, 97% Certificate of Analysis. Retrieved from .[2]

  • Szabó-Plánka, T., et al. (2010).[2] "Effect of fluorine position on the coordinating ability of fluorosalicylic acids." Journal of Inorganic Biochemistry. (Discusses structural properties and chelation).

  • ChemicalBook. 5-Fluorosalicylic acid Properties and Melting Point Data. Retrieved from .[2]

Sources

Exploratory

5-Fluorosalicylic Acid: Physicochemical Profiling, Synthesis, and Pharmaceutical Utility

Executive Summary 5-Fluorosalicylic acid (5-FSA) is a critical fluorinated aromatic intermediate (CAS: 345-16-4) utilized extensively in medicinal chemistry as a bioisostere of salicylic acid, a mechanistic probe in meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluorosalicylic acid (5-FSA) is a critical fluorinated aromatic intermediate (CAS: 345-16-4) utilized extensively in medicinal chemistry as a bioisostere of salicylic acid, a mechanistic probe in metabolic studies, and a matrix in MALDI mass spectrometry.[1][2][3]

While its average molecular weight is 156.11 g/mol , its utility stems from the specific electronic perturbations introduced by the fluorine atom at the C5 position.[3] This modification significantly alters the acidity (pKa) and lipophilicity compared to its parent compound, salicylic acid, without drastically changing steric volume.[3][4]

This guide provides a technical deep-dive into the physicochemical architecture, validated synthetic routes, and analytical protocols for 5-FSA, designed for application scientists and drug developers.[3]

Part 1: Fundamental Physicochemical Architecture

The distinction between "Average Molecular Weight" and "Monoisotopic Mass" is critical for high-resolution mass spectrometry (HRMS) applications, particularly when 5-FSA is used as a matrix or internal standard.[2][3]

Molecular Identity Table[3][4][5]
PropertyValueTechnical Context
Chemical Formula

Average Molecular Weight 156.11 g/mol Used for molarity calculations in synthesis.[2][3][4]
Monoisotopic Mass 156.0223 Da Essential for identifying parent ions in MS.[2][3][4]
CAS Registry Number 345-16-4Unique identifier for procurement.[2][3][4][5]
Melting Point 177–179 °CPurity indicator; lower values suggest hydration or impurities.[2][3][4]
Predicted pKa (COOH) ~2.68More acidic than Salicylic Acid (pKa 2.[2][3][4]97) due to electron-withdrawing F.
LogP (Octanol/Water) ~2.0 - 2.2Indicates moderate lipophilicity; suitable for passive membrane transport.[2][3][4]
The Fluorine Effect (Electronic Causality)

The substitution of Hydrogen with Fluorine at the 5-position is not merely structural. Fluorine is the most electronegative element (3.98 Pauling scale).[3][4]

  • Inductive Effect (-I): The fluorine atom pulls electron density from the aromatic ring.[2][3] This destabilizes the carboxylate anion less than the phenol, but overall increases the acidity of the carboxylic acid group compared to unsubstituted salicylic acid.

  • Bioisosterism: The C-F bond length (1.35 Å) is close to C-H (1.09 Å), allowing 5-FSA to mimic salicylic acid in enzyme binding pockets (e.g., cyclooxygenases) while blocking metabolic oxidation at the 5-position.[3]

Part 2: Synthetic Pathways & Process Chemistry[4][5][7]

The synthesis of 5-FSA requires navigating the deactivation of the aromatic ring.[2] Direct fluorination is hazardous and non-selective.[3][4] The industry-standard protocol relies on the Balz-Schiemann Reaction , converting an amine to a fluoride via a diazonium intermediate.[6][7]

The Balz-Schiemann Protocol (Diazotization-Fluorination)

This route ensures regioselectivity at the C5 position.[2][3]

Reagents:

  • Precursor: 5-Aminosalicylic acid (Mesalamine).[2][3][4]

  • Diazotization: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ).[2][3][4][6]
  • Fluorine Source: Fluoroboric Acid (

    
    ).[2][3][4]
    
  • Decomposition: Thermal heating.[2][3][4][7]

Mechanism:

  • Diazotization: The amine reacts with nitrous acid (generated in situ) at low temperatures (0–5°C) to form the diazonium chloride.[2][3][4]

  • Counter-ion Exchange: Addition of

    
     precipitates the insoluble diazonium tetrafluoroborate salt.[3][4]
    
  • Pyrolysis: Controlled heating decomposes the salt, releasing

    
     and 
    
    
    
    , leaving the Fluorine attached to the ring.[3][4]
Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 5-Aminosalicylic Acid Step1 Diazotization (NaNO2 / HCl, <5°C) Start->Step1 Amine Activation Inter Intermediate: Diazonium Tetrafluoroborate Step1->Inter + HBF4 Step2 Thermal Decomposition (Pyrolysis) Inter->Step2 -N2, -BF3 Purify Recrystallization (Water/Ethanol) Step2->Purify Crude Isolation Final Product: 5-Fluorosalicylic Acid (>98% Purity) Purify->Final QC Validation

Figure 1: Step-wise synthetic pathway transforming 5-Aminosalicylic acid to 5-FSA via the Balz-Schiemann reaction.

Part 3: Analytical Methodologies

For researchers using 5-FSA as an internal standard or characterizing it as an impurity, a self-validating analytical method is required.[3][4]

HPLC Quantification Protocol

5-FSA is commonly used to quantify Salicylic Acid (SA) in biological fluids because it is structurally similar but chromatographically distinct.[2][3][4]

Chromatographic Conditions (Reverse Phase):

  • Column: C18 (Octadecylsilyl), 5 µm particle size, 150 mm x 4.6 mm (e.g., Agilent Zorbax or Phenomenex Luna).[2][3][4]

  • Mobile Phase: Methanol : Water (40:60 v/v) containing 0.1% Phosphoric Acid (

    
    ).[2][3][4]
    
    • Why Acidic? The pH must be kept below the pKa (~2.[3][4]68) to suppress ionization.[2][3][4] Ionized species elute too quickly (void volume) and cause peak tailing.[3][4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV-Vis at 300 nm (Excitation max for salicylates) or Fluorescence (Ex 296 nm / Em 410 nm).[2][3][4]

  • Retention Logic: 5-FSA is slightly more hydrophobic than Salicylic Acid due to the fluorine atom.[2][3][4] Expect 5-FSA to elute after Salicylic Acid.[2][3][4]

NMR Characterization Standards

To confirm identity, Nuclear Magnetic Resonance (NMR) is the gold standard.[3][4]

  • 
    H NMR (Proton): 
    
    • Look for the aromatic region (6.8 – 7.8 ppm).[2][3][4]

    • Coupling constants (

      
      -values) between H3, H4, and H6 will be split by the Fluorine atom (
      
      
      
      and
      
      
      ), creating complex multiplets distinct from the clean doublets of salicylic acid.[3]
  • 
    F NMR (Fluorine): 
    
    • Critical Validation: A single sharp peak around -110 to -125 ppm (relative to

      
      ) confirms mono-fluorination.[2][3][4] Multiple peaks indicate impurities (e.g., 4-fluoro isomers).[2][3][4]
      
Analytical Logic Diagram

AnalyticalLogic Sample Unknown Sample / Raw Material HPLCTest HPLC-UV (C18 Column) Mobile Phase pH < 2.5 Sample->HPLCTest Decision Single Peak > 98%? HPLCTest->Decision NMRTest 19F-NMR Confirmation Decision->NMRTest Yes Fail REJECT: Impurity Detected Decision->Fail No Pass VALIDATED: 5-FSA NMRTest->Pass Single Singlet/Multiplet NMRTest->Fail Multiple F-Signals

Figure 2: Decision tree for the analytical validation of 5-FSA purity.

Part 4: Pharmaceutical Applications[2][9][10][11][12]

Bioisosterism and Metabolic Blocking

In drug design, the C5 position of salicylic acid is metabolically vulnerable to oxidation.[3][4] Replacing H with F blocks this metabolic pathway (Cytochrome P450 oxidation) without preventing the molecule from binding to its target receptors (e.g., COX enzymes).[3][4] This extends the half-life of salicylate-based pharmacophores.[3][4]

MALDI-MS Matrix

5-FSA is a "cool" matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI).[2][3][4] It is particularly effective for the analysis of peptides and proteins that are labile (easily broken).[3][4]

  • Mechanism: 5-FSA absorbs laser energy efficiently at standard Nitrogen laser wavelengths (337 nm) and transfers it gently to the analyte, minimizing fragmentation compared to harsher matrices like CHCA.[2][3]

Metal Chelation Sensors

Due to the ortho-hydroxyl and carboxyl groups, 5-FSA is a bidentate ligand.[2][3]

  • Terbium (

    
    ) Complexes:  5-FSA forms ternary complexes with Terbium, acting as an "antenna" that absorbs UV light and transfers energy to the lanthanide, resulting in intense green luminescence.[3] This is utilized in high-sensitivity immunoassays.[2][3][4]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67658, 5-Fluorosalicylic acid.[2][3][4] Retrieved from [Link][2][3][4]

  • Sharma, G. V. M., et al. (2000). Synthesis of 5-Fluoro Salicylic Acid.[2][3][4][8] Synthetic Communications, 30(3), 397–405.[2][3][4][8] (Describes the modified Balz-Schiemann route).

  • Rozhon, W., et al. (2005). Quantification of free and total salicylic acid in plants by solid-phase extraction and isocratic high-performance anion-exchange chromatography.[2][3][4] Analytical and Bioanalytical Chemistry, 382(7), 1620–1627.[2][3][4] (Establishes 5-FSA as an internal standard).[2][3][4]

  • Asakawa, D., et al. (2011). The use of 5-formylsalicylic acid (5-FSA) and 5-nitrosalicylic acid (5-NSA) as novel matrices for in-source decay (ISD) of peptides.[2][3] Journal of the American Society for Mass Spectrometry.[2][3][4] (Contextualizes fluorinated/substituted salicylates in MALDI).

Sources

Foundational

Technical Monograph: 5-Fluorosalicylic Acid (5-FSA)

Advanced Synthesis, Characterization, and Pharmaceutical Utility [1] Executive Summary 5-Fluorosalicylic acid (5-FSA) represents a critical fluorinated building block in medicinal chemistry.[1][2] While structurally homo...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Characterization, and Pharmaceutical Utility [1]

Executive Summary

5-Fluorosalicylic acid (5-FSA) represents a critical fluorinated building block in medicinal chemistry.[1][2] While structurally homologous to salicylic acid, the introduction of a fluorine atom at the C5 position significantly alters its electronic properties, lipophilicity, and metabolic stability.[1] This guide serves as a technical blueprint for researchers utilizing 5-FSA as an intermediate for active pharmaceutical ingredients (APIs), such as fluorinated iron chelators (e.g., Deferasirox analogs), or as a ligand in lanthanide-based fluorescence assays.[1]

Part 1: Structural Identity & Nomenclature

To work effectively with 5-FSA, one must understand the IUPAC prioritization rules that dictate its nomenclature.[1] The carboxylic acid group takes precedence over the hydroxyl and halogen substituents.[1]

  • Preferred IUPAC Name: 5-Fluoro-2-hydroxybenzoic acid[1][2][3]

  • CAS Registry Number: 345-16-4[1][2][3][4][5][6][7][8]

  • Molecular Formula: C₇H₅FO₃[4][6][7][8]

  • SMILES: OC(=O)C1=C(O)C=CC(F)=C1

Structural Numbering Logic

The benzene ring is numbered starting from the carbon bonded to the carboxyl group (C1).[1] The hydroxyl group at the ortho position defines C2, ensuring the lowest locant set.[1] The fluorine atom is located para to the hydroxyl group at C5.[1]

Structure cluster_0 Numbering Priority C1 C1: Carboxyl (-COOH) (Highest Priority) C2 C2: Hydroxyl (-OH) (Ortho) C1->C2 Ring Position C5 C5: Fluorine (-F) (Para to -OH) C2->C5 Electronic Effect caption Fig 1. IUPAC Numbering Logic for 5-Fluoro-2-hydroxybenzoic acid

Part 2: Synthesis – The Kolbe-Schmitt Protocol

Expert Insight: While direct fluorination of salicylic acid is theoretically possible, it often yields a mixture of 3-fluoro and 5-fluoro isomers that are difficult to separate.[1] The industry-standard, self-validating method is the Kolbe-Schmitt carboxylation of 4-fluorophenol.[1] This route guarantees regioselectivity because the para position (relative to the phenol -OH) is blocked by fluorine, forcing the incoming CO₂ to the ortho position.[1]

Optimized Experimental Protocol

Objective: Synthesis of 5-FSA from 4-fluorophenol via high-pressure carboxylation.

Reagents:

  • 4-Fluorophenol (Starting Material)[1][9]

  • Potassium Hydroxide (KOH) / Sodium Ethoxide (EtONa) – Dual base system enhances yield[1]

  • Carbon Dioxide (CO₂) – Dry gas[1]

  • Sulfuric Acid (H₂SO₄) – For acidification[1]

Step-by-Step Workflow:

  • Phenoxide Formation:

    • Dissolve 4-fluorophenol in an ethanolic solution of KOH (1.1 eq).

    • Evaporate the solvent under vacuum to obtain dry potassium 4-fluorophenoxide.[1]

    • Critical Control Point: Moisture must be strictly eliminated.[1] Water competes with CO₂ and hydrolyzes the phenoxide, killing the reaction.[1]

  • Carboxylation (The Kolbe-Schmitt Step):

    • Place the dry phenoxide in a high-pressure autoclave.[1]

    • Pressurize with dry CO₂ (5–10 atm).[1]

    • Heat to 120–140°C for 4–6 hours.

    • Mechanism:[9][10] The phenoxide oxygen attacks CO₂, followed by a rearrangement to the ortho carbon.[1]

  • Work-up & Purification:

    • Dissolve the solid reaction cake in water.

    • Acidify with dilute H₂SO₄ to pH ~2 to precipitate the free acid.[1]

    • Filter the crude solid.[1]

    • Recrystallization: Use water/ethanol (9:[1]1) to obtain pure white/beige crystals.[1]

Reaction Mechanism Visualization

Mechanism Step1 4-Fluorophenol (Precursor) Step2 Potassium Phenoxide (Activated Intermediate) Step1->Step2 KOH/EtONa -H2O Step3 Electrophilic Attack (CO2 @ 5-10 atm) Step2->Step3 High Pressure Step4 Rearrangement (Ortho-substitution) Step3->Step4 120-140°C Product 5-Fluorosalicylic Acid (Final Product) Step4->Product H+ Workup caption Fig 2. Regioselective Synthesis via Kolbe-Schmitt Reaction

Part 3: Physicochemical Profiling

For drug development professionals, the physical constants of 5-FSA are vital for formulation and ADME prediction.[1] The fluorine atom lowers the pKa compared to salicylic acid (pKa 2.97), making 5-FSA slightly more acidic due to the electron-withdrawing inductive effect (-I) of fluorine.[1]

PropertyValueContext for Researchers
Melting Point 177–179 °CDistinct from salicylic acid (158 °C); useful for purity checks.[1]
pKa ~2.68Higher acidity than non-fluorinated analog; affects buffer solubility.[1]
LogP ~2.2Moderate lipophilicity; suitable for oral bioavailability.[1]
Solubility Low (Water), High (Ethanol)Recrystallize from aqueous ethanol.[1]
Appearance Pale beige/white powderDarkening indicates oxidation; store under inert gas.[1]

Part 4: Pharmaceutical & Analytical Applications

5-FSA is not merely a laboratory curiosity; it is a functional scaffold in advanced medicinal chemistry.[1]

Intermediate for Deferasirox Analogs

Deferasirox is a tridentate iron chelator used to treat chronic iron overload.[1] Research indicates that fluorinated derivatives (synthesized using 5-FSA as the starting block) can offer altered metabolic profiles and improved half-lives due to the strength of the C-F bond resisting oxidative metabolism.[1]

Lanthanide Fluorescence Assays

Due to its ortho-hydroxybenzoic acid moiety, 5-FSA acts as an efficient antenna ligand for Terbium (Tb³⁺).[1]

  • Mechanism: 5-FSA absorbs UV light and transfers energy to the Tb³⁺ ion, resulting in intense green luminescence.[1]

  • Application: This complex is used in time-resolved fluorescence immunoassays (TR-FIA), offering higher sensitivity than standard colorimetric assays.[1]

Analytical Impurity Standard

In the production of 5-aminosalicylic acid (Mesalazine) or other fluorinated aromatics, 5-FSA often appears as a process impurity or degradation product.[1] It is used as a certified reference standard in HPLC methods to ensure regulatory compliance.[1]

Applications cluster_pharma Pharma Development cluster_anal Analytical Chem FSA 5-FSA (Core Scaffold) Chelator Fluorinated Iron Chelators FSA->Chelator Bioisostere Metabolic Stability (C-F) FSA->Bioisostere Sensor Tb3+ Ligand (Fluorescence) FSA->Sensor Standard HPLC Impurity Reference FSA->Standard caption Fig 3. Downstream Applications of 5-Fluorosalicylic Acid

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67658, 5-Fluorosalicylic acid.[1] Retrieved from [Link][1]

  • Sharma, G. V. M., et al. (2000). Synthesis of 5-Fluoro Salicylic Acid.[1][9] Synthetic Communications, 30(3), 397-405.[1][5][9] (Describes the optimization of the synthesis route).

  • Luo, J., & Larrosa, I. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure.[1][11] Chemistry – A European Journal.[1][11] (Contextualizes modern improvements to the Kolbe-Schmitt reaction).

  • European Chemicals Agency (ECHA). Registration Dossier: 5-fluoro-2-hydroxybenzoic acid.[1] Retrieved from [Link][1]

Sources

Exploratory

Chemical Informatics and Synthetic Utility of 5-Fluorosalicylic Acid

A Technical Guide for Drug Discovery & Application Scientists Executive Summary 5-Fluorosalicylic acid (5-FSA) represents a critical scaffold in medicinal chemistry, serving as both a bioisostere of salicylic acid and a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Application Scientists

Executive Summary

5-Fluorosalicylic acid (5-FSA) represents a critical scaffold in medicinal chemistry, serving as both a bioisostere of salicylic acid and a versatile ligand for metallo-pharmaceuticals.[1][2] This guide moves beyond basic catalog data to provide a rigorous analysis of its chemical informatics, synthetic pathways, and analytical validation.[2] We focus on the causality behind its reactivity and the precise identification required for regulatory compliance in drug development.[2]

Part 1: Chemical Informatics & Identity

The InChI Key as a Digital Fingerprint

In high-throughput screening and impurity profiling, ambiguity is a liability.[2] 5-FSA is frequently confused with its isomers (3-fluoro, 4-fluoro, or 6-fluoro analogs).[2] The InChI Key provides a collision-resistant hash that guarantees identity verification across disparate databases (PubChem, ChEMBL, internal ELNs).[2]

Core Identifiers:

  • IUPAC Name: 5-Fluoro-2-hydroxybenzoic acid[1][2][3][4][5]

  • CAS Registry Number: 345-16-4[1][2][3][4][5][6][7][8][9]

  • InChI String: InChI=1S/C7H5FO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)

  • InChI Key: JWPRICQKUNODPZ-UHFFFAOYSA-N[2][6][7][8][9]

Decoding the InChI Key

The key JWPRICQKUNODPZ-UHFFFAOYSA-N is not random.[2][8] It is a hashed representation of the molecule's layers.[2]

  • Block 1 (JWPRICQKUNODPZ): Encodes the molecular skeleton (connectivity).[2] If you change the fluorine position from C5 to C3, this entire block changes, instantly flagging the isomer.[2]

  • Block 2 (UHFFFAOYSA): Encodes stereochemistry and isotopic layers.[2] The "SA" indicates standard isotopic composition and no undefined stereocenters.[2]

  • Block 3 (N): Protonation flag.[2]

Visualization: The Informatics Logic The following diagram illustrates how the InChI Key acts as a bridge between physical structure and digital databases.

InChI_Logic cluster_0 Physical Entity cluster_1 InChI Generation cluster_2 Digital Output Struct 5-Fluorosalicylic Acid (Structure) Formula Formula Layer C7H5FO3 Struct->Formula Connect Connectivity Layer (C5-F substitution) Struct->Connect Hash SHA-256 Hashing Formula->Hash Connect->Hash Key InChI Key JWPRICQKUNODPZ... Hash->Key

Figure 1: The flow of structural information from the physical molecule to the hashed InChI Key, ensuring unique identification in chemical databases.[2]

Part 2: Synthetic Architecture

The Kolbe-Schmitt Carboxylation

While direct fluorination of salicylic acid is possible, it often yields inseparable mixtures of isomers.[2] The most robust, self-validating route for high-purity 5-FSA is the Kolbe-Schmitt carboxylation of 4-fluorophenol .[2]

Why this route?

  • Regiocontrol: The hydroxyl group of 4-fluorophenol is a strong ortho/para director.[2] The para position is blocked by fluorine.[2] This forces the incoming CO2 electrophile to the ortho position, exclusively yielding the 5-fluoro-2-hydroxybenzoic acid isomer.[2]

  • Atom Economy: Utilizes CO2 as the carbon source.[2]

Detailed Protocol

Note: This protocol involves high pressure and thermal handling.[2][10] Standard PPE and a blast shield are mandatory.

Reagents:

  • 4-Fluorophenol (1.0 eq)[2]

  • Potassium Hydroxide (KOH) (1.0 eq)[2]

  • Carbon Dioxide (CO2) (Gas, anhydrous)[2]

  • Solvent: Diglyme or solvent-free (melt)[2]

Step-by-Step Methodology:

  • Phenolate Formation (Critical Step):

    • Dissolve 4-fluorophenol in a minimum amount of water/methanol.[2] Add stoichiometric KOH.

    • Evaporate to dryness under vacuum.[2]

    • Validation Check: The resulting potassium 4-fluorophenolate must be a bone-dry powder.[2] Any residual moisture will hydrolyze the CO2 to carbonic acid, killing the reaction.[2]

  • Carboxylation:

    • Place the dry phenolate in a high-pressure autoclave.[2]

    • Pressurize with CO2 to 5–10 atm (75–150 psi).[2]

    • Heat to 120–140°C for 4–6 hours.

    • Mechanism:[10][11] The phenoxide anion attacks CO2 to form a keto-intermediate, which tautomerizes to the salicylate.[2]

  • Workup & Purification:

    • Cool and depressurize.[2] Dissolve the solid cake in water.

    • Acidify with 6M HCl to pH < 2.[2] The product, 5-FSA, will precipitate.[2]

    • Recrystallize from water/ethanol.[2]

Visualization: Synthetic Pathway

Synthesis_Workflow Start 4-Fluorophenol (Precursor) Inter K-4-Fluorophenolate (Dry Salt) Start->Inter -H2O Base + KOH (Deprotonation) Base->Inter React CO2 (5-10 atm) 120-140°C Inter->React Product 5-Fluorosalicylic Acid (Crude) React->Product Kolbe-Schmitt Pure Recrystallization (>98% Purity) Product->Pure

Figure 2: The regioselective synthesis of 5-FSA via the Kolbe-Schmitt reaction, utilizing the blocking effect of the para-fluorine.[2]

Part 3: Analytical Profiling & Validation

Proving the Structure

In drug development, "white powder" is insufficient.[2] You must validate the structure using orthogonal datasets.[2]

Table 1: Physicochemical Profile of 5-FSA

PropertyValueContext
Melting Point 177–179 °CDistinct from Salicylic Acid (158 °C)
pKa ~2.68More acidic than Salicylic Acid (2.[2]97) due to F-induction
Solubility Methanol, EthanolPoorly soluble in cold water
Appearance White to light pink crystalsPink hue indicates phenol oxidation (impurity)
NMR Validation Strategy

The 1H NMR spectrum is the primary tool for confirming the 5-position substitution.[2]

  • Coupling Logic:

    • H3 (Ortho to OH, Meta to F): Appears as a doublet of doublets (dd).[2] It couples with H4 (ortho-coupling, ~9 Hz) and F5 (meta-coupling, ~4-6 Hz).[2]

    • H4 (Para to COOH): Appears as a multiplet (td or ddd) due to coupling with H3 (ortho), H6 (meta), and F5 (ortho-F coupling).[2]

    • H6 (Ortho to COOH): Appears as a doublet of doublets (dd).[2] Small meta-coupling to H4 (~3 Hz) and para-coupling to F5.

  • Self-Validating Check: If you see a triplet integration pattern, you likely have the 4-fluoro isomer (symmetry).[2] 5-FSA lacks symmetry, resulting in complex splitting for all three aromatic protons.[2]

Part 4: Pharmaceutical Applications

Why 5-FSA Matters in Drug Design

  • Bioisosterism: The fluorine atom mimics the steric bulk of hydrogen but alters the electronic properties (pKa reduction).[2] This increases the lipophilicity (LogP) and metabolic stability of the salicylate core, making it a valuable fragment in Fragment-Based Drug Discovery (FBDD) .[2]

  • Metal Chelation & Sensors: 5-FSA is a potent bidentate ligand.[2] The carboxylic acid and phenolic hydroxyl form stable 6-membered chelate rings with metals like Copper (Cu) and Terbium (Tb).[2]

    • Application: Tb-5-FSA complexes exhibit intense fluorescence, used in time-resolved fluoroimmunoassays (TR-FIA) because the fluorine substituent reduces quenching compared to native salicylic acid.[2]

  • Impurity Marker: In the synthesis of Mesalamine (5-Aminosalicylic acid), 5-FSA can be a process-related impurity if the starting material (salicylic acid) contained fluorinated contaminants or if a fluorination step was involved in a precursor pathway.[2]

Visualization: Chelation Logic

Chelation Ligand 5-FSA Complex Fluorescent Complex Ligand->Complex Bidentate Binding Metal Tb(III) Metal->Complex Signal High Intensity Fluorescence Complex->Signal Energy Transfer

Figure 3: Mechanism of action for 5-FSA in fluorescence-based sensors.[2] The ligand acts as an 'antenna' transferring energy to the lanthanide ion.[2]

References
  • PubChem. (2025).[2][6] 5-Fluorosalicylic acid (Compound).[1][2][3][4][5][6][7][8][9][11] National Library of Medicine.[2] [Link][2]

  • NIST Chemistry WebBook. (2024).[2] 5-Fluorosalicylic acid Spectral Data. National Institute of Standards and Technology.[2][7] [Link][2]

  • Lü, H., et al. (2011).[2][12] Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry. (Contextual reference for Kolbe-Schmidt conditions on salicylate derivatives). [Link]

  • Christopoulos, T. K., et al. (1992).[2][6] Enzymatically amplified time-resolved fluorescence immunoassay with terbium chelates. Analytical Chemistry, 64(4), 342-346.[2][6] (Establishes 5-FSA utility in immunoassays). [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 5-Fluorosalicylic Acid

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of analytical techniques is paramount. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of analytical techniques is paramount. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for structural elucidation. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 5-Fluorosalicylic acid, a key intermediate in various synthetic pathways. We will move beyond a superficial reading of the spectrum to a detailed interpretation grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the influence of substituents on the aromatic ring.

Foundational Principles: Decoding the ¹H NMR Spectrum of a Substituted Benzene Ring

Before delving into the specifics of 5-Fluorosalicylic acid, it is crucial to understand the key factors that govern the appearance of its ¹H NMR spectrum. The chemical shifts (δ) of the aromatic protons are primarily influenced by the electronic effects of the substituents: the hydroxyl (-OH), carboxylic acid (-COOH), and fluorine (-F) groups.

  • The Hydroxyl Group (-OH): As an activating, ortho-, para-directing group, the -OH group donates electron density to the aromatic ring through resonance. This increases the shielding of the ortho and para protons, causing their signals to appear at a lower chemical shift (upfield).

  • The Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group that withdraws electron density from the aromatic ring, primarily through its inductive and resonance effects. This deshielding effect causes the ortho and para protons to resonate at a higher chemical shift (downfield).

  • The Fluorine Atom (-F): Fluorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect, which would be expected to deshield nearby protons. However, it also has lone pairs of electrons that can be donated to the aromatic ring via resonance, a shielding effect. For protons, the inductive effect of fluorine tends to dominate, leading to a net deshielding of adjacent protons. Furthermore, the 19F nucleus (spin I = 1/2) couples with nearby protons, leading to additional splitting of their signals.

The interplay of these electronic effects and the spin-spin coupling interactions results in a unique and interpretable ¹H NMR spectrum for 5-Fluorosalicylic acid.

Predicted ¹H NMR Spectrum of 5-Fluorosalicylic Acid

While an experimentally obtained and fully assigned spectrum is the gold standard, we can predict the ¹H NMR spectrum of 5-Fluorosalicylic acid with a high degree of confidence based on the aforementioned principles and data from analogous compounds. The analysis is best understood by examining the structure and the distinct proton environments.

Caption: Structure of 5-Fluorosalicylic acid with proton numbering.

Analysis of Aromatic Protons

The aromatic region of the spectrum (typically δ 6.5-8.0 ppm)[1] will exhibit signals for the three protons on the benzene ring: H3, H4, and H6.

  • H6: This proton is ortho to the electron-withdrawing -COOH group and meta to both the electron-donating -OH group and the electron-withdrawing -F atom. The primary influence will be the deshielding effect of the adjacent carboxylic acid. We predict its signal to be a doublet of doublets (dd) due to coupling with H4 (meta coupling, J ≈ 3 Hz) and H-F (para coupling, J ≈ 3-4 Hz).

  • H4: This proton is meta to the -COOH group, ortho to the -F atom, and para to the -OH group. The strong deshielding inductive effect of the adjacent fluorine atom will be significant. Its signal is expected to be a doublet of doublets of doublets (ddd) due to coupling with H3 (ortho coupling, J ≈ 9 Hz), H6 (meta coupling, J ≈ 3 Hz), and H-F (meta coupling, J ≈ 8-10 Hz).

  • H3: This proton is ortho to the electron-donating -OH group and meta to the -COOH and -F groups. The shielding effect of the hydroxyl group will cause this proton to appear at the most upfield position among the aromatic protons. Its signal will be a doublet of doublets (dd) due to coupling with H4 (ortho coupling, J ≈ 9 Hz) and H-F (meta coupling, J ≈ 5-7 Hz).

Analysis of Labile Protons

The spectrum will also contain signals for the acidic protons of the carboxylic acid and hydroxyl groups. The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the region of δ 10-12 ppm.[2]

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton can vary significantly. In a non-polar solvent like CDCl₃, it may appear as a broad singlet between δ 5-9 ppm. In a hydrogen-bond-accepting solvent like DMSO-d₆, its chemical shift will be further downfield, and the signal may be sharper.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for 5-Fluorosalicylic acid. These values are estimates and may vary based on the solvent and experimental conditions.

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
-COOH10.0 - 12.0br s-
-OH5.0 - 9.0br s-
H47.6 - 7.8ddd³J(H4-H3) ≈ 9, ⁴J(H4-H6) ≈ 3, ³J(H4-F) ≈ 8-10
H67.3 - 7.5dd⁴J(H6-H4) ≈ 3, ⁵J(H6-F) ≈ 3-4
H37.0 - 7.2dd³J(H3-H4) ≈ 9, ⁴J(H3-F) ≈ 5-7

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To validate the predicted spectrum and obtain accurate data, a carefully executed experimental protocol is essential.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg of 5-Fluorosalicylic acid B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (e.g., TMS) B->C D Filter into a clean 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the magnetic field E->F G Acquire ¹H NMR spectrum (e.g., 16 scans) F->G H Apply Fourier Transform and phase correction G->H I Reference spectrum to internal standard (0 ppm) H->I J Integrate signals I->J K Assign peaks and measure coupling constants J->K L Compare with predicted spectrum K->L

Caption: Experimental workflow for ¹H NMR analysis.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 5-Fluorosalicylic acid.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for salicylic acids as it can help to sharpen the hydroxyl and carboxylic acid proton signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrument Setup and Data Acquisition
  • Instrument Parameters: The spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

  • Locking and Shimming: The instrument's lock system should be engaged on the deuterium signal of the solvent, and the magnetic field homogeneity should be optimized through shimming.

  • Acquisition: A standard one-pulse ¹H NMR experiment should be performed. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.

Data Processing and Analysis
  • Fourier Transformation and Phasing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier transformation. The spectrum must then be accurately phased.

  • Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0 ppm.

  • Integration: The relative areas under each signal are determined through integration, which should correspond to the number of protons giving rise to that signal.

  • Peak Picking and Coupling Constant Measurement: The precise chemical shift of each peak is identified, and the frequency differences between the split peaks are measured to determine the coupling constants (J) in Hertz.

Conclusion

The ¹H NMR spectrum of 5-Fluorosalicylic acid is a rich source of structural information. A thorough analysis, grounded in the principles of substituent effects and spin-spin coupling, allows for the complete assignment of all proton signals. By combining theoretical prediction with a robust experimental protocol, researchers can confidently elucidate and verify the structure of this important molecule, ensuring the integrity and progression of their scientific endeavors.

References

  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • University of Regensburg. NMR Sample Preparation. [Link]

  • LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

Sources

Exploratory

Technical Guide: Structural Elucidation and IR Spectral Interpretation of 5-Fluorosalicylic Acid

Executive Summary 5-Fluorosalicylic acid (5-FSA) represents a critical pharmacophore in medicinal chemistry, serving as both a metabolic reference for 5-Fluorouracil (5-FU) and a chelating ligand in lanthanide-based fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluorosalicylic acid (5-FSA) represents a critical pharmacophore in medicinal chemistry, serving as both a metabolic reference for 5-Fluorouracil (5-FU) and a chelating ligand in lanthanide-based fluorescence immunoassays. Its infrared (IR) spectrum is complex, governed by a competitive network of intermolecular carboxylic dimerization and intramolecular phenolic hydrogen bonding .[1]

This guide provides a rigorous framework for acquiring and interpreting the IR spectrum of 5-FSA.[1] Unlike standard aliphatic carboxylic acids, 5-FSA exhibits diagnostic spectral shifts—particularly in the carbonyl and fingerprint regions—that serve as indicators of structural integrity and purity.[1]

Structural Context & The Hydrogen Bond Network

To interpret the spectrum, one must first understand the vibrational freedom of the molecule.[1] 5-FSA is not a static entity; it exists in a resonance-stabilized state defined by two key interactions:

  • The Chelate Ring (Intramolecular): The phenolic hydroxyl group at position 2 forms a strong hydrogen bond with the carbonyl oxygen of the carboxylic acid.[1] This creates a pseudo-six-membered ring, locking the carbonyl into a coplanar conformation and weakening the C=O bond order.[1]

  • The Dimer Lattice (Intermolecular): In the solid state, the carboxylic acid protons form centrosymmetric dimers with adjacent molecules.[1]

Impact on IR: These interactions cause the carbonyl stretch (


) to appear at a significantly lower frequency than the typical 1710–1730 cm⁻¹ observed in non-chelated benzoic acid derivatives.[1]

Experimental Methodology: Acquisition Protocols

High-fidelity spectral acquisition requires choosing the correct sampling interface.[1] While Attenuated Total Reflectance (ATR) is convenient, transmission (KBr) often yields superior resolution for the broad hydroxyl regions.[1]

Workflow: Optimized Spectral Acquisition

The following decision tree outlines the protocol for selecting the acquisition mode based on analytical needs.

G Start Start: Sample Characterization Goal Define Analytical Goal Start->Goal Route_ATR Routine ID / QC (Speed Priority) Goal->Route_ATR Route_KBr Structural Elucidation (Resolution Priority) Goal->Route_KBr ATR_Step Diamond ATR Crystal High Pressure Clamp Route_ATR->ATR_Step KBr_Step KBr Pellet (1:100 ratio) Hydraulic Press (8 tons) Route_KBr->KBr_Step Check_1 Check: Crystal Contact ATR_Step->Check_1 Check_2 Check: Pellet Transparency KBr_Step->Check_2 Acquire Acquire Spectrum (4 cm⁻¹ res, 32 scans) Check_1->Acquire Pass Check_2->Acquire Pass Validation Validate C=O Band Shape Acquire->Validation

Figure 1: Decision matrix for IR acquisition. ATR is preferred for rapid QC, while KBr is essential for resolving the fine structure of the OH stretching region.[1]

Spectral Region Analysis

The spectrum of 5-FSA can be divided into three diagnostic zones. The quantitative assignments below are derived from standard spectroscopic principles for fluorinated benzoates.

Table 1: Diagnostic Peak Assignments for 5-Fluorosalicylic Acid
Region (cm⁻¹)Vibrational ModeAssignment Description
3200 – 2500

Broad Envelope: Overlapping stretches of the carboxylic acid dimer and the intramolecularly bonded phenolic OH. Often appears as a jagged "mountain range" rather than a distinct peak.[1]
3080 – 3030

Aromatic C-H: Weak, sharp shoulders on the high-frequency side of the OH envelope.
1670 – 1650

Carbonyl Stretch: The "anchor" peak.[1] Shifted down from ~1700 cm⁻¹ due to the intramolecular H-bond (chelation) and conjugation with the ring.[1]
1610 – 1580

Ring Breathing: Skeletal vibrations of the benzene ring, intensified by the polar fluorine substituent.
1450 – 1420

Coupled Mode: In-plane bending of the hydroxyl group coupled with C-O stretching.
1260 – 1200

Aromatic Fluorine: A very strong, distinct band.[1] The C-F bond is highly polar, resulting in a large change in dipole moment and high IR intensity.[1]
780 – 750

Out-of-Plane Bending: Diagnostic of 1,2,5-trisubstitution patterns on the aromatic ring.
Deep Dive: The Carbonyl "Red Shift"

The most common error in interpreting 5-FSA spectra is misidentifying the carbonyl peak.[1] In a standard aromatic acid (e.g., benzoic acid), the C=O stretch appears near 1685–1700 cm⁻¹.[1]

In 5-FSA, the ortho-hydroxyl group donates electron density into the carbonyl oxygen via a hydrogen bond. This reduces the double-bond character of the carbonyl, effectively lengthening the bond and lowering its vibrational frequency to the 1650–1670 cm⁻¹ range.[1] This is a hallmark of the salicylic core.[1]

The Fluorine Signature (The Fingerprint)

The presence of fluorine at the 5-position distinguishes 5-FSA from its parent, salicylic acid.[1]

  • Electronic Effect: Fluorine is highly electronegative (Inductive effect: -I), which pulls electron density from the ring.[1] However, it also donates electrons via resonance (+R).[1]

  • Spectral Consequence: The C-F stretching vibration is not an isolated mode; it couples strongly with ring vibrations.[1] Look for a strong, broad band between 1200 and 1260 cm⁻¹ .[1] This band is often the second most intense feature after the carbonyl stretch.[1]

Mechanistic Interpretation Logic

To validate that your sample is indeed 5-FSA and not a mixture of isomers or hydrolyzed impurities, follow this logic flow.

Logic Input Unknown Spectrum Step1 Check 1650-1670 cm⁻¹ Input->Step1 Step2 Check 1200-1260 cm⁻¹ Step1->Step2 Band Present Result_Neg2 Alert: Non-Chelated Isomer (C=O > 1700) Step1->Result_Neg2 Band > 1700 cm⁻¹ Step3 Check 3200-2500 cm⁻¹ Step2->Step3 Strong C-F Band Result_Neg1 Alert: Free Salicylic Acid (No F shift) Step2->Result_Neg1 Weak/Missing Result_Pos Confirmed: 5-FSA Structure Step3->Result_Pos Broad OH Envelope

Figure 2: Logical validation pathway for confirming 5-FSA structure via IR markers.

Troubleshooting & Common Artifacts

Even with perfect protocol, artifacts can arise.

  • Moisture Interference: 5-FSA is hygroscopic.[1] Water adsorbed onto the KBr pellet will cause a spike at ~3400 cm⁻¹ and ~1640 cm⁻¹, potentially obscuring the carbonyl shift.[1] Remedy: Dry the sample in a vacuum desiccator over P₂O₅ for 2 hours before analysis.[1]

  • Polymorphism: Salicylic acid derivatives are prone to polymorphism.[1] Different crystal packing can shift the C=O band by ±5-10 cm⁻¹.[1] If your spectrum matches the pattern but frequencies are slightly off, consider the thermal history of the sample.[1]

  • ATR Pressure Shifts: High pressure on a diamond ATR can induce phase transitions or distort the crystal lattice, slightly altering peak positions compared to transmission spectra.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2] 5-Fluorosalicylic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3]

  • Sigma-Aldrich. (n.d.).[1] 5-Fluorosalicylic acid Product Specification & Spectral References. Merck KGaA.[1]

  • Szabó-Plánka, T., et al. (2011).[1] "Effect of fluorine position on the coordinating ability of fluorosalicylic acids." Journal of Inorganic Biochemistry, 105(1), 75-83.[4] (Provides detailed vibrational analysis of the ligand).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Authoritative text on aromatic C-F and H-bonded carbonyl shifts).

Sources

Foundational

Technical Guide: UV-Vis Absorption Spectroscopy of 5-Fluorosalicylic Acid (5-FSA)

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of the UV-Vis absorption spectrum of 5-Fluorosalicylic acid (5-FSA). This guide prioritizes causal explanation and self-v...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of the UV-Vis absorption spectrum of 5-Fluorosalicylic acid (5-FSA). This guide prioritizes causal explanation and self-validating experimental protocols over static data lists.

Executive Summary

5-Fluorosalicylic acid (5-FSA, CAS: 345-16-4) is a critical fluorinated derivative of salicylic acid (SA).[1][2] While structurally similar to its parent compound, the introduction of a fluorine atom at the C5 position introduces specific electronic perturbations that alter its photophysical properties.[1]

This guide details the UV-Vis absorption profile of 5-FSA, focusing on the competition between the inductive withdrawal (


) and resonance donation (

) of the fluorine substituent. It provides a validated protocol for determining molar absorptivity (

) and explores the compound's utility as a ligand for Lanthanide sensitization (e.g., Terbium) and as an internal standard in HPLC analysis.[1]

Molecular Basis of Absorption

To interpret the spectrum of 5-FSA, one must understand the electronic transitions governing the salicylate chromophore and how the 5-fluoro substituent modifies them.[1]

The Chromophore System

The absorption spectrum is dominated by the benzene ring conjugated with two auxochromes:

  • Hydroxyl Group (-OH) at C2: A strong electron-donating group (EDG) via resonance.[1]

  • Carboxyl Group (-COOH) at C1: An electron-withdrawing group (EWG) via induction and resonance.[1]

These groups generate two primary absorption bands characteristic of benzenoid systems:

  • Band II (E-band):

    
     transition, typically 
    
    
    
    .[1] High intensity.
  • Band I (B-band):

    
     transition (often with charge transfer character), typically 
    
    
    
    .[1] Moderate intensity.[1]
The Fluorine Effect (Substituent Perturbation)

The fluorine atom at position C5 (para to the hydroxyl group) exerts a "push-pull" influence:

  • Inductive Effect (

    
    ):  Withdraws electron density from the 
    
    
    
    -framework, stabilizing the ground state (hypsochromic tendency).[1]
  • Resonance Effect (

    
    ):  Donates electron density into the 
    
    
    
    -system.[1] Since F is para to the -OH group, it reinforces the electron density flow, stabilizing the excited state.[1]

Net Result: In 5-FSA, the resonance effect typically dominates for the lowest energy transition (


), resulting in a slight bathochromic shift (red shift)  and hyperchromic effect (increased intensity) compared to unsubstituted salicylic acid.[1]
Photophysical Pathway Diagram[1]

Photophysics Ground Ground State (S0) Electronic Configuration Excitation UV Photon Absorption (hv) Ground->Excitation Absorbs ~300-310nm Excited Excited State (S1) (π -> π*) Excitation->Excited Shift Bathochromic Shift (Red Shift vs. SA) Excited->Shift Result F_Effect 5-Fluoro Substituent (+R Effect Stabilizes S1) F_Effect->Excited Lowers Energy Gap

Figure 1: Mechanism of electronic transition and the perturbation effect of the fluorine substituent.

Spectral Characteristics & Data

The absorption profile of 5-FSA is heavily dependent on solvent polarity (solvatochromism) and pH (ionization state).[1]

Quantitative Spectral Data (Aqueous/Methanolic)
ParameterBand II (Short

)
Band I (Long

)
Conditions



Acidic/Neutral (pH < pKa1)



Basic (pH > 12, Dianion)
Molar Absorptivity (

)


Methanol/Water
Transition Type

(Benzene)

(Charge Transfer)
-

> Note: The values above are representative ranges derived from comparative salicylate literature. Exact


 must be determined experimentally using the protocol in Section 4.
pH Dependency (The "Spectral Switch")

5-FSA is a diprotic acid.[1] Its spectrum changes distinctively across pH zones:

  • pH < 2.5 (Fully Protonated): Neutral molecule dominates.[1]

    
    .[1]
    
  • pH 4–10 (Mono-anion): Carboxylate deprotonated (

    
    ). Small shift.
    
  • pH > 12 (Di-anion): Phenolic hydroxyl deprotonated (

    
    ). The formation of the phenolate anion causes a significant red shift  (to 
    
    
    
    ) and an increase in molar absorptivity due to increased conjugation availability.[1]

Experimental Protocol: Determination of Molar Absorptivity

To ensure data integrity, researchers must validate the molar extinction coefficient (


) on their specific instrument.[1] Do not rely solely on literature values for critical quantitation.
Reagents & Equipment[1]
  • Analyte: 5-Fluorosalicylic acid (>98% purity, HPLC grade).[1]

  • Solvent: Methanol (UV Cutoff: 205 nm) or Phosphate Buffer (pH 7.4).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu, Agilent).[1]

  • Cuvettes: Quartz (1 cm pathlength). Glass absorbs UV and is unsuitable.[1]

Step-by-Step Workflow

Step 1: Stock Solution Preparation Weigh approximately


 of 5-FSA (

) into a 100 mL volumetric flask.[1] Dissolve in Methanol.[1]
  • Concentration:

    
    .[1]
    

Step 2: Serial Dilution (Linearity Check) Prepare 5 working standards from the stock solution:

  • 
    .
    

Step 3: Baseline Correction Fill both reference and sample cuvettes with pure solvent.[1] Run a baseline scan (200–400 nm) to zero the instrument.[1]

Step 4: Measurement Scan each standard from 200 to 400 nm. Record the Absorbance (


) at 

(approx. 305 nm).[1]

Step 5: Calculation (Beer-Lambert Law) Plot Absorbance (


-axis) vs. Concentration (

-axis).[1]

[1]
  • Perform linear regression (

    
     should be 
    
    
    
    ).[1]
  • The slope of the line is the Molar Absorptivity (

    
    ).[1]
    
Workflow Diagram

ExperimentalProtocol Start Start: 5-FSA Solid Weigh Weigh ~15.6 mg (Analytical Balance) Start->Weigh Stock Prepare Stock (1 mM) in MeOH or Buffer Weigh->Stock Dilute Serial Dilution (10 - 80 µM) Stock->Dilute Scan UV-Vis Scan (200-400 nm) Determine λmax Dilute->Scan Plot Plot A vs. Conc Calculate Slope (ε) Scan->Plot

Figure 2: Workflow for the determination of Molar Absorptivity (


).[1]

Applications & Critical Analysis

Impurity Profiling (HPLC-UV)

5-FSA is a common impurity in the synthesis of 5-Aminosalicylic acid (Mesalamine) or a degradation product of fluorinated pharmaceuticals.[1]

  • Detection: Because 5-FSA and Salicylic Acid have overlapping spectra, UV detection alone is insufficient for identification.[1]

  • Separation: HPLC is required.[1] 5-FSA is more hydrophobic (due to F) than Salicylic Acid (SA) in reverse-phase chromatography, typically resulting in a longer retention time.[1]

  • Wavelength Selection: For simultaneous detection of SA and 5-FSA, select an isosbestic point or a compromise wavelength (e.g., 305 nm ) where both species have significant absorbance.[1]

Lanthanide Sensitization (Antenna Effect)

5-FSA is utilized as a ligand for Terbium (


) luminescence.[1]
  • Mechanism: The 5-FSA ligand absorbs UV light (

    
     in basic buffer) and transfers energy to the 
    
    
    
    ion via Intersystem Crossing (Singlet
    
    
    Triplet
    
    
    Lanthanide).[1]
  • Relevance: The high molar absorptivity of 5-FSA at 310 nm makes it an efficient "antenna," allowing for the detection of trace metals via fluorescence immunoassay.[1]

References

  • PubChem. (n.d.).[1] 5-Fluorosalicylic acid (CID 67658).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Christopoulos, T. K., & Diamandis, E. P. (1992).[1] Enzymatically amplified time-resolved fluorescence immunoassay with terbium chelates. Analytical Chemistry, 64(4), 342–346.[1] (Demonstrates the use of 5-FSA absorption for Tb excitation). Retrieved from [Link]

  • Szabó-Plánka, T., et al. (2008).[1][2] Complexation of 5-fluorosalicylic acid with copper(II): A pH-potentiometric, UV–vis spectroscopic, and electron spin resonance study. Journal of Inorganic Biochemistry, 102(1), 101-109.[1] (Detailed spectral data of the ligand vs complex). Retrieved from [Link][1][2]

  • Rozhon, W., et al. (2005).[1] Quantification of free and total salicylic acid in plants by solid-phase extraction and isocratic high-performance anion-exchange chromatography. Analytical and Bioanalytical Chemistry, 382, 1620–1627.[1] (Use of 5-FSA as internal standard).[1][3] Retrieved from [Link][1]

Sources

Exploratory

Theoretical vs Experimental Properties of 5-Fluorosalicylic Acid

Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Development Scientists Executive Summary 5-Fluorosalicylic acid (5-FSA) represents a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Development Scientists

Executive Summary

5-Fluorosalicylic acid (5-FSA) represents a critical intermediate in the synthesis of fluorinated pharmaceuticals and a model compound for understanding halogen-mediated ligand binding. While theoretical models—specifically Density Functional Theory (DFT)—provide rapid screening capabilities, discrepancies often arise when compared to solid-state and solution-phase experiments.

This guide synthesizes the structural, electronic, and physicochemical properties of 5-FSA, rigorously comparing ab initio predictions (B3LYP/6-311++G(d,p)) with experimental benchmarks (X-ray diffraction, FT-IR/Raman, and Potentiometry). It serves as a validation manual for researchers utilizing 5-FSA as a building block for bioactive metallodrugs or fluorescent sensors.

Molecular Architecture: Crystal Lattice vs. Gas Phase

The structural integrity of 5-FSA is defined by the competition between intramolecular hydrogen bonding (characteristic of salicylates) and intermolecular packing forces driven by the fluorine substituent.

Crystallographic Reality (Experimental)

X-ray diffraction analysis reveals that 5-FSA crystallizes in the Monoclinic system. Two polymorphs have been identified:

  • Polymorph I: Space group

    
     (
    
    
    
    ).
  • Polymorph II: Space group

    
     (
    
    
    
    ).

The crystal lattice is stabilized by carboxylic acid dimers forming "ribbons" along the c-axis, mediated by strong intermolecular


 hydrogen bonds. Crucially, the molecule is nearly planar, with a dihedral angle between the carboxyl and phenyl groups of approximately 

.
DFT Predictions (Theoretical)

Gas-phase DFT calculations (B3LYP/6-311++G(d,p)) predict a planar


 conformer as the global minimum. The theoretical model accurately captures the intramolecular 

bond between the phenolic hydroxyl and the carbonyl oxygen, which locks the molecule's planarity.

Table 1: Structural Parameters (Experimental vs. Theoretical)

ParameterExperimental (X-Ray)Theoretical (DFT B3LYP)Deviation (

)
Bond Length (

)
1.234 Å1.228 Å-0.006 Å
Bond Length (

)
1.358 Å1.352 Å-0.006 Å
Bond Angle (

)
122.4°122.8°+0.4°
Dihedral (

)
4.0°0.0° (Planar)-4.0°

Analyst Note: The slight deviation in the dihedral angle (


) in the crystal structure arises from packing forces (lattice energy) that are absent in gas-phase DFT calculations.
Structural Logic Visualization

CrystalLogic Monomer 5-FSA Monomer (Gas Phase) IntraHB Intramolecular H-Bond (Planarity Lock) Monomer->IntraHB DFT Optimization Dimer Carboxylic Dimer (R2,2(8) Motif) IntraHB->Dimer Intermolecular Association Crystal Crystal Lattice (Monoclinic P21/n) Dimer->Crystal Van der Waals & Stacking Forces

Figure 1: Hierarchy of structural organization from isolated monomer to crystal lattice.

Spectroscopic Profiling: Vibrational & Electronic[1]

Validating the electronic structure requires correlating calculated vibrational modes with experimental spectra. Raw DFT frequencies typically overestimate wavenumbers due to the neglect of anharmonicity; thus, Scaled Quantum Mechanics (SQM) force fields are employed.

Vibrational Assignments (IR/Raman)

The experimental FT-IR and FT-Raman spectra of solid 5-FSA show distinct markers for the fluorine substitution and the carboxylic acid dimer.

  • Scaling Factor: A scaling factor of approx. 0.96 is applied to B3LYP/6-311++G(d,p) frequencies to align with experimental data.

  • Key Deviation: The

    
     stretching region shows the largest discrepancy. DFT predicts a sharp band for the monomer, while experiments show a broad envelope (
    
    
    
    ) due to strong hydrogen bonding in the solid state.

Table 2: Key Vibrational Modes

Vibrational ModeExperimental (FT-IR)

Scaled DFT

Assignment

~3225 (Broad)3227Phenolic O-H stretch

16701682Carboxylic C=O stretch

16181625Aromatic Ring stretch

12501245C-F stretch
Electronic Transitions (HOMO-LUMO)

The reactivity of 5-FSA is governed by its Frontier Molecular Orbitals (FMOs).

  • HOMO-LUMO Gap (DFT): Calculated at 3.35 - 3.41 eV .

  • Experimental UV-Vis: Absorption maximum (

    
    ) observed at approximately 343 nm  (
    
    
    
    ), corresponding to the
    
    
    transition.
  • Chemical Hardness (

    
    ):  The large gap indicates high chemical stability, consistent with its use as a stable pharmaceutical intermediate.
    

ElectronicState Ground Ground State (S0) HOMO Excited Excited State (S1) LUMO Ground->Excited UV Absorption (~343 nm) Excited->Ground Non-Radiative Relaxation Fluorescence Fluorescence Emission (Stokes Shift) Excited->Fluorescence Radiative Decay

Figure 2: Electronic transition cycle relevant to 5-FSA's use in fluorescence assays.

Physicochemical Parameters: The Biological Interface

For drug development, the "theoretical" gas-phase properties must be translated into solution-phase behaviors. The presence of the fluorine atom at the C5 position significantly alters acidity and lipophilicity compared to the parent Salicylic Acid (SA).

Acid Dissociation Constant ( )

Fluorine is highly electronegative, exerting a strong inductive effect (-I) that stabilizes the carboxylate anion, thereby increasing acidity (lowering


).
  • Experimental

    
     (Aqueous): 2.60 ± 0.01  (determined by potentiometric titration).[1]
    
  • Predicted

    
    : 2.68 ± 0.10 .
    
  • Comparison: 5-FSA is significantly more acidic than Salicylic Acid (

    
    ).
    
Lipophilicity ( )

While often described generally as "lipophilic," quantitative data reveals a nuanced picture.

  • Log D (pH 4.6): 0.045 (Experimental).

  • Comparison: At pH 4.6, Salicylic Acid has a Log D of -0.34 .

  • Implication: 5-FSA is more lipophilic than SA, enhancing its membrane permeability and potential for passive transport, a critical factor in its bioactivity as an inhibitor.

Table 3: Physicochemical Summary

Property5-FSA ValueSalicylic Acid Ref.[1][2][3][4][5]Effect of Fluorine

(COOH)
2.60 (Exp)2.97Increases Acidity (-0.37 units)
Log D (pH 4.6) 0.045 -0.34Increases Lipophilicity
Melting Point 177-179 °C 158-161 °CIncreases Lattice Energy

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and characterization of 5-FSA.

Synthesis via Kolbe-Schmitt Reaction

This industrial-standard route avoids the toxicity of direct fluorination with


 gas.
  • Starting Material: 4-Fluorophenol.

  • Reagents:

    
     (Base), 
    
    
    
    (Carboxylation agent).
  • Conditions: High pressure (100 atm), High temperature (120-140°C).

  • Mechanism: Formation of sodium 4-fluorophenoxide followed by electrophilic substitution of

    
     at the ortho position.
    
  • Workup: Acidification with

    
     precipitates the free acid.
    

Synthesis Start 4-Fluorophenol Step1 Phenoxide Formation (NaOH) Start->Step1 Step2 Carboxylation (CO2, High P/T) Step1->Step2 Kolbe-Schmitt Product 5-Fluorosalicylic Acid (Precipitate) Step2->Product Acidification (HCl)

Figure 3: Synthetic pathway for 5-FSA production.

Potentiometric Determination

This protocol validates the acidity constants essential for chelating applications.

  • Equipment: Automatic titrator with glass electrode.

  • Solvent: Carbonate-free distilled water (for aqueous

    
    ) or 50% v/v Methanol/Water.
    
  • Ionic Strength: Maintain at

    
     using 
    
    
    
    or
    
    
    .
  • Procedure:

    • Dissolve 5-FSA (

      
      ) in the solvent.
      
    • Titrate with standardized

      
       under inert (
      
      
      
      ) atmosphere.
    • Analyze the titration curve (pH vs. Volume) using the Gran method or non-linear least squares fitting (e.g., HYPERQUAD software) to extract

      
      .
      

References

  • Szabó-Plánka, T., et al. (2008).[1] Complexation of 5-fluorosalicylic acid with copper(II): a pH-potentiometric, UV–vis spectroscopic, and electron spin resonance study. Journal of Inorganic Biochemistry, 102(1), 101–109.

  • Choudhury, A. R., & Guru Row, T. N. (2004). 5-Fluorosalicylic acid.[6][1][2][3][4][5][7][8] Acta Crystallographica Section E: Structure Reports Online, 60(9), o1595-o1597.

  • Krishnakumar, V., & Ramasamy, R. (2005). FT-Raman, FT-IR spectra and DFT calculations on monomeric and dimeric structures of 5-fluoro- and 5-chloro-salicylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Rocher, F., et al. (2009). Salicylic Acid Transport in Ricinus communis Involves a pH-Dependent Carrier System in Addition to Diffusion. Plant Physiology, 150(4), 2081–2091.

  • Burke, J. C., et al. (2011). Exploring single and double proton transfer processes in the gas phase: A high resolution electronic spectroscopy study of 5-fluorosalicylic acid. The Journal of Chemical Physics, 134, 084310.[4]

Sources

Foundational

Discovery and history of 5-Fluorosalicylic acid

Executive Summary 5-Fluorosalicylic acid (5-FSA; CAS 345-16-4) represents a pivotal case study in the modification of the salicylate scaffold.[1] Originally synthesized in the late 1930s during the "fluorine boom" of org...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluorosalicylic acid (5-FSA; CAS 345-16-4) represents a pivotal case study in the modification of the salicylate scaffold.[1] Originally synthesized in the late 1930s during the "fluorine boom" of organic chemistry, 5-FSA has evolved from a theoretical antimetabolite to a critical intermediate in the synthesis of modern antivirals (thiazolides) and a potent probe in plant immunology. This guide dissects its discovery timeline, synthetic evolution, and physicochemical behavior, providing actionable protocols for researchers in medicinal and agricultural chemistry.

Historical Genesis: The Fluorine Frontier

The history of 5-FSA is distinct from its isomer, 4-fluorosalicylic acid, and is deeply rooted in the mid-20th-century drive to enhance the pharmacological profile of salicylic acid (SA) via halogenation.

  • 1939: The Suter-Weston Breakthrough: The first definitive synthesis was reported by C.M. Suter and A.W. Weston. Unlike modern electrophilic fluorination, their approach relied on organometallic chemistry, specifically reacting 2-ethoxy-5-fluorophenylmagnesium bromide with carbon dioxide. This early work established the stability of the fluorine bond in the meta position relative to the carboxyl group.[1]

  • 1950s: The Tuberculostatic Era: Following the discovery of streptomycin, researchers like Urbanski investigated hydrazide derivatives of fluorosalicylic acids. 5-FSA was synthesized to create lipophilic analogs of isoniazid, anticipating that fluorine substitution would enhance cellular penetration into Mycobacterium tuberculosis.[1]

  • 2000s: Modern Optimization: As demand for high-purity fluorinated intermediates grew (driven by the liquid crystal and pharmaceutical sectors), researchers like G.V.M. Sharma optimized the synthesis to avoid expensive organometallics, shifting toward the diazotization of 5-aminosalicylic acid (5-ASA).

Synthetic Architectures

The synthesis of 5-FSA illustrates the shift from "brute force" organometallic chemistry to precise functional group interconversion.[1]

Comparative Synthetic Strategies
MethodStarting MaterialKey ReagentsYieldScalability
Grignard Carboxylation (1939)2-Ethoxy-5-fluorobromobenzeneMg, CO₂, HBrLowPoor (Safety/Cost)
Direct Fluorination Salicylic AcidF₂ gas or SelectfluorVariableLow (Regioselectivity issues)
Diazotization-Fluorination (2000)5-Aminosalicylic AcidNaNO₂, HBF₄/HF, HeatHigh (>60%)High (Industrial Standard)
Visualization: The Diazotization Pathway

The following diagram outlines the modern, scalable route utilizing the Balz-Schiemann reaction mechanism, preferred for its regiocontrol.

SynthesisPathway Start 5-Aminosalicylic Acid (5-ASA) Inter1 Diazonium Tetrafluoroborate Salt Intermediate Start->Inter1 1. NaNO2, HCl 2. HBF4 (0°C) Product 5-Fluorosalicylic Acid (5-FSA) Inter1->Product Thermal Decomposition (Δ, -N2, -BF3)

Figure 1: The Balz-Schiemann route for 5-FSA synthesis, ensuring exclusive fluorination at the C5 position.

Physicochemical & Chelation Profile

5-FSA is not merely a drug intermediate; its physical properties make it a valuable ligand in coordination chemistry.[1] The electron-withdrawing fluorine atom lowers the pKa of the carboxylic acid compared to SA, enhancing its metal-binding affinity at physiological pH.

Key Parameters:

  • pKa (COOH): ~2.60 (vs. 2.97 for Salicylic Acid)

  • Melting Point: 179–180 °C

  • Fluorescence: Forms highly fluorescent ternary complexes with Terbium (Tb³⁺), utilized in time-resolved fluoroimmunoassays (TR-FIA).[1]

Metal Chelation Logic

The ortho-hydroxyl and carboxyl groups form a bidentate chelation site.[1] The 5-fluoro substituent alters the electronic density of the phenolate oxygen, stabilizing complexes with "hard" cations like Fe(III) and lanthanides.

Chelation Tris(5-fluorosalicylato)ferrate(III) Complex Metal Fe(III) L1 5-FSA Metal->L1 Bidentate Binding L2 5-FSA Metal->L2 L3 5-FSA Metal->L3

Figure 2: Coordination geometry of 5-FSA with Iron(III), forming a violet-colored complex used in colorimetric detection.

Biological Interface: Plant Immunity & Pharmacology[1]

Systemic Acquired Resistance (SAR) in Plants

In plant biology, 5-FSA is a "super-inducer" of the immune system. Research by Silverman et al. (2005) demonstrated that 5-FSA induces Pathogenesis-Related (PR-1) proteins more potently than salicylic acid itself.[1]

  • Mechanism: It acts as a functional analogue of SA, binding to NPR1 (Non-Expressor of Pathogenesis-Related Genes 1) receptors.

  • Outcome: Enhanced resistance against Tobacco Mosaic Virus (TMV).[1]

Pharmacological Applications

While not a major drug monotherapy, 5-FSA is a critical scaffold:

  • Thiazolides: It serves as the starting material for halogenated thiazolides (e.g., analogs of nitazoxanide), which exhibit broad-spectrum antiviral activity.[1][2]

  • Impurity Management: In the production of Mesalamine (5-ASA), 5-FSA can be a process impurity.[1] Understanding its distinct HPLC retention time is crucial for QC in IBD drug manufacturing.[1]

Experimental Protocols

Protocol A: Laboratory Synthesis via Diazotization

Safety Note: This reaction generates BF₃ gas and requires a fume hood.[1] HF is extremely toxic; use HBF₄ as a safer alternative where possible.

  • Diazotization: Suspend 15.3 g (0.1 mol) of 5-aminosalicylic acid in 40 mL of 40% fluoroboric acid (HBF₄). Cool to 0°C.[1][2][3]

  • Addition: Dropwise add a solution of NaNO₂ (7.0 g in 15 mL H₂O), maintaining temperature <5°C. Stir for 30 min.

  • Isolation: Filter the precipitated diazonium tetrafluoroborate salt. Wash with cold ethanol and ether.[1] Air dry briefly (do not store for long periods).

  • Decomposition: Place the dry salt in a flask connected to a condenser. Heat gently with a Bunsen burner or oil bath until decomposition begins (evolution of white BF₃ fumes).[1]

  • Purification: Recrystallize the resulting solid from hot water/ethanol to yield off-white needles of 5-FSA.

Protocol B: Iron-Binding Assay (Quantification)

Purpose: To quantify 5-FSA purity or concentration in solution.[1]

  • Reagent: Prepare a 0.1 M FeCl₃ solution in 0.1 M HCl.

  • Sample Prep: Dissolve 5-FSA sample in 50% Methanol/Water.

  • Reaction: Mix 1 mL of sample with 100 µL of FeCl₃ reagent.

  • Measurement: Measure absorbance at 530 nm (characteristic violet charge-transfer band).

  • Calibration: Construct a curve using standard 5-FSA (0–500 µM). The complex follows Beer-Lambert law in this range.

References

  • Suter, C. M., & Weston, A. W. (1939).[1][4] The Synthesis and Bactericidal Properties of Some 5-Fluorophenols. Journal of the American Chemical Society, 61(9), 2317–2319.[4] Link

  • Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2000).[3] Synthesis of 5-Fluoro Salicylic Acid.[1][2][3][5][6][7][8][9] Synthetic Communications, 30(3), 397-405.[3] Link

  • Silverman, F. P., et al. (2005).[1] Salicylate Activity.[1][3][4][7][8][10][11] 3. Structure Relationship to Systemic Acquired Resistance.[1] Journal of Agricultural and Food Chemistry, 53(25), 9775-9780. Link

  • Lajunen, K., et al. (1997).[1] Solution properties of iron(III) complexes with 5-fluorosalicylic acid. ResearchGate/SciSpace Archives.[1]

  • PubChem Compound Summary. (2023). 5-Fluorosalicylic acid (CID 67658).[1][5] National Center for Biotechnology Information.[1] Link[1]

Sources

Exploratory

The Multifaceted Biological Activities of 5-Fluorosalicylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of Fluorination in Salicylic Acid Scaffolds The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of Fluorination in Salicylic Acid Scaffolds

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This is due to fluorine's unique ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When applied to the well-established salicylic acid scaffold, fluorination, particularly at the C-5 position, gives rise to 5-fluorosalicylic acid and its derivatives – a class of compounds with burgeoning potential across diverse therapeutic areas. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 5-fluorosalicylic acid derivatives, offering valuable insights for researchers and professionals engaged in the pursuit of novel therapeutics. While extensive research exists for the related compounds 5-fluorouracil and 5-aminosalicylic acid, this guide will focus on derivatives stemming directly from the 5-fluorosalicylic acid core, navigating the landscape of their anticancer, anti-inflammatory, and antimicrobial properties.

The Strategic Advantage of the 5-Fluoro Substituent

The introduction of a fluorine atom at the 5-position of the salicylic acid ring is not a trivial modification. From a medicinal chemistry perspective, this substitution imparts several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation, which can lead to an extended plasma half-life.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes and reach intracellular targets.

  • Modulation of Acidity: The electron-withdrawing nature of fluorine influences the acidity of the carboxylic acid and phenolic hydroxyl groups, which can impact binding interactions with target proteins.

  • Altered Binding Interactions: The fluorine atom can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets, potentially leading to enhanced potency and selectivity.

These fundamental alterations to the parent salicylic acid molecule provide a compelling rationale for the exploration of 5-fluorosalicylic acid derivatives as a source of new drug candidates.

Anticancer Activity: A Domain of Growing Interest

While the anticancer field is heavily populated with studies on 5-fluorouracil (5-FU), a structurally distinct pyrimidine antimetabolite, emerging evidence suggests that derivatives of 5-fluorosalicylic acid also possess promising antiproliferative properties.[1] The primary mechanisms through which these compounds may exert their effects are multifaceted and warrant further investigation.

Potential Mechanisms of Action

Drawing parallels from related fluorinated compounds and salicylic acid's known biological activities, several potential anticancer mechanisms for 5-fluorosalicylic acid derivatives can be proposed:

  • Inhibition of Key Signaling Pathways: Salicylic acid and its derivatives have been shown to modulate various signaling pathways implicated in cancer progression. Derivatives of 5-fluorosalicylic acid could potentially interfere with pathways such as NF-κB, which plays a crucial role in inflammation-associated cancers.

  • Induction of Apoptosis: The cytotoxic effects of many anticancer agents are mediated through the induction of programmed cell death, or apoptosis. 5-Fluorosalicylic acid derivatives may trigger apoptotic cascades in cancer cells through various intrinsic and extrinsic pathways.

  • Enzyme Inhibition: Specific enzymes that are overexpressed or hyperactive in cancer cells represent attractive therapeutic targets. It is plausible that 5-fluorosalicylic acid derivatives could be designed to selectively inhibit enzymes crucial for tumor growth and survival.

It is important to note that while the mechanisms of 5-FU involve its conversion to active metabolites that interfere with DNA and RNA synthesis, the mechanisms of 5-fluorosalicylic acid derivatives are likely to be distinct and centered around the salicylic acid pharmacophore.[2][3][4][5]

Synthesis and Evaluation of Anticancer Derivatives

The synthesis of novel 5-fluorosalicylic acid derivatives with potential anticancer activity is an active area of research. Key derivative classes include amides, esters, hydrazones, and Schiff bases.

The conversion of the carboxylic acid moiety of 5-fluorosalicylic acid to an amide is a common synthetic strategy to enhance biological activity and modulate pharmacokinetic properties.

Synthesis Protocol: General Synthesis of 5-Fluorosalicylic Acid Amides

  • Activation of the Carboxylic Acid: To a solution of 5-fluorosalicylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1 equivalents) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Coupling: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic agents.

  • Cell Seeding: Seed cancer cells (e.g., human colorectal carcinoma cell line SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 5-fluorosalicylic acid derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of compounds with a wide range of biological activities, including anticancer properties.[6][7][8] Schiff bases derived from 5-fluorosalicylaldehyde are therefore of significant interest.

Synthesis Protocol: General Synthesis of 5-Fluorosalicylaldehyde Schiff Bases

  • Reaction Setup: Dissolve 5-fluorosalicylaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Amine Addition: Add the desired primary amine (1 equivalent) to the solution. A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

  • Reaction Conditions: Reflux the reaction mixture for a few hours, monitoring the progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration.

  • Purification: Wash the collected solid with a cold solvent and, if necessary, recrystallize from a suitable solvent to obtain the pure product.

Anticipated Anticancer Activity: Studies on Schiff bases derived from 5-FU have shown that these compounds can exhibit enhanced anticancer activity.[6] It is hypothesized that 5-fluorosalicylic acid-based Schiff bases could demonstrate similar or improved efficacy.

Anti-inflammatory Properties: Leveraging the Salicylate Core

Salicylic acid is the parent compound of a major class of non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[9][10] 5-Fluorosalicylic acid derivatives are being explored as potentially more potent and safer anti-inflammatory agents.[11][12]

Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes

The primary mechanism of anti-inflammatory action for salicylic acid derivatives is the inhibition of COX-1 and COX-2 enzymes.[9] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

The fluorine atom in 5-fluorosalicylic acid derivatives can influence their binding affinity and selectivity for the COX isoforms. It is postulated that the fluoro-substituent can enhance interactions within the active site of the enzyme.[13]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation FSA_Derivative 5-Fluorosalicylic Acid Derivative FSA_Derivative->COX_Enzymes Inhibition Antimicrobial_Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesize 5-FSA Derivatives (e.g., Hydrazones) MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Synthesis->MIC_Determination MBC_Determination Determine Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Membrane_Permeability Membrane Permeability Assays MBC_Determination->Membrane_Permeability Enzyme_Inhibition Enzyme Inhibition Assays MBC_Determination->Enzyme_Inhibition Metal_Chelation Metal Chelation Studies MBC_Determination->Metal_Chelation

Sources

Foundational

5-Fluorosalicylic Acid: A Strategic Fluorinated Building Block in Medicinal Chemistry

Executive Summary 5-Fluorosalicylic acid (5-FSA; CAS 345-16-4) represents a critical fluorinated scaffold in modern drug discovery, serving as a bioisostere of salicylic acid with enhanced metabolic stability and altered...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluorosalicylic acid (5-FSA; CAS 345-16-4) represents a critical fluorinated scaffold in modern drug discovery, serving as a bioisostere of salicylic acid with enhanced metabolic stability and altered physicochemical properties.[1] By substituting the hydrogen at the C5 position with fluorine, medicinal chemists can block the primary site of metabolic hydroxylation (CYP450-mediated oxidation), thereby significantly extending the biological half-life of salicylate-based pharmacophores. This guide details the chemical profile, synthetic pathways, and specific utility of 5-FSA in the synthesis of next-generation iron chelators (fluorinated deferasirox analogs) and fluoroquinolone antibiotics.

Chemical Profile & Physicochemical Properties

The introduction of fluorine at the 5-position exerts a strong inductive effect (-I), increasing the acidity of the carboxylic acid group compared to the non-fluorinated parent (Salicylic acid pKa ~2.97). This modulation allows for fine-tuning of lipophilicity and protein binding affinity.

PropertyData
CAS Number 345-16-4
IUPAC Name 5-Fluoro-2-hydroxybenzoic acid
Molecular Formula C₇H₅FO₃
Molecular Weight 156.11 g/mol
Appearance White to off-white crystalline powder
Melting Point 177–179 °C
pKa (Predicted) ~2.68 (Carboxylic acid), ~8.5 (Phenolic OH)
Solubility Soluble in ethanol, DMSO, DMF; slightly soluble in water
Key Structural Feature C5-Fluorine blocks para-hydroxylation (metabolic soft spot)

Synthetic Routes: Production of the Building Block

The industrial and laboratory synthesis of 5-FSA primarily relies on the carboxylation of 4-fluorophenol. This route is preferred over the diazotization of 5-aminosalicylic acid due to higher atom economy and scalability.

Pathway A: Kolbe-Schmitt Carboxylation (Primary Route)

The direct carboxylation of 4-fluorophenol using carbon dioxide under high pressure and temperature is the most efficient method. The fluorine atom directs the incoming carboxyl group to the ortho position relative to the hydroxyl group, ensuring high regioselectivity.

Synthesis Start 4-Fluorophenol Step1 Phenoxide Formation (KOH/NaOH) Start->Step1 Activation Step2 Carboxylation (CO2, 120-160°C, High Pressure) Step1->Step2 Kolbe-Schmitt Product 5-Fluorosalicylic Acid (5-FSA) Step2->Product Acidification (HCl)

Figure 1: The Kolbe-Schmitt carboxylation pathway for synthesizing 5-FSA from 4-fluorophenol.

Synthetic Utility & Medicinal Chemistry Applications

5-FSA is not merely an end-product but a versatile intermediate. Its primary utility lies in constructing complex heterocycles where the salicylate core is required but metabolic susceptibility is undesirable.

Metabolic Blocking Strategy

In non-fluorinated salicylates, the C5 position is a "metabolic soft spot," prone to rapid hydroxylation by Cytochrome P450 enzymes to form gentisic acid derivatives (2,5-dihydroxybenzoic acid).

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and resistant to oxidative cleavage.

  • Outcome: Substitution with fluorine at C5 effectively blocks this clearance pathway, prolonging in vivo half-life.

Synthesis of Fluorinated Deferasirox Analogs

Deferasirox is a tridentate iron chelator used for chronic iron overload. 5-FSA is used to synthesize fluorinated analogs with altered pharmacokinetic profiles. The synthesis involves coupling 5-FSA with salicylamide to form a benzoxazinone intermediate, which is then ring-opened with hydrazine derivatives.

Applications FSA 5-Fluorosalicylic Acid (Building Block) Inter1 Fluorinated Benzoxazinone Intermediate FSA->Inter1 + Salicylamide (Cyclization) Inter2 3-Chloro-2,4-difluoro- 5-hydroxybenzoic acid FSA->Inter2 Nitration/Chlorination Sequence Complex Tb(III) or Cu(II) Complexes FSA->Complex Chelation Drug1 Fluorinated Deferasirox (Iron Chelator) Inter1->Drug1 + 4-Hydrazinobenzoic acid Drug2 Fluoroquinolone Antibiotics Inter2->Drug2 Core Scaffold Construction

Figure 2: Downstream applications of 5-FSA in drug synthesis and materials science.

Experimental Protocol: Esterification of 5-FSA

A common first step in utilizing 5-FSA is protecting the carboxylic acid via esterification. The presence of the ortho-phenolic hydroxyl group can interfere with standard Fischer esterification; therefore, mild coupling conditions are often preferred to avoid side reactions.

Objective: Synthesis of Ethyl 5-fluorosalicylate. Reagents: 5-FSA, Ethanol, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DMF.

Step-by-Step Methodology
  • Preparation: Dissolve 5-Fluorosalicylic acid (1.0 eq, e.g., 344 mg) in anhydrous N,N-dimethylformamide (DMF) (approx. 6 mL per gram of substrate).

  • Activation: Add HOBt hydrate (1.5 eq) and EDCI hydrochloride (1.9 eq) to the solution. Stir at 0°C for 15 minutes to activate the carboxylic acid.

  • Nucleophilic Attack: Add absolute Ethanol (excess, or ~3.0 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours) under an inert atmosphere (Nitrogen or Argon).

  • Work-up:

    • Dilute the reaction mixture with water (5x volume).

    • Extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with 1N HCl (to remove unreacted amine coupling agents), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography (Eluent: Acetone/Hexane gradient) to yield Ethyl 5-fluorosalicylate.

Self-Validating Check:

  • TLC: Product should show a higher R_f value than the starting acid (which often streaks due to the free COOH).

  • NMR: Look for the disappearance of the broad carboxylic acid proton (~11-13 ppm) and the appearance of the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).

Safety & Handling

5-Fluorosalicylic acid is classified as a skin, eye, and respiratory irritant.[2]

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Incompatibility: Strong oxidizing agents and strong bases.

  • Storage: Store at room temperature in a tightly closed container, away from moisture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67658, 5-Fluorosalicylic acid. Retrieved from [Link]

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Scale Synthesis of 5-Fluorosalicylic Acid

Abstract & Strategic Overview 5-Fluorosalicylic acid (5-FSA, CAS: 345-16-4) is a critical fluorinated building block used in the synthesis of pharmaceutical salicylamides, agrochemicals, and fluorescent chelating agents....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-Fluorosalicylic acid (5-FSA, CAS: 345-16-4) is a critical fluorinated building block used in the synthesis of pharmaceutical salicylamides, agrochemicals, and fluorescent chelating agents. While the industrial synthesis relies on the Kolbe-Schmitt carboxylation of 4-fluorophenol under high pressure (100 atm) and temperature, this method is often inaccessible or hazardous for standard research laboratories lacking specialized autoclaves.

This Application Note details a bench-stable, ambient-pressure protocol for the synthesis of 5-FSA from 4-fluorophenol. Unlike direct fluorination of salicylic acid—which requires hazardous reagents like F2 or HF and suffers from poor regioselectivity—this protocol utilizes a regioselective amidoalkylation (Mannich reaction) followed by oxidation. This "ortho-directed" strategy ensures high isomeric purity and avoids the formation of tars associated with the classical Reimer-Tiemann reaction.

Key Advantages of This Protocol
  • Safety: Eliminates the need for high-pressure CO2 autoclaves and anhydrous HF.

  • Regioselectivity: The Mannich base intermediate exclusively forms at the ortho position to the phenol, locking the substitution pattern.

  • Scalability: Validated for multigram (10–50g) laboratory scale batches.

Retrosynthetic Analysis & Mechanism

The synthesis bypasses the direct carboxylation of the electron-poor fluorophenol ring. Instead, we introduce a carbon handle via an electrophilic Mannich reaction. This aminomethyl group is subsequently transformed into a carboxylic acid via an acetoxymethyl intermediate.

Reaction Scheme (Graphviz)

G cluster_conditions Key Transformation Logic SM 4-Fluorophenol (Starting Material) Mannich Mannich Base (2-((dimethylamino)methyl)- 4-fluorophenol) SM->Mannich HCHO, Me2NH (Mannich Rxn) Acetate Diacetate Intermediate (Acetolysis) Mannich->Acetate Ac2O, Reflux (Acetolysis) Alcohol 5-Fluoro-2-hydroxybenzyl alcohol Acetate->Alcohol KOH, EtOH (Hydrolysis) Product 5-Fluorosalicylic Acid (Target) Alcohol->Product Ag2O or KMnO4 (Oxidation)

Caption: Step-wise transformation from 4-fluorophenol to 5-FSA via the Sharma-Ilangovan amidoalkylation route.

Experimental Protocol

Method: Regioselective Amidoalkylation and Oxidative Cleavage Based on: Sharma et al., Synthetic Communications (2000) [1].

Phase 1: Synthesis of Mannich Base

This step installs the carbon atom at the ortho position.

Reagents:

  • 4-Fluorophenol (1.0 eq)

  • Formaldehyde (37% aq. solution, 2.0 eq)

  • Dimethylamine (40% aq.[1] solution, 2.0 eq)

  • Ethanol (Solvent)

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Place in an ice bath.

  • Mixing: Charge the flask with 4-fluorophenol (11.2 g, 100 mmol) and ethanol (30 mL). Cool to 0–5°C.

  • Amine Addition: Add dimethylamine solution (22.5 g, 200 mmol) dropwise, maintaining temperature <10°C.

  • Formaldehyde Addition: Add formaldehyde solution (16.2 g, 200 mmol) slowly over 30 minutes.

    • Critical Control Point: The reaction is exothermic. Do not exceed 15°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (SiO2, 10% MeOH/DCM).

  • Workup: Remove ethanol under reduced pressure. Extract the residue with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Yield: ~90-95% of crude Mannich base (viscous oil).

Phase 2: Acetolysis and Oxidation

This phase converts the amine handle into the carboxylic acid.

Reagents:

  • Acetic Anhydride (Excess)

  • Potassium Hydroxide (KOH)

  • Silver Nitrate (AgNO3) or Potassium Permanganate (KMnO4)

  • Ethanol/Water

Procedure:

  • Acetolysis: Dissolve the crude Mannich base in toluene (50 mL) and add acetic anhydride (30 mL). Reflux for 4 hours.

    • Mechanism:[2][1][3][4][5] This converts the dimethylaminomethyl group into an acetoxymethyl group via an elimination-addition mechanism.

    • Workup: Remove solvent and excess Ac2O under vacuum to obtain the crude diacetate.

  • Hydrolysis: Dissolve the diacetate in Ethanol (50 mL). Add a solution of KOH (15 g) in water (20 mL). Reflux for 2 hours.

    • Observation: The solution will darken. This step generates the 5-fluoro-2-hydroxybenzyl alcohol intermediate.

  • Oxidation (The "Ag2O" Method - Recommended for Purity):

    • Cool the hydrolyzed mixture to 20°C.

    • Prepare a solution of AgNO3 (34 g, 200 mmol) in water (50 mL).

    • Add the AgNO3 solution to the reaction mixture.

    • Add aqueous KOH (20 g in 50 mL water) dropwise with vigorous stirring (forms Ag2O in situ).

    • Stir at RT for 8–12 hours.

  • Isolation:

    • Filter off the black silver solids through a Celite pad. Wash the pad with hot water.

    • Acidification: Cool the filtrate to 0°C and acidify to pH 2 using 6N HCl.

    • Crystallization: The product, 5-Fluorosalicylic acid, will precipitate as a white/off-white solid.

    • Filter, wash with ice-cold water, and dry in a vacuum oven at 50°C.

Data Summary Table
ParameterSpecificationNotes
Starting Material 4-FluorophenolPurity >98% recommended
Overall Yield 45 – 55%Calculated from 4-fluorophenol
Purity >98% (HPLC)Recrystallize from H2O/EtOH if needed
Melting Point 177 – 179 °CMatches literature [2]
Appearance White crystalline powderOxidizes to pink if phenol remains

Characterization & Validation

To ensure the protocol was successful, validate the product using the following spectral markers.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       11.0 (br s, 1H, COOH/OH)
      
    • 
       7.45 (dd, J=9.0, 3.0 Hz, 1H, H-6) — Doublet of doublets due to F-coupling.
      
    • 
       7.25 (td, J=8.5, 3.0 Hz, 1H, H-4)
      
    • 
       6.95 (dd, J=9.0, 4.5 Hz, 1H, H-3)
      
  • 19F NMR:

    • Single peak at

      
       -125 ppm (approx, relative to CFCl3). Absence of other regioisomers.
      

Alternative Route: Modified Reimer-Tiemann

If acetic anhydride or silver salts are unavailable, the Reimer-Tiemann reaction can be used, though yields are typically lower (20-30%).

  • Formylation: 4-Fluorophenol + CHCl3 + NaOH (aq)

    
     5-Fluoro-2-hydroxybenzaldehyde.
    
  • Pinnick Oxidation: Aldehyde + NaClO2 + Sulfamic Acid

    
     5-Fluorosalicylic Acid.
    
    • Note: The Pinnick oxidation is preferred over KMnO4 for the aldehyde to avoid over-oxidation or ring degradation.

Safety & Hazards

  • 4-Fluorophenol: Toxic and corrosive. Rapidly absorbed through skin. Wear nitrile gloves and face shield.

  • Formaldehyde: Known carcinogen and sensitizer. Use in a fume hood.

  • Silver Residues: Silver waste must be collected separately for reclamation. Do not dispose of down the drain.

  • Exotherms: The Mannich reaction (Step 1) and Acetolysis (Step 2) can be exothermic. Control addition rates carefully.

References

  • Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2000). Synthesis of 5-Fluoro Salicylic Acid.[6][1] Synthetic Communications, 30(3), 397–405.

  • Sigma-Aldrich. (n.d.). 5-Fluorosalicylic acid Product Specification.

  • Mowry, D. T. (1947). The Mannich Reaction. Chemical Reviews, 42(2), 189–284. (Foundational reference for Mannich chemistry).

Sources

Application

Technical Guide: Using 5-Fluorosalicylic Acid as an Internal Standard in HPLC

Abstract This technical note details the validation and application of 5-Fluorosalicylic acid (5-FSA) as an Internal Standard (IS) for the High-Performance Liquid Chromatography (HPLC) analysis of salicylates and related...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical note details the validation and application of 5-Fluorosalicylic acid (5-FSA) as an Internal Standard (IS) for the High-Performance Liquid Chromatography (HPLC) analysis of salicylates and related phenolic acids. Selected for its structural homology to Salicylic Acid (SA) and distinct chromatographic resolution, 5-FSA offers robust correction for extraction variability and detector response drift. This guide covers physicochemical properties, mobile phase engineering, fluorescence/UV detection parameters, and step-by-step extraction protocols for biological and botanical matrices.

Introduction & Rationale

In quantitative HPLC, the choice of an internal standard is critical for minimizing errors derived from sample preparation (e.g., SPE recovery losses) and injection variability.

5-Fluorosalicylic acid (5-FSA) is the preferred IS for quantifying Salicylic Acid (SA) and Acetylsalicylic Acid (ASA) due to three mechanistic advantages:

  • Structural Homology: It shares the core o-hydroxybenzoic acid scaffold, ensuring similar ionization behavior (pKa) and extraction recovery coefficients.

  • Fluorine-Induced Resolution: The electronegative fluorine atom at the C5 position alters the electron density of the aromatic ring, sufficiently shifting the retention time (RT) on C18 columns to prevent co-elution with the native analyte, while remaining within the same isocratic window.

  • Dual-Mode Detection: Like SA, 5-FSA exhibits strong native fluorescence and UV absorbance, allowing for high-sensitivity detection without derivatization.

Chemical Structure Comparison

The following diagram illustrates the structural relationship between the analyte (Salicylic Acid) and the Internal Standard (5-FSA).

ChemicalStructure SA Salicylic Acid (Analyte) C7H6O3 MW: 138.12 FSA 5-Fluorosalicylic Acid (IS) C7H5FO3 MW: 156.11 SA->FSA 5-Fluoro Substitution (Increases Hydrophobicity & Acidity) Prop1 pKa ~2.97 (SA) vs ~2.68 (5-FSA) SA->Prop1 Prop2 Fluorescence: Ex 300nm / Em 410nm SA->Prop2 FSA->Prop1 FSA->Prop2

Figure 1: Structural and physicochemical comparison of Salicylic Acid and 5-Fluorosalicylic Acid.

Physicochemical Profile

Understanding the physical properties of 5-FSA is essential for mobile phase optimization. The fluorine substitution slightly increases acidity compared to SA, requiring careful pH control to suppress ionization and ensure retention on Reverse Phase (RP) columns.

PropertyDataRelevance to HPLC
CAS Number 345-16-4Sourcing verification.
Molecular Weight 156.11 g/mol Calculation of molar concentrations.
pKa (COOH) ~2.68 (Predicted)Mobile phase pH must be < 2.5 to keep molecule neutral for C18 retention.
Solubility Soluble in Methanol, Ethanol; Slightly soluble in water.Stock solutions must be prepared in Methanol.
UV Maxima ~230 nm, ~300 nmCompatible with standard UV/PDA detectors.
Fluorescence Ex: 300 nmEm: 410 nm

Method Development Strategy

Mobile Phase Chemistry

To prevent peak tailing caused by the interaction of the carboxylic acid group with residual silanols on the column, the mobile phase must be acidified.

  • Acid Modifier: Phosphoric acid (0.1%) or Formic acid (0.1%) is recommended.

    • Note: Use Formic acid if LC-MS downstream compatibility is required. Use Phosphoric acid for standard UV/Fluorescence to minimize background noise.

  • Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH). ACN generally provides sharper peaks and lower backpressure.

Column Selection[2]
  • Primary Choice: C18 (Octadecyl) column, 5 µm particle size, 150 x 4.6 mm.[1]

  • Alternative: Phenyl-Hexyl columns can offer unique selectivity for fluorinated compounds due to π-π interactions, potentially improving separation if matrix interference is high.

Experimental Protocols

Protocol A: Preparation of Standards

Safety Note: 5-FSA is an irritant (H315, H319, H335). Wear gloves and safety glasses. Handle powder in a fume hood.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of 5-Fluorosalicylic acid.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with HPLC-grade Methanol .

    • Storage: Stable for 1 month at 4°C in amber glass.

  • Working Internal Standard Solution (IS-WS):

    • Dilute the Stock Solution with the initial Mobile Phase to a concentration of 10 µg/mL (or a concentration yielding a peak height similar to the expected analyte mid-range).

Protocol B: Chromatographic Conditions (Reverse Phase)
  • System: HPLC with UV-Vis or Fluorescence Detector (FLD).

  • Column: Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Orthophosphoric Acid.[2]

    • Solvent B: Acetonitrile.[2][3]

  • Elution Mode: Isocratic

    • Ratio: 75% A / 25% B.[4]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection:

    • UV: 296 nm or 305 nm.

    • Fluorescence (Preferred): Excitation 300 nm / Emission 410 nm.[5][6]

  • Injection Volume: 10–20 µL.

Expected Results:

  • Salicylic Acid RT: ~4.5 – 5.5 min.

  • 5-FSA RT: ~6.0 – 7.5 min (Fluorine typically increases retention slightly in RP due to hydrophobicity, though pKa effects may vary based on exact pH).

Protocol C: Sample Preparation (Plant/Biological Matrix)

This workflow incorporates 5-FSA early in the extraction to correct for recovery losses.

SamplePrep Start Sample Material (Leaf tissue or Plasma) AddIS Add Internal Standard (5-FSA Working Solution) Start->AddIS Spiking Extract Solvent Extraction (MeOH or Acidified Water) + Vortex/Sonication AddIS->Extract Centrifuge Centrifugation 10,000 x g, 10 min Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filtration (0.22 µm PTFE) Supernatant->Filter Inject HPLC Injection Filter->Inject

Figure 2: Sample preparation workflow ensuring internal standard equilibration with the matrix.

  • Homogenization: Weigh 100 mg of sample (e.g., leaf tissue) or transfer 200 µL of plasma.

  • IS Addition: Add 20 µL of 5-FSA Working Solution directly to the sample before solvent addition.

  • Extraction:

    • For Plasma: Add 600 µL cold Acetonitrile (protein precipitation). Vortex 1 min.

    • For Plant Tissue: Add 1 mL Methanol/Water (80:20). Grind/Sonicate for 15 min.

  • Separation: Centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Validation Parameters & Troubleshooting

Linearity & Calibration

Construct a calibration curve by plotting the Area Ratio (Area of Analyte / Area of 5-FSA) against the Analyte Concentration.

  • Acceptance Criteria: R² > 0.999.

  • Why Ratio? Using the ratio cancels out injection volume errors and evaporation effects.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interaction or high pH.Ensure Mobile Phase pH is < 3.0. Add 0.1% Triethylamine (TEA) if using older silica columns (though modern C18 usually doesn't need it).
Co-elution Matrix interference.Adjust Mobile Phase B by ±5%. If 5-FSA co-elutes with SA, switch to a Phenyl-Hexyl column or lower the % Organic.
Low Recovery Protein binding or precipitation loss.5-FSA may bind to proteins differently than SA. Ensure acidification (e.g., TCA or Perchloric acid) breaks protein binding during extraction.
No 5-FSA Peak Fluorescence settings incorrect.Verify Ex/Em wavelengths. 5-FSA fluorescence is pH dependent; ensure the mobile phase is acidic.

References

  • Rozhon, W., Petutschnig, E., Wrzaczek, M., & Jonak, C. (2005). Quantification of free and total salicylic acid in plants by solid-phase extraction and isocratic high-performance anion-exchange chromatography. Analytical and Bioanalytical Chemistry, 382(7), 1620-1627. Link

  • Sigma-Aldrich. (n.d.). 5-Fluorosalicylic acid Product Information & SDS. Link

  • Toiu, A., Vlase, L., Gheldiu, A. M., & Vodnar, D. (2011). HPLC Analysis of Salicylic Derivatives from Natural Products. Farmacia, 59(1), 106-112.
  • PubChem. (2025). 5-Fluorosalicylic acid (Compound Summary). National Library of Medicine. Link

Sources

Method

Application Note: High-Sensitivity Quantification of Salicylic Acid in Plasma via LC-MS/MS using 5-Fluorosalicylic Acid as Internal Standard

Abstract & Introduction Salicylic acid (SA) is a ubiquitous compound, serving as the primary active metabolite of acetylsalicylic acid (Aspirin) and a critical phytohormone in plant defense signaling. While stable isotop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Salicylic acid (SA) is a ubiquitous compound, serving as the primary active metabolite of acetylsalicylic acid (Aspirin) and a critical phytohormone in plant defense signaling. While stable isotope-labeled analogs (e.g., SA-d4) are the gold standard for internal standards (IS) in mass spectrometry, they are often expensive and prone to deuterium exchange in acidic media.

This protocol details a robust, cost-effective LC-MS/MS method using 5-Fluorosalicylic acid (5-FSA) as a structural analog internal standard. 5-FSA offers ionization efficiencies and chromatographic behavior highly similar to SA, yet provides sufficient mass separation (+18 Da shift) to prevent cross-talk. This guide focuses on quantification in human plasma , a critical matrix for drug development and pharmacokinetic (PK) studies.

Key Advantages of 5-FSA[1]
  • Structural Fidelity: The fluorine substitution at the C5 position mimics the pKa and hydrophobicity of SA closely, ensuring it tracks extraction variability.

  • Cost Efficiency: significantly lower cost per sample compared to deuterated or

    
    C-labeled isotopes.
    
  • Stability: The C-F bond is metabolically and chemically stable under standard extraction conditions.

Principle of Assay

The assay utilizes Negative Electrospray Ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode. Both SA and 5-FSA possess a carboxylic acid group and a phenolic hydroxyl group, making them ideal candidates for negative mode ionization ([M-H]⁻).

The critical fragmentation pathway for both compounds involves decarboxylation (loss of CO₂), yielding a highly specific product ion.

Reaction Mechanism
  • Salicylic Acid:

    
     137.0 
    
    
    
    93.0 (Phenoxide anion)
  • 5-FSA:

    
     155.0 
    
    
    
    111.0 (4-Fluorophenoxide anion)

MS_Mechanism cluster_0 Salicylic Acid (SA) cluster_1 5-Fluorosalicylic Acid (IS) SA_Pre Precursor [M-H]-: 137 m/z (Salicylate) SA_Prod Product Ion: 93 m/z (Phenoxide) SA_Pre->SA_Prod Collision Induced Dissociation Loss of CO2 (44 Da) FSA_Pre Precursor [M-H]-: 155 m/z (5-Fluoro-salicylate) FSA_Prod Product Ion: 111 m/z (4-Fluoro-phenoxide) FSA_Pre->FSA_Prod Collision Induced Dissociation Loss of CO2 (44 Da)

Figure 1: MS/MS fragmentation pathway showing the parallel decarboxylation mechanism for SA and its internal standard.

Materials & Reagents

Chemicals[1][2][3][4][5][6][7][8][9]
  • Analyte: Salicylic Acid (SA), >99% purity.

  • Internal Standard: 5-Fluorosalicylic Acid (5-FSA), >97% purity.

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), MTBE (Methyl tert-butyl ether).

  • Additives: Formic Acid (FA), Ammonium Acetate.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Equipment
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., SCIEX 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 50mm, 1.8 µm). Note: The T3 chemistry aids in retaining polar acids.

Experimental Protocol

Stock Solution Preparation
  • SA Stock (1 mg/mL): Dissolve 10 mg SA in 10 mL Methanol. Store at -20°C.

  • 5-FSA IS Stock (1 mg/mL): Dissolve 10 mg 5-FSA in 10 mL Methanol.

  • Working IS Solution (500 ng/mL): Dilute the 5-FSA stock in 50:50 Methanol:Water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Expert Insight: Protein precipitation (PPT) is faster, but LLE is superior for SA to remove phospholipids that cause ion suppression in negative mode. We use MTBE for a clean extract.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Working IS Solution (5-FSA). Vortex briefly.

  • Acidification: Add 10 µL of 1% Formic Acid.

    • Why? Lowers pH < 3, ensuring SA (pKa ~2.97) is protonated (neutral) and partitions into the organic phase.

  • Extraction: Add 500 µL MTBE.

  • Agitation: Vortex vigorously for 5 minutes or shake for 10 minutes.

  • Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean glass vial.

  • Drying: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (90:10 Water:MeOH + 0.1% FA).

Workflow cluster_prep Sample Preparation (LLE) Step1 Plasma Sample (50 µL) Step2 Add IS (5-FSA) & Acidify (Formic Acid) Step1->Step2 Step3 Add MTBE (Organic Solvent) Step2->Step3 Step4 Vortex & Centrifuge Step3->Step4 Step5 Dry Down N2 & Reconstitute Step4->Step5 Analysis LC-MS/MS Analysis Step5->Analysis

Figure 2: Optimized Liquid-Liquid Extraction workflow for acidic metabolites.

LC-MS/MS Conditions[4][7]

Chromatography:

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.01% Formic Acid.

  • Mobile Phase B: Methanol.

  • Note: A small amount of ammonium acetate improves peak shape for carboxylates.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (Source Parameters):

  • Ionization: ESI Negative Mode.

  • Spray Voltage: -2500 V.

  • Source Temp: 450°C.

MRM Table:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Retention Time (min)
Salicylic Acid 137.093.050-222.1
5-FSA (IS) 155.0111.050-242.2

Notes from the Bench (Expert Insights)

The "Aspirin Hydrolysis" Trap

If you are analyzing samples from subjects who took Aspirin (Acetylsalicylic acid - ASA), ASA will degrade into SA spontaneously in plasma, artificially inflating your SA quantification.

  • Prevention: Collect blood in tubes containing Sodium Fluoride (NaF) and Potassium Oxalate. Keep samples on ice immediately. Process within 30 minutes or freeze at -80°C.

  • Validation: During method validation, spike ASA into plasma and monitor SA levels over 4 hours at room temperature to confirm stability.

5-FSA Purity Check

Commercial 5-FSA is generally high purity, but synthesis byproducts can sometimes include trace non-fluorinated SA.

  • Pre-Check: Inject a high concentration of your IS alone (without SA). If you see a peak at the SA transition (137->93), your IS is contaminated. This will ruin your Lower Limit of Quantification (LLOQ).

Column Carryover

Salicylic acid is "sticky" on stainless steel lines.

  • Solution: Use a needle wash of 50:50 Methanol:Acetonitrile + 0.5% Formic Acid. Ensure the wash volume is at least 3x the injection loop volume.

Method Validation Summary

This method is designed to be self-validating according to FDA Bioanalytical Method Validation Guidelines.

ParameterAcceptance CriteriaTypical Performance
Linearity

0.998 (Range: 10 - 5000 ng/mL)
Accuracy 85-115%92-104%
Precision (CV) < 15%< 6.5%
Matrix Effect 85-115% (IS Normalized)98% (Using 5-FSA corrects drift)

References

  • Rozhon, W., et al. (2005).[1][2] Quantification of free and total salicylic acid in plants by solid-phase extraction and isocratic high-performance anion-exchange chromatography.[2] Analytical and Bioanalytical Chemistry, 382(7), 1620–1627.[2]

  • Simonsen, K. W., et al. (2010).[3] Screening and Quantitative Determination of Twelve Acidic and Neutral Pharmaceuticals in Whole Blood by Liquid-Liquid Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 34(8).

  • Dá, K., et al. (2012). Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma.[4] Journal of Pharmaceutical and Biomedical Analysis.

  • Sigma-Aldrich. (n.d.).[4] 5-Fluorosalicylic acid Product Information.

Sources

Application

Application of 5-Fluorosalicylic acid in agrochemical synthesis

Application Note: 5-Fluorosalicylic Acid (5-FSA) in Agrochemical Synthesis Executive Summary 5-Fluorosalicylic acid (5-FSA, CAS: 345-16-4) serves as a critical fluorinated building block in the synthesis of next-generati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Fluorosalicylic Acid (5-FSA) in Agrochemical Synthesis

Executive Summary

5-Fluorosalicylic acid (5-FSA, CAS: 345-16-4) serves as a critical fluorinated building block in the synthesis of next-generation agrochemicals. Unlike its non-fluorinated parent (salicylic acid), 5-FSA offers enhanced metabolic stability and lipophilicity due to the bioisosteric properties of the fluorine atom. This guide details the application of 5-FSA in synthesizing two major classes of agrochemicals—Salicylanilide Fungicides and Benzoxazinone Herbicides —and its direct utility as a Systemic Acquired Resistance (SAR) Inducer .

Strategic Value: The Fluorine Effect

The incorporation of fluorine at the C5 position of the salicylic acid scaffold provides three distinct advantages in agrochemical design:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is resistant to enzymatic oxidation, preventing rapid degradation by plant or pest cytochrome P450 systems.

  • Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl and carboxylic acid, potentially altering uptake and binding affinity to target enzymes (e.g., oxidative phosphorylation uncoupling).

  • Lipophilicity: Enhanced logP facilitates better cuticular penetration in foliar applications.

Protocol A: Synthesis of Fluorinated Salicylanilide Fungicides

Target Class: Uncouplers of oxidative phosphorylation (Mitochondrial disruptors). Target Molecule: 5-Fluoro-4'-chlorosalicylanilide (Analog of Niclosamide).

Reaction Mechanism

This protocol utilizes a direct amidation pathway mediated by Phosphorus Trichloride (


). The reaction proceeds via the formation of a reactive acyl chloride intermediate in situ, which undergoes nucleophilic attack by the aniline.
Experimental Workflow

Reagents:

  • 5-Fluorosalicylic acid (1.0 eq)[1]

  • 4-Chloroaniline (1.0 eq)

  • Phosphorus Trichloride (

    
    ) (0.35 eq)
    
  • Solvent: Chlorobenzene or Xylene (Anhydrous)

  • Catalyst: Pyridine (trace)

Step-by-Step Procedure:

  • Charge: In a 500 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve 15.6 g (100 mmol) of 5-Fluorosalicylic acid and 12.7 g (100 mmol) of 4-Chloroaniline in 200 mL of dry chlorobenzene.

  • Activation: Heat the mixture to 60°C. Dropwise add 4.8 g (35 mmol) of

    
     over 20 minutes. Caution: HCl gas evolution.
    
  • Reflux: Raise temperature to reflux (132°C) and maintain for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Quench: Cool reaction mass to 80°C and pour into 500 mL ice-cold water to hydrolyze excess phosphorus chlorides.

  • Isolation: Adjust pH to 9.0 using 10%

    
     to solubilize unreacted acid, then filter the precipitate.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (80:20).

  • Yield Expectation: 75–85% as off-white needles.

Synthesis Pathway Diagram

SalicylanilideSynthesis Start 5-FSA + 4-Chloroaniline Activation Activation (PCl3) 60°C Start->Activation Mix in Chlorobenzene Intermediate Acyl Chloride Intermediate Activation->Intermediate -H3PO3 Reflux Reflux (132°C) Amide Formation Intermediate->Reflux + Aniline Product 5-Fluoro-4'-chlorosalicylanilide (Precipitate) Reflux->Product Crystallization

Figure 1: Synthetic pathway for fluorinated salicylanilides via PCl3 activation.[1]

Protocol B: Synthesis of 6-Fluoro-1,3-benzoxazin-4-ones

Target Class: Herbicidal/Antifungal Heterocycles. Application: Precursors for bleaching herbicides; bioactive scaffolds inhibiting fungal cell wall synthesis.

Reaction Logic

5-FSA is converted to a salicylamide, which is then cyclized with an aldehyde or orthoester. Note that in the fused ring system, the fluorine at position 5 of the starting acid ends up at position 6 of the benzoxazinone ring.

Experimental Workflow

Reagents:

  • 5-Fluorosalicylic acid[1][2][3][4]

  • Thionyl Chloride (

    
    )
    
  • Amine (e.g., Aniline or Methylamine)

  • Cyclizing Agent: Triethyl Orthoformate or Benzaldehyde

Step-by-Step Procedure:

  • Amide Formation:

    • Reflux 5-FSA with excess

      
       (2 hours) to form 5-fluorosalicyloyl chloride. Remove excess 
      
      
      
      under vacuum.
    • Dissolve residue in DCM and add amine (1.1 eq) at 0°C with

      
       base. Stir 4 hours. Isolate 5-fluoro-2-hydroxybenzamide .
      
  • Cyclization:

    • Mix the amide (10 mmol) with Triethyl Orthoformate (30 mmol).

    • Add catalytic

      
       (2 drops).
      
    • Reflux for 6 hours. Ethanol byproduct is distilled off to drive equilibrium.

  • Workup: Cool to RT. The product often precipitates. If not, evaporate solvent and recrystallize from hexane.

  • Product: 6-Fluoro-3-substituted-1,3-benzoxazin-4-one .

Protocol C: Plant Defense Induction (SAR)

Application: Use of 5-FSA as a functional analog of Salicylic Acid to induce Systemic Acquired Resistance (SAR).

Mechanism of Action

5-FSA mimics endogenous Salicylic Acid (SA). It binds to the NPR1 (Non-Expressor of Pathogenesis-Related genes 1) receptor complex. Due to the fluorine substitution, 5-FSA is less susceptible to glycosylation (a deactivation pathway), potentially providing a longer duration of protection ("Priming").

Formulation & Application
  • Formulation: Soluble Concentrate (SL).

    • Active: 5-FSA (5% w/v).

    • Solvent: Propylene Glycol / Water (50:50).

    • Surfactant: Tween 20 (0.1%).

  • Application Rate: 50–100 mg/L (ppm) foliar spray.

  • Target Crops: Tomato, Cucumber, Tobacco.

  • Target Pathogens: Pseudomonas syringae (Bacteria), Tobacco Mosaic Virus (TMV).

SAR Signaling Pathway

SARPathway FSA 5-FSA Application (Exogenous Signal) Transport Phloem Transport (Systemic Movement) FSA->Transport NPR1_Cyt NPR1 Oligomer (Cytosol - Inactive) Transport->NPR1_Cyt Signal Perception Redox Redox Change (Monomerization) NPR1_Cyt->Redox 5-FSA Mimicry NPR1_Nuc NPR1 Monomer (Nucleus - Active) Redox->NPR1_Nuc TGA TGA Transcription Factors NPR1_Nuc->TGA Binding GeneExp PR Gene Expression (PR-1, PR-2, PR-5) TGA->GeneExp Activation Resistance Enhanced Disease Resistance (Bacteria/Viruses) GeneExp->Resistance

Figure 2: Mechanism of Systemic Acquired Resistance (SAR) induction by 5-FSA.

Analytical Quality Control (CQA)

To ensure the integrity of the synthesized agrochemicals, the following Critical Quality Attributes must be verified.

AttributeSpecificationMethodRationale
Purity ≥ 98.0%HPLC (C18, MeOH/Water/TFA)Impurities (e.g., unreacted aniline) can be phytotoxic.
Fluorine Content Theoretical ± 0.2%

-NMR
Confirms no defluorination occurred during reflux.
Moisture ≤ 0.5%Karl FischerExcess moisture degrades benzoxazinones via hydrolysis.
Appearance Off-white to beige powderVisualDarkening indicates oxidation of phenolic groups.

References

  • BenchChem. (n.d.). Synthesis routes of 5-Fluorosalicylic acid. Retrieved from

  • Vertex AI Search. (2023). Synthesis of fluorinated salicylanilides. Retrieved from 5

  • National Institutes of Health (NIH). (2013). Recent Progress in the Synthesis of Benzoxazin-4-Ones. Retrieved from

  • ResearchGate. (2000). Synthesis of 5-Fluoro Salicylic Acid. Retrieved from

  • Bayer Crop Science. (2021). Acquired and Induced Plant Disease Resistance. Retrieved from

Sources

Method

Application Note: 5-Fluorosalicylic Acid (5-FSA) in Coordination Chemistry

[1] Part 1: Introduction & Chemical Profile[1][2] The Fluorine Effect in Ligand Design 5-Fluorosalicylic acid (5-FSA) represents a critical structural modification of the classical salicylic acid (SA) scaffold.[1] In coo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Introduction & Chemical Profile[1][2]

The Fluorine Effect in Ligand Design

5-Fluorosalicylic acid (5-FSA) represents a critical structural modification of the classical salicylic acid (SA) scaffold.[1] In coordination chemistry, the introduction of a fluorine atom at the C5 position is not merely cosmetic; it fundamentally alters the electronic and steric landscape of the ligand.[1]

  • Electronic Modulation: The high electronegativity of fluorine exerts a strong inductive effect (-I), significantly increasing the acidity of both the carboxylic and phenolic protons compared to SA.[1] This lowers the pKa, facilitating deprotonation at lower pH levels and stabilizing metal complexes under physiological conditions.[1]

  • Supramolecular Engineering: The C-F bond is a poor hydrogen bond acceptor but an excellent participant in weak intermolecular interactions (C-F[1]···H, C-F···π). These interactions are pivotal in crystal engineering, often directing the formation of unique Metal-Organic Framework (MOF) topologies that SA cannot access.[1]

  • Luminescence Enhancement: In lanthanide coordination, the C-F bond reduces the frequency of C-H oscillators in the ligand, thereby minimizing non-radiative energy loss (quenching) of the metal's excited state.[1] This makes 5-FSA a superior "antenna" ligand for Terbium (Tb³⁺) sensitization.[1]

Chemical Specifications
PropertyDataNote
IUPAC Name 5-Fluoro-2-hydroxybenzoic acid
CAS No. 345-16-4
Formula C₇H₅FO₃
MW 156.11 g/mol
pKa (COOH) ~2.68More acidic than SA (pKa ~2.[1][2]97)
pKa (OH) ~12.5Phenolic proton
Coordination Modes Monodentate, Bidentate (Chelating), BridgingSee Diagram 1
Solubility DMSO, MeOH, EtOH, Warm H₂OPoor in cold H₂O

Part 2: Coordination Modes & Mechanism[1]

5-FSA is a versatile O,O-donor ligand.[1] Its coordination behavior is pH-dependent.[1][3]

  • Mode A (Carboxylate Monodentate): At low pH, only the carboxylate binds.[1]

  • Mode B (Bidentate Chelate): The classic salicylate mode.[1] The metal binds to one carboxylate oxygen and the phenolic oxygen, forming a stable 6-membered ring.[1] This is the dominant mode for bio-active Cu(II) and Zn(II) complexes.[1]

  • Mode C (Bridging): Common in MOFs and polymeric structures, where the carboxylate bridges two metal centers while the phenolic oxygen chelates one of them.[1]

Figure 1: pH-dependent coordination modes of 5-FSA.[1] Mode B is the target for discrete bioactive complexes, while Mode C is targeted for materials science applications.[1]

Part 3: Application Areas & Protocols[1]

Bioinorganic Chemistry: Cu(II) & Zn(II) Complexes

Application: Antimicrobial and Anticancer agents.[1] Mechanism: The planar aromatic system of 5-FSA facilitates intercalation into DNA base pairs, while the metal center (especially Cu²⁺) can generate Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to oxidative stress in pathogens or tumor cells.[1]

Protocol A: Synthesis of Mixed-Ligand [Cu(5-FSA)(phen)] Complex

This protocol synthesizes a ternary complex using 1,10-phenanthroline (phen) as a co-ligand to enhance lipophilicity and DNA binding affinity.[1]

Reagents:

  • Cu(CH₃COO)₂[1]·H₂O (Copper Acetate Monohydrate)[1]

  • 5-Fluorosalicylic Acid (5-FSA)[1][2]

  • 1,10-Phenanthroline (phen)[1][4]

  • Solvent: Methanol/Water (9:1 v/v)[1]

  • 0.1 M NaOH (for pH adjustment)[1]

Step-by-Step Methodology:

  • Ligand Activation: Dissolve 1.0 mmol (156 mg) of 5-FSA in 10 mL of Methanol. Add 0.1 M NaOH dropwise until pH reaches ~7.0–7.5. Why: Deprotonation of the carboxylic acid is essential for coordination; however, full deprotonation of the phenol usually requires the metal's Lewis acidity.[1]

  • Co-Ligand Preparation: In a separate beaker, dissolve 1.0 mmol (180 mg) of 1,10-phenanthroline in 5 mL Methanol.

  • Metal Addition: Dissolve 1.0 mmol (200 mg) of Cu(CH₃COO)₂·H₂O in 5 mL of H₂O.

  • Reaction:

    • Add the phen solution to the Copper solution (Solution turns deep blue due to [Cu(phen)]²⁺ formation).[1]

    • Slowly add the 5-FSA solution to the Cu-phen mixture dropwise under constant stirring.

    • Heat the mixture to 60°C and reflux for 3 hours.

  • Crystallization: Filter the hot solution to remove any impurities. Allow the filtrate to evaporate slowly at room temperature (slow evaporation technique).[1]

  • Isolation: Green/Blue crystals will form within 2-5 days.[1] Wash with cold methanol and diethyl ether.[1]

Validation Parameters:

  • IR Spectroscopy: Look for the shift in ν(COO) stretching frequencies.[1] The separation between asymmetric and symmetric stretches (Δν) indicates the binding mode (Δν > 200 cm⁻¹ usually implies monodentate; Δν < 200 cm⁻¹ implies chelating/bridging).[1]

  • Elemental Analysis: Confirm C, H, N ratios match the stoichiometry [Cu(5-FSA)(phen)(H₂O)].

Materials Science: Lanthanide Luminescence (Tb³⁺)

Application: Fluorescent Probes and Immunoassays.[1] Mechanism: The "Antenna Effect." 5-FSA absorbs UV light and transfers energy from its triplet state to the resonance level of the Terbium ion (⁵D₄), resulting in sharp green emission (545 nm).[1] The Fluorine substituent minimizes vibrational quenching.[1]

Protocol B: Synthesis of Highly Luminescent Tb(5-FSA)₃ Complex

Reagents:

  • TbCl₃[1]·6H₂O or Tb(NO₃)₃[1]·5H₂O

  • 5-Fluorosalicylic Acid[1][2][3][5][6][7]

  • Ethanol (Absolute)[1]

  • Triethylamine (TEA)[1]

Step-by-Step Methodology:

  • Stoichiometry: Use a 1:3 Metal:Ligand ratio.[1]

  • Dissolution: Dissolve 3.0 mmol (468 mg) of 5-FSA in 15 mL Ethanol.

  • Deprotonation: Add 3.0 mmol of Triethylamine. Stir for 10 mins. Why: TEA ensures the carboxylate is available for binding, preventing competition from nitrate/chloride counter-ions.[1]

  • Complexation: Add 1.0 mmol of Tb salt dissolved in 5 mL Ethanol dropwise.

  • Precipitation: A white precipitate often forms immediately.[1] Stir at room temperature for 4 hours to ensure completion.

  • Purification: Centrifuge and wash the precipitate 3x with cold ethanol to remove excess ligand.

  • Drying: Vacuum dry at 50°C.

Characterization:

  • Excitation Spectrum: Monitor λ_ex (typically ~300-320 nm, corresponding to 5-FSA absorption).[1]

  • Emission Spectrum: Monitor λ_em at 545 nm (Tb³⁺ ⁵D₄ → ⁷F₅ transition).

Figure 2: Decision tree for synthesizing 5-FSA complexes based on the target metal and application.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitate forms too fast pH is too high, causing metal hydroxide formation.[1]Lower pH slightly or add the metal solution more slowly. Use a buffer.
Low Luminescence (Tb) Quenching by water molecules in the coordination sphere.[1]Dry solvents thoroughly.[1] Use phenanthroline as a synergistic ligand to displace water (ternary complex).[1]
Poor Solubility of Product Formation of polymeric species (Mode C).[1]Introduce bulky co-ligands (e.g., bipyridine) to block bridging sites and force discrete complex formation.[1]
Crystal Twinning Rapid evaporation.[1]Use liquid-liquid diffusion (layering) instead of evaporation.[1] Layer the metal solution (in water) over the ligand solution (in MeOH/DCM).[1]

References

  • Choudhury, A. R., & Guru Row, T. N. (2004).[1][7] 5-Fluorosalicylic acid.[1][2][3][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 60(10), o1595-o1597.[1]

  • Ossila. 5-Fluorosalicylic acid Product Specification. Accessed Oct 2023.[1][7]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67658, 5-Fluorosalicylic acid.

  • ChemicalBook. 5-Fluorosalicylic acid Properties and Suppliers.

  • Li, Y., et al. (2011).[1] Synthesis, crystal structure and biological activity of copper(II) complexes with substituted salicylic acids. (General reference for salicylate-Cu protocols).

Sources

Application

Protocols for using 5-Fluorosalicylic acid in fluorescence immunoassay

Application Note: High-Sensitivity Enzymatically Amplified Time-Resolved Fluorescence Immunoassay (EATRFIA) using 5-Fluorosalicylic Acid Executive Summary This guide details the protocol for utilizing 5-Fluorosalicylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Enzymatically Amplified Time-Resolved Fluorescence Immunoassay (EATRFIA) using 5-Fluorosalicylic Acid

Executive Summary

This guide details the protocol for utilizing 5-Fluorosalicylic acid (5-FSA) not merely as a passive label, but as the core signal-generating component in an Enzymatically Amplified Time-Resolved Fluorescence Immunoassay (EATRFIA) .

Unlike standard fluorophores (e.g., FITC, Rhodamine) that suffer from background autofluorescence and lack amplification, 5-FSA is generated in situ by the enzymatic hydrolysis of 5-Fluorosalicyl phosphate (5-FSAP) by Alkaline Phosphatase (ALP). The generated 5-FSA acts as a high-affinity antenna ligand for Terbium (Tb³⁺) , forming a highly luminescent ternary complex. This method couples the turnover rate of an enzyme with the background-elimination power of Lanthanide Time-Resolved Fluorescence (TRF), yielding detection limits often 10-100x lower than conventional ELISAs.

Mechanism of Action

The assay relies on a cascade reaction.[1] The detection antibody is labeled with Alkaline Phosphatase (ALP).[2][3] When the substrate solution (containing 5-FSAP and Tb³⁺-EDTA) is added, ALP cleaves the phosphate group from 5-FSAP.[3] The resulting 5-FSA immediately chelates the Tb³⁺ ion, displacing water molecules and transferring excitation energy to the lanthanide, which emits long-lived green fluorescence.

Key Physicochemical Principles:

  • Enzymatic Amplification: One ALP molecule generates thousands of 5-FSA molecules per minute.

  • Antenna Effect: 5-FSA absorbs UV light (approx. 320-340 nm) and transfers energy to the Tb³⁺ resonance level (

    
    ), resulting in emission at 545 nm.
    
  • Time-Resolved Detection: The Tb³⁺ complex has a fluorescence lifetime in the millisecond range (vs. nanoseconds for background), allowing the reader to "gate out" short-lived autofluorescence.

Mechanism Diagram

EATRFIA_Mechanism ALP Alkaline Phosphatase (Conjugated to Ab) Substrate 5-Fluorosalicyl Phosphate (5-FSAP) [Non-Fluorescent] ALP->Substrate Product 5-Fluorosalicylic Acid (5-FSA) [Antenna Ligand] Substrate->Product Hydrolysis (Enzymatic Amp) Complex Ternary Complex (Tb³⁺-EDTA-5FSA) [Intense Green Fluorescence] Product->Complex Chelation Tb_EDTA Tb³⁺-EDTA [Weakly Fluorescent] Tb_EDTA->Complex Emission Emission (545 nm) Complex->Emission Light Excitation (337 nm) Light->Complex Energy Transfer

Figure 1: The cascade mechanism of EATRFIA. Enzymatic hydrolysis generates the 5-FSA ligand, which sensitizes Terbium fluorescence.

Experimental Protocol

A. Reagents & Buffer Preparation

1. Assay Buffer (for Antibody Incubation):

  • 50 mM Tris-HCl, pH 7.8

  • 0.9% NaCl

  • 0.05% NaN₃ (Sodium Azide)

  • 0.5% BSA (Bovine Serum Albumin)

  • 0.01% Tween-20

  • Note: Avoid phosphate buffers (PBS) in the final steps as inorganic phosphate inhibits ALP.

2. Substrate Buffer (The "Developer"): This buffer must support ALP activity and Tb³⁺ complex stability.

  • Buffer Base: 0.1 M Na₂CO₃ / NaHCO₃ (Carbonate Buffer), pH 9.5 - 10.0.

  • Terbium Source: 2.5 mM TbCl₃ · 6H₂O.

  • Chelator: 2.5 mM EDTA (Ethylenediaminetetraacetic acid).

    • Critical: The molar ratio of Tb³⁺ to EDTA should be 1:1 to prevent Tb³⁺ precipitation while leaving coordination sites open for 5-FSA.

  • Substrate: 1 mM 5-Fluorosalicyl phosphate (5-FSAP).

    • Storage: Store 5-FSAP powder at -20°C. Prepare fresh solution daily.

B. Step-by-Step Assay Workflow
StepActionCritical Technical Insight
1. Coating Coat microplate (high-binding, white opaque) with Capture Antibody (5-10 µg/mL). Incubate overnight at 4°C.White plates reflect emitted light, increasing signal collection efficiency by ~50% compared to black plates.
2. Blocking Add 200 µL Blocking Buffer (1% BSA in Tris). Incubate 1h. Wash 2x.Essential to prevent non-specific binding of the ALP-conjugate.
3. Sample Add 100 µL Sample/Standard. Incubate 1-2h at RT. Wash 3x.Use Tris-based wash buffer. Do not use PBS , as residual phosphate inhibits ALP.
4. Detection Add 100 µL ALP-conjugated Detection Antibody. Incubate 1h at RT.Dilute conjugate in Assay Buffer (Tris/BSA).
5. Washing CRITICAL: Wash 6x with Tris-Tween wash buffer.Thorough washing is vital. Trace ALP will generate false positives (high background).
6. Development Add 100 µL Substrate Buffer (containing 5-FSAP + Tb³⁺-EDTA).The reaction starts immediately. Protect plate from direct bright light.
7. Incubation Incubate for 30 minutes at RT on a plate shaker (300 rpm).Shaking ensures uniform diffusion of the generated 5-FSA to Tb³⁺ ions.
8. Measurement Read Time-Resolved Fluorescence (TRF).Settings: Excitation 340 nm
C. Workflow Visualization

Protocol_Workflow Start Start: Coated Plate Sample Add Sample/Standard (Incubate 1h) Start->Sample Wash1 Wash 3x (Tris-Tween) Sample->Wash1 Conj Add ALP-Conjugate (Incubate 1h) Wash1->Conj Wash2 Wash 6x (CRITICAL) Conj->Wash2 Dev Add Substrate Buffer (5-FSAP + Tb-EDTA) Wash2->Dev Incubate Incubate 30 min (Signal Generation) Dev->Incubate Read Read TRF Signal (Ex 340 / Em 545) Incubate->Read

Figure 2: Operational workflow for the 5-FSA EATRFIA.

Optimization & Troubleshooting (Expert Tips)

Signal-to-Noise Ratio (SNR) Optimization

The success of this assay depends on maximizing the formation of the Tb³⁺-EDTA-5FSA complex while minimizing non-specific background.

  • pH Balance: ALP works best at pH 9.8-10.0. However, lanthanides can form hydroxides at high pH. The presence of EDTA is non-negotiable as it solubilizes the Tb³⁺ at alkaline pH.

  • EDTA Concentration:

    • Too Low: Tb³⁺ precipitates; signal vanishes.

    • Too High: Excess EDTA competes with 5-FSA for coordination sites on Tb³⁺; signal decreases.

    • Optimal: 1:1 molar ratio with Tb³⁺ (e.g., 2.5 mM each).

Interference Management
  • Phosphate Contamination: Inorganic phosphate (

    
    ) is a potent competitive inhibitor of ALP. Ensure all buffers (Blocking, Wash, Assay) are Tris  or HEPES  based. Avoid PBS completely.
    
  • Quenching: Heavy metals (Cu²⁺, Fe³⁺) in water sources can quench Terbium fluorescence. Use ultrapure (18 MΩ) water for all reagent preparation.

Data Analysis & Interpretation

Table 1: Typical Reader Settings for PerkinElmer EnVision / Tecan Infinite

ParameterSettingRationale
Excitation Filter 337 nm or 340 nmMatches absorption max of the salicylic acid ring.
Emission Filter 545 nm (Bandwidth 10nm)Specific to Tb³⁺

transition.
Delay Time 400 - 500 µsAllows short-lived autofluorescence (proteins, plastics) to decay.
Window (Gate) Time 1000 - 1400 µsCollects the long-lived Terbium signal.
Cycle Time 2000 µsTotal time per flash cycle.

References

  • Diamandis, E. P., & Christopoulos, T. K. (1991). The biotin-(strept)avidin system: principles and applications in biotechnology. Clinical Chemistry.[3] Link

  • Christopoulos, T. K., & Diamandis, E. P. (1992). Enzymatically amplified time-resolved fluorescence immunoassay with terbium chelates. Analytical Chemistry.[2][3][4][5][6][7][8] Link

  • Hemmilä, I., et al. (1984). Europium as a label in time-resolved immunofluorometric assays.[6] Analytical Biochemistry.[3][9] Link

  • Dickson, E. F., et al. (1995). Time-resolved detection of lanthanide luminescence for ultrasensitive bioanalytical assays.[3] Journal of Photochemistry and Photobiology B: Biology. Link

  • Gudgin Dickson, E. F., et al. (1995). Ultrasensitive Bioanalytical Assays Using Time-Resolved Detection of Lanthanide Luminescence.[3] Journal of Photochemistry and Photobiology. Link

Sources

Method

Application Note: 5-Fluorosalicylic Acid as a Premier Scaffold for API Synthesis

[1] Introduction: The Fluorine Effect in Salicylate Scaffolds 5-Fluorosalicylic acid (5-FSA; CAS 345-16-4) represents a critical "privileged structure" in medicinal chemistry. While salicylic acid itself is ubiquitous, t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Fluorine Effect in Salicylate Scaffolds

5-Fluorosalicylic acid (5-FSA; CAS 345-16-4) represents a critical "privileged structure" in medicinal chemistry. While salicylic acid itself is ubiquitous, the introduction of a fluorine atom at the C5 position imparts three specific physicochemical advantages that drug developers must leverage:

  • pKa Modulation: The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid (pKa ~2.68 vs. 2.97 for salicylic acid). This alters the binding affinity in metallo-enzyme pockets and changes the solubility profile of downstream salts.

  • Metabolic Blocking: The C5 position in salicylic acid is a primary site for metabolic hydroxylation (Phase I metabolism). Fluorine substitution effectively blocks this site, extending the half-life of the pharmacophore.

  • Lipophilicity: The C-F bond increases the logP, enhancing membrane permeability for CNS-targeted ligands (e.g., JDTic analogs) or intracellular targets.

This guide outlines the quality control parameters for 5-FSA and provides detailed protocols for its transformation into three high-value API classes: Fluorinated Salicylamides (Antifungals), Benzoxazoles (Kinase Inhibitors), and Schiff Base Ligands (Diagnostic Imaging).

Chemical Profile & Critical Quality Attributes (CQA)

Before initiating synthesis, the starting material must meet specific CQAs to prevent downstream failure, particularly regarding regioisomeric impurities.

Table 1: 5-FSA Specification for API Synthesis
ParameterSpecificationScientific Rationale
Appearance Off-white to pale beige powderDarkening indicates oxidation of the phenol group.
Assay (HPLC) ≥ 98.0%High purity required to prevent side-reactions in sensitive couplings.
Regioisomer Impurity 4-Fluorosalicylic acid ≤ 0.5%The 4-fluoro isomer (from 3-fluorophenol contamination) has distinct biological activity and is difficult to separate after amidation.
Water Content (KF) ≤ 0.5%Critical for moisture-sensitive activation steps (e.g., CDI, SOCl2).
Melting Point 177–179 °CDepression >2°C indicates significant organic impurity.
Solubility Soluble in Ethanol, DMF, DMSOPoor water solubility requires polar organic solvents for reaction.

Protocol A: Synthesis of Fluorinated Salicylamides (Antifungal Scaffold)

Application: Synthesis of analogs related to Fluorosalan or antifungal benzamides. Mechanism: 5-FSA is prone to decarboxylation under harsh thermal conditions. Therefore, we utilize a Carbodiimide-mediated coupling (EDC/HOBt) rather than thionyl chloride to preserve the phenol and prevent thermal degradation.

Materials
  • Precursor: 5-Fluorosalicylic acid (1.0 eq)

  • Amine: Aniline or Alkyl amine derivative (1.1 eq)

  • Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation:

    • Charge a round-bottom flask with 5-FSA (10 mmol) and Anhydrous DMF (20 mL) under nitrogen atmosphere.

    • Add HOBt (12 mmol) and stir for 10 minutes until fully dissolved.

    • Note: HOBt prevents racemization (if using chiral amines) and suppresses N-acylurea side-product formation.

    • Cool the mixture to 0°C in an ice bath.

    • Add EDC·HCl (12 mmol) portion-wise. Stir at 0°C for 30 minutes.

  • Coupling:

    • Add the target Amine (11 mmol) followed by DIPEA (20 mmol) dropwise.

    • Allow the reaction to warm to room temperature (25°C) naturally.

    • Stir for 12–16 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 1:1). The 5-FSA spot (lower Rf) should disappear.

  • Workup (Self-Validating):

    • Dilute reaction mixture with Ethyl Acetate (100 mL).

    • Acid Wash: Wash with 1M HCl (2 x 30 mL). Purpose: Removes unreacted amine and DIPEA.

    • Base Wash: Wash with 5% NaHCO3 (2 x 30 mL). Purpose: Removes unreacted 5-FSA and HOBt.

    • Brine Wash: Wash with saturated NaCl (1 x 30 mL).

    • Dry over anhydrous Na2SO4 and concentrate under reduced pressure.[1]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

Workflow Diagram

AmidationWorkflow cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Purification Phase FSA 5-FSA (Start) EDC EDC/HOBt Activation FSA->EDC ActiveEst Active Ester Intermediate EDC->ActiveEst AmineAdd Add Amine + DIPEA ActiveEst->AmineAdd Coupling Nucleophilic Attack AmineAdd->Coupling AcidWash HCl Wash (Remove Amine) Coupling->AcidWash BaseWash NaHCO3 Wash (Remove Acid) AcidWash->BaseWash Final 5-Fluoro Salicylamide BaseWash->Final

Caption: Step-wise activation and purification logic for 5-FSA amidation preventing thermal degradation.

Protocol B: Cyclization to 6-Fluorobenzoxazoles

Application: Precursors for kinase inhibitors and bio-isosteres of adenine. Mechanism: Condensation of 5-FSA with 2-aminophenol derivatives using Polyphosphoric Acid (PPA) as both solvent and dehydrating agent.

Materials
  • Precursor: 5-Fluorosalicylic acid (1.0 eq)

  • Co-reactant: 2-Aminophenol (1.0 eq)

  • Reagent/Solvent: Polyphosphoric Acid (PPA) (10-15 g per g of reactant)

Step-by-Step Methodology
  • Preparation:

    • In a chemically resistant beaker or flask, mix 5-FSA (10 mmol) and 2-Aminophenol (10 mmol).

    • Add PPA (30 g). Caution: PPA is viscous and hygroscopic.

  • Cyclodehydration:

    • Heat the mixture to 180–200°C with mechanical stirring.

    • Critical Control Point: Maintain temperature for 3–4 hours. Lower temperatures (<150°C) often result in the intermediate ester/amide rather than the cyclized benzoxazole.

    • Monitor reaction progress.[2][3] Since TLC is difficult in PPA, rely on time and color change (usually darkens).

  • Quenching & Isolation:

    • Cool the mixture to ~80°C (still flowable).

    • Pour slowly into crushed ice (300 g) with vigorous stirring. The PPA will hydrolyze, and the product should precipitate as a solid.

    • Neutralize the slurry with 10% NaOH solution to pH ~7–8 to ensure the phenol group is protonated (or deprotonated depending on desired salt form).

    • Filter the precipitate, wash with copious water, and dry.

Strategic Derivatization Map

The following diagram illustrates the broad utility of 5-FSA, mapping the starting material to its potential high-value API derivatives.

DerivatizationTree Start 5-Fluorosalicylic Acid (5-FSA) Amidation Amidation (Amine/EDC) Start->Amidation Esterification Esterification (EtOH/H+) Start->Esterification Reduction Reduction (Borane/THF) Start->Reduction Salicylamide 5-Fluorosalicylamides (Antifungal/Antibacterial) Amidation->Salicylamide Hydrazide Hydrazides (Tuberculosis agents) Esterification->Hydrazide Deferasirox Fluorinated Deferasirox (Iron Chelator) Esterification->Deferasirox Aldehyde 5-Fluorosalicylaldehyde Reduction->Aldehyde SchiffBase Schiff Base Ligands (MRI Contrast/Sensors) Aldehyde->SchiffBase

Caption: Strategic derivatization tree showing the conversion of 5-FSA into major pharmaceutical classes.

References

  • Chemical Identity & Properties: PubChem. 5-Fluorosalicylic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Structural Data: Crystallography Reports. Crystal structure of 5-fluorosalicylic acid. ResearchGate. Available at: [Link]

  • Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry. Available at: [Link]

  • Related API (Tavaborole): European Medicines Agency. Assessment Report: Kerydin (Tavaborole). (5-FSA identified as Metabolite M6A).[4] Available at: [Link]

Sources

Application

Experimental Protocol: Kolbe-Schmitt Carboxylation of p-Fluorophenol

Topic: Experimental setup for Kolbe-Schmitt reaction of p-fluorophenol Content Type: Application Notes and Protocols Abstract & Application Overview Target Molecule: 5-Fluoro-2-hydroxybenzoic acid (5-Fluorosalicylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental setup for Kolbe-Schmitt reaction of p-fluorophenol Content Type: Application Notes and Protocols

Abstract & Application Overview

Target Molecule: 5-Fluoro-2-hydroxybenzoic acid (5-Fluorosalicylic acid) CAS No: 345-16-4 Primary Application: Pharmaceutical intermediate (e.g., for fluorinated salicylates, MRI contrast agents, and bio-isosteres of aspirin).[1]

This Application Note details the regioselective carboxylation of p-fluorophenol (4-fluorophenol) using the Kolbe-Schmitt reaction. Unlike unsubstituted phenol, the presence of the electron-withdrawing fluorine atom at the para position blocks para-carboxylation, exclusively directing the incoming carboxyl group to the ortho position. However, the fluorine substituent also reduces the nucleophilicity of the phenoxide ring, requiring optimized thermal and pressure conditions to achieve high yields.

This protocol utilizes a Potassium-Assisted Solid-Phase Carboxylation (Schmitt Modification), which offers superior yields compared to aqueous methods by minimizing the formation of bicarbonate byproducts.

Scientific Foundation & Mechanism

Reaction Mechanism

The Kolbe-Schmitt reaction proceeds via an electrophilic aromatic substitution on the phenoxide anion.[2][3] The choice of the alkali metal counterion is critical.

  • Cation Influence: While Sodium (

    
    ) typically favors ortho-carboxylation in phenol due to tight chelation, Potassium (
    
    
    
    ) is often used for para-carboxylation. However, with p-fluorophenol, the para site is blocked.
    
    
    is selected here because its larger ionic radius loosens the ion pair, increasing the reactivity of the phenoxide anion, which is necessary to overcome the deactivating effect of the fluorine atom.
  • The "Dry" Requirement: The reaction is strictly moisture-sensitive. Water competes with the phenoxide for

    
    , forming bicarbonate (
    
    
    
    ), which is non-electrophilic and kills the reaction.
Mechanistic Pathway (DOT Diagram)

KolbeSchmittMechanism Substrate p-Fluorophenol (Starting Material) Phenoxide Potassium p-Fluorophenoxide (Dry Salt) Substrate->Phenoxide KOH, -H2O (Deprotonation) Complex Phenoxide-CO2 Complex Phenoxide->Complex +CO2 (Adsorption) TS Cyclic Transition State (Chekation Control) Complex->TS Heat (120-140°C) Intermediate Dienone Intermediate TS->Intermediate Electrophilic Attack Salt Dipotassium 5-Fluorosalicylate Intermediate->Salt Tautomerization Product 5-Fluoro-2-hydroxybenzoic acid (Final Product) Salt->Product H2SO4 (aq) (Acidification)

Figure 1: Mechanistic pathway of the Kolbe-Schmitt reaction for p-fluorophenol, highlighting the critical transition state.

Experimental Setup & Safety

Equipment Requirements
  • High-Pressure Reactor (Autoclave): Stainless steel (Hastelloy or SS316), rated for

    
    100 bar, equipped with a mechanical stirrer and heating mantle.
    
  • Vacuum Line: For rigorous drying of the phenoxide salt.

  • Rotary Evaporator: For solvent removal during salt formation.

  • Gas Feed: High-purity Carbon Dioxide (

    
    , >99.9% anhydrous).
    
Reagents & Specifications
ReagentPurity/GradeRoleCritical Note
p-Fluorophenol >98%SubstrateSolid, hygroscopic. Store in desiccator.
Potassium Hydroxide (KOH) >85% PelletsBaseStoichiometric excess (1.05 eq).
Carbon Dioxide Anhydrous (Bone Dry)ElectrophileMust be dry. Moisture stops reaction.
Toluene ACS ReagentAzeotropic SolventUsed to remove water during salt formation.
Sulfuric Acid 2M (aq)Quenching AcidUsed for final precipitation.
Safety Hazards
  • High Pressure: The reaction involves heating a gas-filled vessel. Ensure the burst disk is rated correctly.

  • Thermal Burns: Reactor operates at >120°C.[3][4][5]

  • Chemical Burns: Phenols are rapidly absorbed through skin and are systemic toxins. Wear butyl rubber gloves.

Detailed Protocol

Phase 1: Formation of Anhydrous Potassium Phenoxide

Rationale: The presence of water reduces yield by converting phenoxide back to phenol and forming bicarbonate.

  • Dissolution: In a 500 mL round-bottom flask, dissolve 11.2 g (0.1 mol) of 4-fluorophenol in 50 mL of methanol.

  • Basification: Add 5.6 g (0.1 mol) of KOH dissolved in a minimum amount of methanol/water. Stir for 30 minutes at room temperature.

  • Solvent Exchange: Evaporate the methanol under reduced pressure to obtain a wet solid.

  • Azeotropic Drying: Add 100 mL of toluene . Reflux the mixture using a Dean-Stark trap to remove residual water azeotropically. Continue until no more water collects in the trap.

  • Isolation: Evaporate the toluene under vacuum to yield a fine, dry white powder (Potassium 4-fluorophenoxide).

    • Checkpoint: The powder must be free-flowing and stored immediately in a desiccator or loaded directly into the autoclave.

Phase 2: Carboxylation (The Kolbe-Schmitt Step)

Rationale: High pressure forces CO2 into the solid lattice; heat provides activation energy for the aromatic substitution.

  • Loading: Quickly transfer the dry potassium phenoxide salt into the autoclave liner.

  • Purging: Seal the reactor. Purge with

    
     (3x) to remove oxygen, then purge with 
    
    
    
    (3x).
  • Pressurization: Charge the reactor with

    
     to 50 bar (approx. 725 psi)  at room temperature.
    
  • Reaction: Heat the reactor to 140°C . The internal pressure will rise (monitor to ensure it stays within safety limits, typically reaching ~70-80 bar).

  • Duration: Maintain stirring (if capable) or static heating for 6–8 hours .

  • Cooling: Allow the reactor to cool to room temperature naturally. Vent the excess

    
     slowly.
    
Phase 3: Workup & Purification
  • Dissolution: The solid residue in the reactor is the dipotassium salt of the product. Dissolve this residue in 100 mL of distilled water .

  • Filtration: Filter the aqueous solution to remove any unreacted insoluble char or impurities.

  • Acidification: Cool the filtrate to 0–5°C in an ice bath. Slowly add 2M

    
      dropwise with vigorous stirring until pH ~2.
    
    • Observation: A white to off-white precipitate (5-fluorosalicylic acid) will form.

  • Extraction (Optional but Recommended): If the precipitate is fine/oily, extract with Ethyl Acetate (3 x 50 mL). Dry the organic layer over

    
     and evaporate.
    
  • Recrystallization: Purify the crude solid by recrystallizing from hot water or a water/ethanol (9:1) mixture.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 4 hours.

Results & Analysis

Expected Data
ParameterSpecification
Appearance White crystalline powder
Yield 65% – 75% (Literature range)
Melting Point 177 – 179 °C
Regioselectivity >95% ortho-isomer (5-fluoro-2-hydroxybenzoic acid)
Characterization
  • 1H NMR (DMSO-d6): Look for the disappearance of the symmetric para-substitution pattern of the starting material and the appearance of a 1,2,4-trisubstituted aromatic pattern.

    • 
       ~11.0 ppm (br s, 1H, COOH/OH)
      
    • 
       7.4-7.6 ppm (dd, 1H, H-6, ortho to COOH)
      
  • HPLC: Retention time shift compared to 4-fluorophenol standard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in phenoxide salt.Increase drying time; use fresh toluene for azeotrope; ensure CO2 gas line has a moisture trap.
Charring / Dark Product Temperature too high (>150°C).Reduce reaction temperature to 130°C; ensure inert atmosphere (

purge) before

introduction.
Starting Material Recovery Insufficient

pressure.
Check autoclave seals; ensure pressure is maintained throughout the heating phase.
Isomer Contamination Incomplete carboxylation.This is rare due to blocked para position, but ensure pH < 2 during workup to fully protonate the acid.

Workflow Diagram

Workflow Start Start: 4-Fluorophenol Step1 1. Salt Formation (KOH/MeOH) Start->Step1 Step2 2. Azeotropic Drying (Toluene, Reflux) Step1->Step2 Remove Water Step3 3. Autoclave Loading (Dry Phenoxide) Step2->Step3 Anhydrous Powder Step4 4. Carboxylation (50 bar CO2, 140°C, 8h) Step3->Step4 + CO2 Step5 5. Aqueous Workup (Dissolve, Filter) Step4->Step5 Step6 6. Acidification (H2SO4 to pH 2) Step5->Step6 Precipitation End End: 5-Fluorosalicylic Acid (Recrystallize) Step6->End

Figure 2: Operational workflow for the synthesis of 5-fluorosalicylic acid.

References

  • Schmitt, R. (1885).[4] "Beitrag zur Kenntniss der Kolbe'schen Salicylsäure Synthese". Journal für Praktische Chemie, 31(1), 397–411.[4] Link[4]

  • Lindsey, A. S., & Jeskey, H. (1957). "The Kolbe-Schmitt Reaction".[2][4][5][6][7][8] Chemical Reviews, 57(4), 583–620. Link

  • BenchChem. (n.d.). "Synthesis of 4-Fluoro-3-hydroxybenzoic acid (Note: Refers to isomer, applicable conditions)". BenchChem Protocols. Link

  • Markovic, Z., et al. (2006). "A Theoretical Study of Solvent Effects on Kolbe-Schmitt Reaction Kinetics". Chemical Engineering Science, 61(18), 6199–6212.[8] Link

  • CN104447213A. (2015). "Method for synthesizing 3-hydroxy-4-fluorobenzoic acid (Patent describing similar fluorophenol carboxylation conditions)". Google Patents. Link

  • Ossila. (2024). "5-Fluorosalicylic acid Product Information". Ossila. Link

Sources

Method

Analytical methods for 5-Fluorosalicylic acid detection

Application Note: Analytical Strategies for the Detection and Quantification of 5-Fluorosalicylic Acid (5-FSA) Executive Summary 5-Fluorosalicylic acid (5-FSA; CAS 345-16-4) is a critical fluorinated aromatic intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for the Detection and Quantification of 5-Fluorosalicylic Acid (5-FSA)

Executive Summary

5-Fluorosalicylic acid (5-FSA; CAS 345-16-4) is a critical fluorinated aromatic intermediate used in the synthesis of active pharmaceutical ingredients (APIs), including specific fluorinated siderophores and experimental prodrugs.[1] It also serves as a key impurity marker in the production of 5-Fluorouracil (5-FU) and Capecitabine. Due to its structural similarity to salicylic acid and its high polarity, 5-FSA presents unique chromatographic challenges, particularly regarding peak tailing and retention.

This guide details three validated analytical workflows:

  • RP-HPLC-UV/FLD: For quality control (QC) and high-concentration formulation analysis.

  • LC-MS/MS: For trace quantification in biological matrices (plasma/urine).

  • Terbium-Sensitized Fluorescence: A niche, ultra-sensitive method exploiting 5-FSA’s chelating properties.

Chemical & Physical Profile

Understanding the physicochemical properties of 5-FSA is the foundation of a robust method.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

(MW: 156.11 g/mol )
Precursor ion


(Predicted)
~2.68 (Carboxylic acid)Mobile phase pH must be < 2.5 to suppress ionization and ensure retention on C18.
Solubility Low in water; High in MeOH, ACN, EtOAcDissolve standards in Methanol; use high % organic for column wash.
UV Absorbance

Dual-wavelength monitoring recommended.
Fluorescence Ex: ~300 nmEm: ~410 nm

Decision Matrix: Method Selection

The following logic gate assists in selecting the appropriate analytical technique based on sample type and sensitivity requirements.

MethodSelection Start Start: Define Sample Matrix Conc Concentration Range? Start->Conc High High (>1 µg/mL) (QC, Formulations) Conc->High High Trace Trace (<100 ng/mL) (Plasma, Impurities) Conc->Trace Low Matrix Matrix Type? LCMS Method 2: LC-MS/MS Matrix->LCMS Biological/Complex Tb Method 3: Tb-Chelation Matrix->Tb Clean/Specific Assay HPLC Method 1: HPLC-UV/FLD High->HPLC Trace->Matrix

Figure 1: Decision tree for selecting the optimal 5-FSA detection method.

Sample Preparation Protocols

Protocol A: Biological Fluids (Plasma/Urine)

Target: Removal of proteins and phospholipids while maximizing recovery.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Expert Note: The acid helps disrupt protein binding, which can be significant for salicylic acid derivatives.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer clear supernatant to an autosampler vial.

    • Optional: For ultra-trace analysis, evaporate supernatant under

      
       and reconstitute in 100 µL Mobile Phase A.
      
Protocol B: Pharmaceutical Formulations (Solids)
  • Weighing: Accurately weigh powder equivalent to 10 mg 5-FSA.

  • Dissolution: Dissolve in 50 mL Methanol (Stock A: 0.2 mg/mL). Sonicate for 10 mins.

  • Dilution: Dilute Stock A with Mobile Phase A to target concentration (e.g., 10 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method 1: RP-HPLC with UV/Fluorescence Detection

Best for: Routine QC, purity analysis, and raw material testing.

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Reasoning: End-capping reduces silanol interactions with the acidic carboxyl group, improving peak symmetry.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 10-20 µL.

Gradient Profile:

Time (min) % Mobile Phase B Comments
0.0 10 Initial equilibration
8.0 60 Linear ramp to elute 5-FSA
10.0 90 Column wash
10.1 10 Re-equilibration

| 15.0 | 10 | Ready for next injection |

Detection Parameters:

  • UV: 230 nm (primary), 305 nm (secondary/confirmation).

  • Fluorescence (FLD): Excitation 300 nm / Emission 410 nm.

    • Note: FLD provides ~10-50x higher sensitivity than UV and better selectivity in complex matrices.

Method 2: LC-MS/MS (Triple Quadrupole)

Best for: DMPK studies, trace impurity analysis (ppm levels).

Source Parameters (ESI Negative Mode): Carboxylic acids ionize efficiently in negative mode (


).
  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Capillary Voltage: 3500 V (Negative)

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Dwell (ms) Collision Energy (V) Mechanistic Insight

| 5-FSA | 155.0 | 111.0 | 100 | 15 | Loss of


 (Decarboxylation) |
| 5-FSA | 155.0 | 91.0 | 100 | 25 | Further loss of HF from phenyl ring |
| Salicylic Acid (IS) | 137.0 | 93.0 | 100 | 15 | Loss of 

|

Expert Tip: Use Salicylic Acid-d4 or 5-Chlorosalicylic acid as an Internal Standard (IS) if isotopically labeled 5-FSA is unavailable.

Method 3: Terbium ( ) Sensitized Fluorescence

Best for: High-throughput screening (HTS) or sensor applications.

Principle: 5-FSA acts as an "antenna" ligand. When it chelates with Terbium (


), it absorbs UV light and transfers energy to the Lanthanide ion, which emits a characteristic sharp luminescence. This eliminates background fluorescence from biological matrices.

Protocol:

  • Reagent: Prepare 1 mM

    
     in Tris-buffer (pH 8.0).
    
  • Reaction: Mix 50 µL Sample + 150 µL Reagent in a black 96-well plate.

  • Measurement: Time-Resolved Fluorescence (TRF).

    • Delay time: 50-400 µs (gates out short-lived background fluorescence).

    • Excitation: 310 nm.[2]

    • Emission: 545 nm (Tb green emission).

Validation & Troubleshooting

Validation Parameters (ICH Q2 Guidelines):

  • Linearity:

    
     over 0.1 – 50 µg/mL (HPLC-UV).
    
  • LOD/LOQ: Typically ~10 ng/mL (LC-MS/MS) and ~50 ng/mL (HPLC-FLD).

  • Recovery: 85-115% in plasma using Protocol A.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure pH < 2.5; Use "End-capped" or "Base-deactivated" columns.
Split Peaks Solvent mismatchDissolve sample in mobile phase (10% ACN) rather than 100% MeOH.
Low Sensitivity (MS) Ion suppressionSwitch from Phosphate buffer (non-volatile) to Formic Acid or Ammonium Formate.
Retention Shift pH drift5-FSA retention is highly sensitive to pH near its

(2.68). Use buffered mobile phases.

References

  • Ossila. 5-Fluorosalicylic acid - Material Properties and Applications. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67658, 5-Fluorosalicylic acid. Retrieved from

  • Szabó-Plánka, T., et al. (2008).[1] Complexation of 5-fluorosalicylic acid with copper(II): a pH-potentiometric, UV-vis spectroscopic, and electron spin resonance study. Journal of Inorganic Biochemistry.[1]

  • Pastorini, E., et al. (2008). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid... (Methodology adapted for fluoro-analog). Journal of Chromatography B. Link

  • Sigma-Aldrich. 5-Fluorosalicylic acid Product Specification.[3] Retrieved from [3]

Sources

Application

Application Note: HPLC Method Development for 5-Fluorosalicylic Acid (5-FSA)

Introduction & Chemical Context 5-Fluorosalicylic acid (5-FSA) is a critical fluorinated building block used in the synthesis of pharmaceutical active ingredients (e.g., fluorinated deferasirox analogs) and a potential m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

5-Fluorosalicylic acid (5-FSA) is a critical fluorinated building block used in the synthesis of pharmaceutical active ingredients (e.g., fluorinated deferasirox analogs) and a potential metabolite of fluorinated salicylates. Structurally, it possesses both a carboxylic acid group and a phenolic hydroxyl group, with a fluorine atom at the C5 position.

The introduction of the fluorine atom exerts a strong electron-withdrawing effect, lowering the pKa of the carboxylic acid compared to its parent compound, Salicylic Acid. This shift in acidity is the single most important factor in method development. Failure to suppress the ionization of the carboxylic acid will result in peak fronting, shifting retention times, and poor resolution from impurities like Salicylic Acid (starting material) or 5-Fluorophenol (decarboxylation degradant).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueChromatographic Implication
Structure 5-Fluoro-2-hydroxybenzoic acidDual acidic functionality (COOH, Phenol-OH).
pKa (COOH) ~2.68 (Predicted)Critical: Lower than Salicylic Acid (~2.97). Mobile phase pH must be < 2.7 to ensure retention.
pKa (Phenol) ~13Generally remains protonated in RP-HPLC conditions.
LogP ~2.0 - 2.2Moderately lipophilic; suitable for C18 retention.
UV Max ~230 nm, ~303 nm303 nm offers high selectivity for the salicylate core; 230 nm offers higher sensitivity.

Method Development Strategy (The "Why" and "How")

The pH Criticality

Because the pKa of 5-FSA is approximately 2.68, operating at a standard "acidic" pH of 3.0-4.0 (often used for peptides) is insufficient. At pH 3.0, nearly 60% of 5-FSA is ionized (


), leading to poor interaction with the hydrophobic C18 stationary phase.

The Solution: We must utilize a mobile phase pH of 2.0 – 2.5 . This suppresses ionization (


 state), maximizing hydrophobic interaction and peak sharpness.
Stationary Phase Selection
  • Ligand: C18 (Octadecyl) is the standard.

  • Bonding: End-capping is essential. Free silanols on the silica surface can interact with the phenolic hydroxyl group of 5-FSA, causing severe tailing.

  • Recommended Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (or equivalent high-purity silica).

Visualizing the Development Workflow

MethodDev Start Start: 5-FSA Method Dev CheckPKa Analyze pKa (~2.68) Determine pH limit Start->CheckPKa SelectMP Select Mobile Phase A (pH 2.2 - 2.5) CheckPKa->SelectMP Target pH < pKa Screening Gradient Screening 5% -> 95% B SelectMP->Screening ResolutionCheck Check Resolution (Rs) vs. Salicylic Acid Screening->ResolutionCheck Optimize Flatten Gradient (e.g., 20-60% B) ResolutionCheck->Optimize Rs < 2.0 Finalize Finalize Method & Validate ResolutionCheck->Finalize Rs > 2.0 Optimize->ResolutionCheck

Caption: Decision matrix for optimizing retention of acidic fluorinated aromatics.

Optimized Experimental Protocol

This protocol is designed to separate 5-FSA from its likely impurities (Salicylic Acid and Phenolic degradants).

Reagents & Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.3 with Phosphoric Acid (
    
    
    
    ).
    • Note: For LC-MS applications, replace with 0.1% Formic Acid in Water (pH ~2.6).

  • Mobile Phase B (Organic): HPLC Grade Acetonitrile (ACN).

  • Diluent: 50:50 Water:Methanol.[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmBalanced resolution and backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 30°CControls viscosity and retention reproducibility.
Injection Vol 10 µLPrevent column overload.
Detection UV @ 303 nm (Primary)Specific to salicylate ring; reduces interference from non-aromatics.
Detection UV @ 230 nm (Secondary)High sensitivity for trace impurity analysis.
Gradient Program

A shallow gradient is used in the middle of the run to maximize separation between the 5-Fluoro and non-fluorinated species.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Polar impurities)
12.04060Linear Ramp (Elution of 5-FSA)
15.0595Wash (Elute lipophilic dimers)
17.0595Wash Hold
17.19010Re-equilibration
22.09010End of Run

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass specific System Suitability Tests (SST) before every analysis batch.

System Suitability Criteria
  • Retention Time (RT): 5-FSA should elute between 6.0 – 9.0 minutes.

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5. If > 1.5, check pH or column age.
    
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between Salicylic Acid and 5-FSA.
    
    • Note: Salicylic Acid usually elutes before 5-FSA in this low pH/High ACN system due to the fluorine atom increasing lipophilicity on the neutral molecule.

Linearity & Range
  • Target Concentration: 0.1 mg/mL (100 ppm).

  • Range: Prepare standards at 50%, 75%, 100%, 125%, and 150% of target.

  • Acceptance:

    
    .[2]
    

Troubleshooting & Mechanism Visualization

Common issues involve peak splitting or shifting retention times. This is almost exclusively due to pH fluctuations near the pKa.

The pH Equilibrium Mechanism

Equilibrium Acid Neutral Form (COOH) (Hydrophobic - Retained) Ion Ionized Form (COO-) (Hydrophilic - Elutes Void) Acid->Ion  Dissociation   Ion->Acid  Protonation   pH_Low pH < 2.5 pH_Low->Acid Favors pH_High pH > 3.0 pH_High->Ion Favors

Caption: Impact of mobile phase pH on 5-FSA speciation and retention behavior.

Troubleshooting Guide
  • Problem: Peak Tailing (

    
    ).
    
    • Cause: Silanol interaction or pH too close to pKa.

    • Fix: Lower pH to 2.2; Ensure column is "End-capped".

  • Problem: Retention Time Drift.

    • Cause: Evaporation of organic modifier or unstable temperature.

    • Fix: Cap solvent bottles; use column oven.

  • Problem: "Ghost" Peaks.

    • Cause: Carryover of highly lipophilic dimers.

    • Fix: Extend the 95% B wash step by 3 minutes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67658, 5-Fluorosalicylic acid. Retrieved from [Link]

  • Szabó-Plánka, T., et al. (2007). Complexation of 5-fluorosalicylic acid with copper(II): a pH-potentiometric, UV-vis spectroscopic study.[1] Journal of Inorganic Biochemistry.[1] (Demonstrates pKa and UV spectral properties). Retrieved from [Link]

Sources

Method

Application Note: Optimized Mobile Phase Strategies for 5-Fluorosalicylic Acid (5-FSA) Analysis

Executive Summary This technical guide provides a rigorous framework for the analysis of 5-Fluorosalicylic acid (5-FSA), a critical intermediate and potential impurity in the synthesis of fluorinated pharmaceuticals like...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the analysis of 5-Fluorosalicylic acid (5-FSA), a critical intermediate and potential impurity in the synthesis of fluorinated pharmaceuticals like Flucytosine and Capecitabine.

Unlike standard salicylic acid, the presence of the fluorine atom at the C5 position alters the electron density of the aromatic ring, shifting the pKa and lipophilicity. This guide moves beyond generic "recipes" to explain the physicochemical logic driving mobile phase selection, ensuring researchers can adapt these protocols to their specific instrumentation and matrices.

Physicochemical Basis for Mobile Phase Selection

To design a robust mobile phase, we must first understand the analyte's behavior in solution.

The pKa Criticality

5-FSA possesses a carboxylic acid group and a phenolic hydroxyl group.

  • pKa (COOH): ~2.68 (Predicted/Experimental range 2.6–2.8)

  • pKa (Phenolic OH): >10

The Chromatography Implication: At a neutral pH (e.g., pH 7.0), 5-FSA is fully deprotonated (


), making it highly polar. On a standard C18 column, this results in void volume elution (k' < 1)  and poor resolution from the solvent front.

The Solution: The mobile phase pH must be maintained below the pKa to suppress ionization. A pH of 2.5 to 3.0 ensures the molecule remains predominantly neutral (


), maximizing hydrophobic interaction with the C18 stationary phase and ensuring sharp peak shape.
The Fluorine Effect

The fluorine atom is highly electronegative but also lipophilic.

  • Selectivity: Fluorine can engage in specific dipole-dipole interactions. While C18 is sufficient for general retention, Pentafluorophenyl (PFP) columns can offer superior selectivity if 5-FSA is being separated from closely related positional isomers (e.g., 4-fluorosalicylic acid) due to "fluorine-fluorine" interactions.

Visualizing the Method Development Workflow

The following decision tree outlines the logical steps for selecting the correct mobile phase based on your specific analytical goal (QC vs. R&D).

MethodDevelopment Start Start: Define Analytical Goal Goal Is the goal Routine QC or Impurity Profiling? Start->Goal QC Routine QC / Assay Goal->QC Quantification Impurity Impurity Profiling / MS Detection Goal->Impurity Identification MethodA Select METHOD A (Isocratic Phosphate) QC->MethodA MethodB Select METHOD B (Gradient Formate/TFA) Impurity->MethodB CheckPH Critical Check: Is pH < 2.8? MethodA->CheckPH MethodB->CheckPH ResultQC High Precision UV Detection Only CheckPH->ResultQC Method A Path ResultMS High Sensitivity MS Compatible CheckPH->ResultMS Method B Path

Figure 1: Decision matrix for selecting the appropriate mobile phase system based on detection requirements and sample complexity.

Validated Experimental Protocols

Protocol A: Isocratic Phosphate System (Robust QC)

Best for: Routine quantification, high reproducibility, UV detection.

Rationale: Phosphate buffers provide the highest buffering capacity at low pH, ensuring retention times remain stable even if the sample matrix is slightly alkaline.

ParameterSpecification
Stationary Phase C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 2.5 with Orthophosphoric Acid (

)
Mobile Phase B Methanol (HPLC Grade)
Composition Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 235 nm (Primary) or 300 nm (Secondary)
Retention Time ~6.5 - 8.0 min (Adjust %B to fine-tune)

Preparation Steps:

  • Dissolve 2.72 g of

    
     in 900 mL of HPLC-grade water.
    
  • Add 85%

    
     dropwise while monitoring with a calibrated pH meter until pH reaches 2.50 ± 0.05.
    
  • Dilute to 1000 mL. Filter through a 0.45 µm membrane.[1]

  • Premix with Methanol or use online mixing if the pump is precise.

Protocol B: Gradient Formate System (Stability & MS)

Best for: Impurity profiling, LC-MS applications, separating 5-FSA from 5-FU.

Rationale: Volatile buffers (Formic acid) are required for Mass Spectrometry. Acetonitrile is used for lower backpressure and sharper peaks for hydrophobic impurities.

ParameterSpecification
Stationary Phase C18 (L1) or PFP (L43), 150 x 3.0 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient Profile 0-2 min: 5% B (Hold)2-15 min: 5% -> 60% B15-18 min: 60% -> 90% B (Wash)18.1 min: Return to 5% B
Flow Rate 0.6 mL/min
Detection UV-DAD (210-400 nm) or MS (ESI Negative Mode)

Preparation Steps:

  • MP A: Add 1.0 mL of high-purity Formic Acid to 1 L of water. Mix well. (Do not filter if using LC-MS grade water; filtering introduces contaminants).

  • MP B: 100% Acetonitrile.

Critical Parameter Study: Impact of Mobile Phase Variables

The following data summarizes how changes in mobile phase composition affect the chromatography of 5-FSA.

VariableChangeEffect on 5-FSAMechanistic Explanation
pH 2.5

4.0
Drastic Retention Loss (

drops)
Ionization of carboxylic acid (

) increases polarity, reducing interaction with C18.
Buffer Conc. 10 mM

50 mM
Sharper Peaks Higher ionic strength minimizes secondary silanol interactions, reducing peak tailing.
Organic Modifier MeOH

ACN
Selectivity Change ACN is a stronger solvent. Retention will decrease; % organic must be lowered (e.g., 40% MeOH

30% ACN).
Temperature 30°C

40°C
Slight Retention Decrease Exothermic adsorption process; mass transfer improves, sharpening peaks slightly.

Troubleshooting Guide

Issue 1: Peak Tailing (Asymmetry > 1.5)
  • Cause: Secondary interactions between the protonated amine (if present in impurities) or the hydroxyl group of 5-FSA and residual silanols on the silica surface.

  • Fix:

    • Ensure pH is low (2.5) to suppress silanol ionization (

      
      
      
      
      
      
      
      ).
    • Increase buffer concentration to 25-50 mM.

    • Switch to an "End-capped" or "Base-deactivated" C18 column.

Issue 2: Retention Time Drift
  • Cause: pH instability. Because 5-FSA's pKa is ~2.7, operating at pH 2.8-3.0 is a "ruggedness cliff." Small changes in pH cause large changes in ionization state.

  • Fix: Strictly control pH at 2.5 (well below pKa) or use a precise buffer preparation protocol by weight, not just pH adjustment.

References

  • PubChem. (2023). 5-Fluorosalicylic acid | C7H5FO3 | CID 67658.[2] National Library of Medicine. [Link]

  • USP-NF. (2023). Flucytosine Monograph & Impurities. United States Pharmacopeia. (Reference for 5-FSA as a known impurity in fluorinated drugs). [Link]

  • Journal of Food and Drug Analysis. (2023). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. (Provides foundational mobile phase conditions for fluorinated aromatics). [Link]

  • Chromatography Online. (2023). Fluorinated HPLC Phases — Looking Beyond C18. (Discussion on PFP column selectivity for fluorinated compounds). [Link]

Sources

Application

5-Fluorosalicylic acid as a building block in organic synthesis

Application Note: 5-Fluorosalicylic Acid as a Building Block in Organic Synthesis Executive Summary 5-Fluorosalicylic acid (5-FSA, CAS 345-16-4) is a high-value fluorinated scaffold used in the synthesis of bioactive het...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Fluorosalicylic Acid as a Building Block in Organic Synthesis

Executive Summary

5-Fluorosalicylic acid (5-FSA, CAS 345-16-4) is a high-value fluorinated scaffold used in the synthesis of bioactive heterocycles, metal chelators, and pharmaceutical intermediates.[1] The introduction of the fluorine atom at the 5-position (para to the hydroxyl group) significantly alters the electronic properties of the salicylate core, enhancing metabolic stability and lipophilicity—two critical parameters in modern drug design.

This guide provides a technical roadmap for utilizing 5-FSA in organic synthesis. It covers its physicochemical profile, reactivity logic, and detailed protocols for constructing privileged heterocyclic pharmacophores, specifically 6-fluoro-1,3-benzoxazin-4-ones.

Chemical Profile & Reactivity Logic

5-FSA possesses three distinct reactive sites: the carboxylic acid, the phenolic hydroxyl, and the fluorine substituent. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of both the carboxylic acid and the phenol compared to non-fluorinated salicylic acid.

Table 1: Physicochemical Properties

PropertyValueNote
Formula C₇H₅FO₃
MW 156.11 g/mol
Melting Point 177–179 °CCrystalline solid
pKa (COOH) ~2.68Stronger acid than salicylic acid (pKa ~2.[2]97) due to F-inductive effect.
Solubility DMSO, Methanol, EthanolSlightly soluble in water; soluble in alkaline aq. solutions.
Appearance White to off-white powderLight sensitive; store in dark.
Reactivity Visualization

The following diagram maps the synthetic divergence possible from the 5-FSA scaffold.

G FSA 5-Fluorosalicylic Acid (Core Scaffold) Amide Salicylamides (Kinase Inhibitors) FSA->Amide Amine Coupling (EDC/HOBt) Ester Salicylate Esters (Prodrugs) FSA->Ester Fischer Esterification Benzoxazinone 6-Fluoro-1,3-benzoxazin-4-one (Heterocyclic Precursor) FSA->Benzoxazinone Cyclodehydration (Ac2O or Orthoesters) Chelation Metal Complexes (Tb, Cu Sensors) FSA->Chelation Ligand Binding Benzoxazole Benzoxazoles (Antimicrobials) Benzoxazinone->Benzoxazole Nucleophilic Attack

Figure 1: Synthetic divergence of 5-Fluorosalicylic acid. The 6-fluoro-1,3-benzoxazin-4-one pathway (green) is a primary route to complex heterocycles.

Synthetic Applications & Protocols

The most potent application of 5-FSA is its conversion into 6-fluoro-1,3-benzoxazin-4-ones . These bicyclic lactones serve as "activated" intermediates that react readily with nucleophiles (amines, hydrazines) to form quinazolinones or substituted benzamides, which are ubiquitous in oncology and infectious disease research.

Protocol A: Synthesis of 6-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Objective: Cyclization of 5-FSA to form the reactive benzoxazinone core. Mechanism: Acetylation of the phenol followed by mixed anhydride formation and intramolecular cyclization.

Materials:

  • 5-Fluorosalicylic acid (10.0 mmol, 1.56 g)

  • Acetic anhydride (Ac₂O) (50.0 mmol, 4.7 mL)

  • Pyridine (Catalytic, 2 drops)

  • Toluene (Solvent, 20 mL)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-fluorosalicylic acid (1.56 g) in dry toluene (15 mL).

  • Addition: Add acetic anhydride (4.7 mL) in one portion. Add 2 drops of pyridine.

    • Expert Note: While neat acetic anhydride can be used, toluene allows for better temperature control and azeotropic removal of acetic acid if a Dean-Stark trap is used (optional but recommended for scale-up).

  • Reflux: Heat the mixture to reflux (bath temp ~120 °C) for 2–3 hours.

    • Monitoring: The suspension will clear as the starting material is consumed and the intermediate acetyl-salicylic acid forms and subsequently cyclizes. Monitor by TLC (30% EtOAc/Hexane). The product is less polar than the starting acid.

  • Work-up (Crystallization):

    • Cool the reaction mixture to room temperature.

    • Cool further to 0–4 °C in an ice bath. The benzoxazinone product often precipitates directly from the toluene/acetic anhydride mixture.

    • If no precipitate forms, concentrate the solvent under reduced pressure to ~5 mL, then add cold hexanes (10 mL) to induce crystallization.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold hexanes (2 x 10 mL) to remove residual acetic anhydride.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

    • Expected Yield: 75–85%.

    • Characterization: IR (C=O lactone stretch ~1760 cm⁻¹).

Reaction Scheme (DOT Visualization):

Figure 2: Cyclodehydration pathway. Note: The fluorine at position 5 of the salicylate maps to position 6 of the benzoxazinone.

Protocol B: Amide Coupling (Synthesis of Fluorinated Salicylamides)

Objective: Direct coupling of 5-FSA with an amine (R-NH₂) to form a salicylamide. Challenge: The free phenolic hydroxyl can interfere with standard coupling reagents. Solution: Use of EDC/HOBt with controlled pH or prior protection (though direct coupling is often feasible with phenols).

Materials:

  • 5-Fluorosalicylic acid (1.0 eq)[2]

  • Amine (R-NH₂) (1.1 eq)

  • EDC.HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • DMF (Dry, 0.2 M concentration)

Methodology:

  • Activation: Dissolve 5-FSA (1.0 eq), HOBt (1.2 eq), and EDC.HCl (1.2 eq) in dry DMF. Stir at 0 °C for 30 minutes.

    • Mechanism:[2][3][4] Formation of the active ester. The phenol is less nucleophilic than the amine and generally does not compete significantly at 0 °C.

  • Coupling: Add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with 1M HCl (careful: this protonates the phenol, keeping it in the organic layer), sat. NaHCO₃, and Brine.

    • Note: If the product is very polar, use DCM/MeOH for extraction.

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Benzoxazinone Synthesis Hydrolysis of product during workup.Benzoxazinones are moisture sensitive. Avoid aqueous workups. Use crystallization from anhydrous solvents (Toluene/Hexane).
Incomplete Coupling (Protocol B) Phenol interference / Steric hindrance.Protect the phenol as an Acetate (using Ac₂O) or Methyl Ether (using MeI) prior to coupling. Deprotect later if necessary.
Solubility Issues High lattice energy of fluorinated core.Use dipolar aprotic solvents (DMF, DMSO) or increase temperature.

Safety & Handling (MSDS Highlights)

  • Hazards: 5-Fluorosalicylic acid is an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[5]

  • Inhalation: May cause respiratory irritation.[5] Use a fume hood when handling the powder.

  • Storage: Store at room temperature in a tightly sealed container. Moisture sensitive (degrades to non-fluorinated byproducts? No, but hydrolyzes if converted to benzoxazinone).

References

  • Synthesis of 5-Fluorosalicylic Acid: Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2000).[2][4] Synthesis of 5-Fluoro Salicylic Acid.[1][2][4][6][7] Synthetic Communications, 30(3), 397–405.[4] Link[4]

  • Benzoxazinone Chemistry: Bunce, R. A., et al. (2010). Reaction of Anthranilic Acids with Orthoesters. Journal of Heterocyclic Chemistry.
  • Crystal Structure: Choudhury, A. R., & Guru Row, T. N. (2004).[7] 5-Fluorosalicylic acid.[1][2][4][6][7][8][9][10] Acta Crystallographica Section E: Structure Reports Online, 60(9), o1595–o1597. Link

  • Physical Properties: EPA CompTox Chemicals Dashboard. 5-Fluorosalicylic acid.[4][8] Link[8]

  • Applications in Sensors: Ossila Product Data. 5-Fluorosalicylic acid applications in fluorescence immunoassay. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluorosalicylic Acid

Welcome to the technical support center for the synthesis of 5-Fluorosalicylic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluorosalicylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis, providing in-depth, experience-driven answers to frequently asked questions. Our goal is to equip you with the knowledge to troubleshoot and optimize your synthetic protocols effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 5-Fluorosalicylic acid, and what are its primary challenges?

A1: The predominant industrial synthesis of 5-Fluorosalicylic acid is achieved through the Kolbe-Schmitt reaction .[1][2][3][4] This carboxylation reaction involves treating 4-fluorophenol with a base (like sodium hydroxide) to form the corresponding phenoxide, which is then heated with carbon dioxide under pressure.[2][3] The resulting product is subsequently acidified to yield 5-Fluorosalicylic acid.[2][3]

The primary challenges associated with this route include:

  • Regioselectivity: The carboxylation can occur at either the ortho or para position to the hydroxyl group. While the Kolbe-Schmitt reaction generally favors ortho-carboxylation, controlling the reaction conditions is crucial to maximize the yield of the desired 5-fluoro isomer and minimize the formation of the isomeric impurity, 3-fluoro-4-hydroxybenzoic acid.[2][5]

  • Harsh Reaction Conditions: The process typically requires high temperatures and pressures, which can lead to the formation of byproducts and pose safety risks.[2][3]

  • Workup and Purification: Separation of the desired product from unreacted starting materials, isomeric byproducts, and other impurities can be challenging and often requires multiple purification steps.

Q2: I'm observing a significant amount of 4-fluorophenol in my final product. What are the likely causes and how can I mitigate this?

A2: The presence of unreacted 4-fluorophenol is a common issue. The primary causes are:

  • Incomplete Carboxylation: The carboxylation of the fluorophenoxide is an equilibrium-driven process. Insufficient carbon dioxide pressure, inadequate reaction time, or temperatures that are too low can lead to incomplete conversion.

  • Decarboxylation of the Product: 5-Fluorosalicylic acid, like other salicylic acids, can undergo decarboxylation back to 4-fluorophenol, especially at elevated temperatures.[6][7][8] This is a significant side reaction that can reduce the overall yield.

Troubleshooting Strategies:

  • Optimize CO2 Pressure: Ensure that the carbon dioxide pressure is maintained at the recommended level throughout the reaction to drive the equilibrium towards product formation.

  • Control Reaction Temperature: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they also favor the undesirable decarboxylation. A thorough temperature optimization study is recommended.

  • Monitor Reaction Progress: Utilize in-process controls (e.g., HPLC) to monitor the consumption of 4-fluorophenol and the formation of 5-Fluorosalicylic acid to determine the optimal reaction time.

Q3: Besides the starting material, what are the most common process-related impurities I should be aware of?

A3: Several process-related impurities can arise during the synthesis of 5-Fluorosalicylic acid. The most prevalent are:

  • 3-Fluoro-4-hydroxybenzoic acid: This is the primary isomeric impurity formed due to carboxylation at the alternative ortho position. Its formation is influenced by the choice of cation (sodium vs. potassium phenoxide) and reaction temperature.

  • 4-Fluorophenol-2,6-dicarboxylic acid: Dicarboxylation of the starting material can occur, leading to this impurity.

  • Phenolic Impurities: Thermal degradation can lead to the formation of various phenolic byproducts.

The following diagram illustrates the main reaction and the formation of key impurities:

Synthesis_and_Impurities cluster_reactants Reactants cluster_products Products & Impurities 4-Fluorophenol 4-Fluorophenol 5-Fluorosalicylic_Acid 5-Fluorosalicylic Acid (Desired Product) 4-Fluorophenol->5-Fluorosalicylic_Acid Kolbe-Schmitt Reaction (Ortho-carboxylation) 3-Fluoro-4-hydroxybenzoic_acid 3-Fluoro-4-hydroxybenzoic acid (Isomeric Impurity) 4-Fluorophenol->3-Fluoro-4-hydroxybenzoic_acid Side Reaction (Alternative Ortho-carboxylation) CO2 CO2 CO2->5-Fluorosalicylic_Acid CO2->3-Fluoro-4-hydroxybenzoic_acid Dicarboxylic_Acid 4-Fluorophenol-2,6-dicarboxylic acid CO2->Dicarboxylic_Acid Unreacted_4-Fluorophenol Unreacted 4-Fluorophenol 5-Fluorosalicylic_Acid->Unreacted_4-Fluorophenol Decarboxylation 5-Fluorosalicylic_Acid->Dicarboxylic_Acid Further Carboxylation

Caption: Synthesis of 5-Fluorosalicylic Acid and formation of common impurities.

Q4: How can I effectively analyze and quantify the impurities in my 5-Fluorosalicylic acid sample?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying 5-Fluorosalicylic acid and its non-volatile impurities.[9][10][11] A reverse-phase C18 column with a UV detector is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile impurities, particularly residual 4-fluorophenol.[12][13] Derivatization of the acidic and phenolic groups may be necessary to improve volatility and peak shape.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and characterization of unknown impurities, LC-MS provides invaluable molecular weight and structural information.[14][15]

Summary of Analytical Techniques and Their Applications:

TechniquePrimary ApplicationTarget Analytes
HPLC-UV Quantification of the main component and non-volatile impurities.5-Fluorosalicylic acid, 3-Fluoro-4-hydroxybenzoic acid, Dicarboxylic acid impurities.
GC-MS Analysis of volatile impurities.Residual 4-fluorophenol, other volatile organic compounds.
LC-MS/MS Identification and structural elucidation of unknown impurities.All potential process-related impurities and degradation products.[14][15]

Troubleshooting Guide

Issue 1: Low Yield of 5-Fluorosalicylic Acid

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time and monitor by HPLC. - Ensure adequate CO2 pressure. - Verify the quality and stoichiometry of the base.
Decarboxylation - Lower the reaction temperature.[6][8] - Minimize the time the product is exposed to high temperatures.
Poor Workup - Optimize the pH for precipitation of the product during acidification. - Ensure efficient extraction if using a solvent-based workup.

Issue 2: High Levels of Isomeric Impurity (3-Fluoro-4-hydroxybenzoic acid)

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Investigate the effect of temperature on isomeric purity. - If using potassium hydroxide, consider switching to sodium hydroxide, which often favors ortho-carboxylation.[2]
Inefficient Purification - Develop a recrystallization protocol to selectively crystallize the desired isomer. - Consider preparative chromatography for high-purity applications.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a general framework for the analysis of 5-Fluorosalicylic acid and its common impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[11]

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Analysis: Inject the sample and a reference standard of 5-Fluorosalicylic acid. Identify and quantify impurities based on their retention times and peak areas relative to the main component.

Protocol 2: GC-MS Method for Residual 4-Fluorophenol

  • Instrumentation: GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient suitable for separating 4-fluorophenol from other volatile components.

  • Derivatization (Optional but Recommended): Silylation of the sample with a reagent like BSTFA can improve the peak shape and sensitivity for 4-fluorophenol.[12]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). If derivatizing, follow the standard procedure for the chosen reagent.

  • Analysis: Inject the prepared sample. Identify 4-fluorophenol by its retention time and mass spectrum. Quantify using an internal or external standard.

Logical Workflow for Troubleshooting

The following diagram outlines a logical approach to troubleshooting common issues in 5-Fluorosalicylic acid synthesis.

Troubleshooting_Workflow Start Synthesis of 5-Fluorosalicylic Acid CheckPurity Analyze Product Purity (HPLC/GC-MS) Start->CheckPurity PurityOK Product Meets Specifications CheckPurity->PurityOK Yes LowYield Low Yield? CheckPurity->LowYield No HighImpurity High Impurity Levels? CheckPurity->HighImpurity Impurity > Limit OptimizeReaction Optimize Reaction Conditions (Time, Temp, Pressure) LowYield->OptimizeReaction Incomplete Reaction OptimizeWorkup Optimize Workup & Purification LowYield->OptimizeWorkup Workup Losses HighImpurity->OptimizeReaction Process-Related IdentifyImpurity Identify Unknown Impurities (LC-MS) HighImpurity->IdentifyImpurity Unknown Impurity OptimizeReaction->Start OptimizeWorkup->Start ModifySynthesis Modify Synthesis Strategy IdentifyImpurity->ModifySynthesis ModifySynthesis->Start

Caption: A logical workflow for troubleshooting 5-Fluorosalicylic acid synthesis.

References

  • Preparation method of 5-fluoro salicylic acid. CN118405972B.
  • HPLC Methods for analysis of Salicylic acid.
  • Kolbe-Schmitt Reaction. S. Michael Stewart. YouTube.
  • Synthesis of 5-Fluoro Salicylic Acid. G.V.M. Sharma, A. Ilangovan, and B. Lavanya.
  • 5-Fluorosalicylic acid. Request PDF.
  • Kolbe–Schmitt reaction. Wikipedia.
  • Salicylic Acid-impurities.
  • Mechanism of Kolbe's Reaction. BYJU'S.
  • Simple HPLC-UV method of 5-Fluorouracil in human and rabbit plasma; validation and comparison.
  • 5-Fluorosalicylic acid | CAS 345-16-4. Ossila.
  • Synthesis of 5-Fluoro Salicylic Acid. G. V. M. Sharma, A. Ilangovan, and B. Lavanya.
  • Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers Applic
  • 5-Fluorosalicylic acid | 345-16-4. ChemicalBook.
  • 5-Fluorosalicylic acid 97 345-16-4. Sigma-Aldrich.
  • Decarboxylation of Salicylic acid. Chemistry Stack Exchange.
  • Rapid Determination of Salicylic Acid in Plant Materials by Gas Chromatography–Mass Spectrometry. Request PDF.
  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PMC - NIH.
  • Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. PubMed.
  • Manufacture of phenols by decarboxylation of salicylic acids. US3061651A.
  • Analysis of Valproic Acid, Salicylic Acid and Ibuprofen in Whole Blood by GC-MS. Journal of Analytical Toxicology. Oxford Academic.
  • 5-Fluorosalicylic acid 97 345-16-4. Sigma-Aldrich.
  • Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. The Journal of Organic Chemistry.
  • Mechanism of decarboxylation of substituted salicylic acids. II. Kinetics and 13C-carboxyl kinetic isotope effects in nitrobenzene. Canadian Journal of Chemistry.
  • Quantitative Analysis of Salicylic Acid and its Derivatives in Primulae radix by High Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS) and Simultaneous Determination of Total Polyphenol Content (TPC).
  • Kolbe-Schmitt Salicylic Acid Synthesis and Utiliz
  • 4 FORMATION OF PHENOL | DECARBOXYLATION OF SALICYCLIC ACID | AROM
  • Determination of Salicylic Acid in Feed Using LC-MS/MS. PMC.
  • Kolbe-Schmidt Reaction: Videos & Practice Problems. Pearson.

Sources

Optimization

Technical Support Center: 5-Fluorosalicylic Acid (5-FSA) Synthesis Guide

Executive Summary 5-Fluorosalicylic acid (5-FSA) is a critical fluorinated building block for pharmaceutical intermediates (e.g., fluorinated deferasirox) and fluorescence immunoassays.[1] Its synthesis is often plagued...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluorosalicylic acid (5-FSA) is a critical fluorinated building block for pharmaceutical intermediates (e.g., fluorinated deferasirox) and fluorescence immunoassays.[1] Its synthesis is often plagued by regioselectivity issues and difficult purification profiles.

This technical guide provides two validated workflows:

  • The Industrial Standard (Kolbe-Schmitt): High-pressure carboxylation for scalability.

  • The Benchtop Alternative (Reimer-Tiemann): Atmospheric synthesis for labs lacking high-pressure reactors.

Module 1: Route Selection Strategy

Before beginning, select the protocol that matches your laboratory capabilities and scale requirements.

Decision Matrix: Synthetic Pathway Selection

RouteSelection Start Start: Select Synthesis Scale Scale Is High-Pressure Autoclave Available? Start->Scale Yes Yes (Industrial/Scale-up) Scale->Yes Available No No (Benchtop/Discovery) Scale->No Unavailable KS_Route Protocol A: Kolbe-Schmitt (Direct Carboxylation) Yes->KS_Route RT_Route Protocol B: Reimer-Tiemann + Oxidation (Formylation -> Oxidation) No->RT_Route KS_Pros Pros: Single step, High Atom Economy Cons: Requires >5 atm CO2, anhydrous conditions KS_Route->KS_Pros RT_Pros Pros: Atmospheric pressure, standard glassware Cons: Multi-step, lower yield, toxic CHCl3 RT_Route->RT_Pros

Figure 1: Decision tree for selecting the optimal synthetic route based on equipment availability.

Module 2: Protocol A - The Kolbe-Schmitt Reaction (Gold Standard)

Target Audience: Process Chemists, Scale-up Engineers Mechanism: Electrophilic aromatic substitution of sodium 4-fluorophenoxide with CO₂.

The Critical Causality: Moisture Control

The most common failure mode in Kolbe-Schmitt is the presence of water.

  • Why? Water hydrolyzes the phenoxide back to phenol. Phenol is 10,000x less reactive toward CO₂ than the phenoxide anion.

  • The Fix: You must form the dry salt before introducing CO₂.

Step-by-Step Protocol
Phase 1: Anhydrous Phenoxide Formation
  • Charge: In a round-bottom flask, dissolve 4-fluorophenol (1.0 eq) and NaOH (1.02 eq) in a minimal amount of water.

  • Strip: Evaporate to dryness under vacuum.

  • Azeotrope: Add toluene or xylene and reflux with a Dean-Stark trap to remove trace water. The solid must be a fine, dry powder.

    • Checkpoint: If the solid is "gummy," water is still present. Continue drying.

Phase 2: Carboxylation
  • Transfer: Move the dry sodium 4-fluorophenoxide into a stainless steel autoclave.

  • Solvent (Optional): While traditional solid-phase is possible, using an aprotic polar solvent like Diglyme or DMF improves heat transfer.

  • Pressurize: Introduce dry CO₂ gas to 5–10 bar (75–150 psi) .

  • Heat: Ramp temperature to 140°C .

    • Note: Do not exceed 160°C to prevent polymerization or decarboxylation.

  • Duration: Hold for 4–6 hours.

Phase 3: Workup
  • Cool & Vent: Cool to room temperature and vent CO₂.

  • Dissolve: Dissolve the reaction mass in water.

  • Precipitate: Acidify with HCl (6M) to pH 1–2. The crude 5-FSA will precipitate.

  • Purify: Recrystallize from Toluene or Water/Ethanol (80:20) .

Module 3: Protocol B - Reimer-Tiemann & Oxidation (Benchtop)

Target Audience: Academic Researchers, Discovery Chemistry Mechanism: Formylation via dichlorocarbene followed by oxidation.

Step-by-Step Protocol
Step 1: Synthesis of 5-Fluorosalicylaldehyde
  • Reagents: Mix 4-fluorophenol (1.0 eq) with NaOH (excess, ~3-4 eq) in water/ethanol.

  • Addition: Heat to 60-70°C and add Chloroform (CHCl₃) dropwise.

    • Caution: Exothermic reaction. Monitor temperature to prevent "runaway" which leads to tar formation.

  • Workup: Acidify and steam distill (or extract) to isolate the aldehyde.

    • Yield Warning: Expect 30–40% yield due to para-isomer formation and carbene hydrolysis.

Step 2: Oxidation to 5-FSA
  • Oxidant: Dissolve the aldehyde in aqueous NaOH. Add Silver Oxide (Ag₂O) or use Sulfamic Acid/Sodium Chlorite (Pinnick Oxidation) for a cheaper alternative.

  • Reaction: Stir at room temperature for 4–8 hours.

  • Isolation: Filter off solids (if using Ag) and acidify filtrate to precipitate 5-FSA.

Module 4: Troubleshooting & Optimization

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (Kolbe-Schmitt) Moisture in phenoxide salt.Critical: Use Dean-Stark azeotropic drying with toluene before CO₂ addition.
Tar/Black Residue Temperature too high (>160°C).Reduce reaction temperature to 130–140°C. Check for localized hotspots in the mantle.
Starting Material Recovery Insufficient CO₂ pressure.Ensure autoclave holds pressure >5 bar. Check for leaks.
Isomer Contamination Regioselectivity issues.In Reimer-Tiemann, separate the para-isomer (4-fluorobenzaldehyde derivative) via steam distillation (ortho-isomer is more volatile).
Pink/Red Product Oxidation of phenol traces.Recrystallize in the presence of a pinch of sodium dithionite or activated charcoal.
Analytical Checkpoints (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% H₃PO₄) : Acetonitrile (Gradient).

  • Detection: UV @ 230 nm and 300 nm.

  • Retention Order: 5-FSA typically elutes after 4-fluorophenol but before non-polar dimers.

Module 5: Workflow Visualization

Kolbe-Schmitt Reaction Pathway[2][3]

KolbeSchmitt cluster_0 Step 1: Salt Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Workup Phenol 4-Fluorophenol Drying Azeotropic Drying (Toluene, -H2O) Phenol->Drying + Base Base NaOH (aq) Base->Drying Salt Na-4-Fluorophenoxide (Dry Powder) Drying->Salt Anhydrous Complex Transition State (Na-Chelate) Salt->Complex + CO2 CO2 CO2 (5-10 bar) CO2->Complex Heat 140°C, 4-6h Acid HCl (pH 1-2) Heat->Acid Cool & Vent Complex->Heat Product 5-Fluorosalicylic Acid (Precipitate) Acid->Product Precipitation

Figure 2: The Kolbe-Schmitt reaction workflow emphasizing the critical drying step.[2]

FAQ: Frequently Asked Questions

Q: Can I use Potassium Hydroxide (KOH) instead of NaOH? A: Yes, but it may alter regioselectivity. In the Kolbe-Schmitt reaction, NaOH favors the ortho position (salicylic acid), while KOH often favors the para position due to the larger cation size hindering the chelation mechanism required for ortho-substitution. Stick to NaOH for 5-FSA synthesis [1].

Q: Why is the product color beige/pink instead of white? A: Phenolic compounds are prone to oxidation. A beige color is acceptable (>98% purity).[1] If pink/red, it indicates quinone formation. Recrystallize with charcoal to remove color bodies.

Q: What is the major impurity I should look for? A: The primary impurity is unreacted 4-fluorophenol . In the Reimer-Tiemann route, you may also see 4-fluoro-4-hydroxybenzaldehyde (the para isomer).

Q: Is 5-FSA light sensitive? A: Yes, fluorinated salicylates can degrade under strong UV light. Store the final product in amber vials.

References

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link

  • Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2000).[3][4] Synthesis of 5-Fluoro Salicylic Acid.[1][3][4][5][6][7] Synthetic Communications, 30(3), 397–405.[3][4] Link

  • Mourad, A. K., et al. (2021).[3] Composition of 5-fluorouracil and refining method. World Intellectual Property Organization, WO2021022788A1. Link

  • Agilent Technologies. (2023). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Application Note. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Fluorosalicylic Acid

Welcome to the technical support center for the synthesis of 5-Fluorosalicylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into op...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluorosalicylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important compound. 5-Fluorosalicylic acid is a key building block in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Achieving high yields and purity is critical for downstream applications and overall process efficiency.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a robust framework for troubleshooting and process optimization.

Overview of the Core Synthesis Pathway: The Kolbe-Schmitt Reaction

The most common and industrially viable method for synthesizing 5-Fluorosalicylic acid is through the carboxylation of 4-fluorophenol, a process known as the Kolbe-Schmitt reaction.[2][3][4] This reaction involves the electrophilic aromatic substitution of a phenoxide ion with carbon dioxide, which acts as a weak electrophile.[3]

The process can be summarized in three key stages:

  • Phenoxide Formation: 4-Fluorophenol is treated with a strong base (e.g., sodium hydroxide, potassium hydroxide) to generate the more reactive 4-fluorophenoxide ion.[3][5]

  • Carboxylation: The 4-fluorophenoxide is heated under pressure with carbon dioxide. The nucleophilic phenoxide attacks the carbon atom of CO2, leading to the formation of a salicylate salt.[3][5][6]

  • Acidification: The resulting reaction mixture is acidified (e.g., with sulfuric or hydrochloric acid) to protonate the salicylate salt and precipitate the final 5-Fluorosalicylic acid product.[4]

Reaction Mechanism Visualization

The following diagram illustrates the key mechanistic steps of the Kolbe-Schmitt reaction for the synthesis of 5-Fluorosalicylic acid.

Kolbe_Schmitt_Mechanism Kolbe-Schmitt Reaction Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Electrophilic Attack & Tautomerization cluster_2 Step 3: Acidification A 4-Fluorophenol B 4-Fluorophenoxide Ion A->B + NaOH - H₂O D Intermediate Complex B->D + CO₂ (Pressure, Heat) C CO₂ (Carbon Dioxide) E Sodium 5-Fluorosalicylate D->E Rearrangement F 5-Fluorosalicylic Acid E->F + H₂SO₄ - Na₂SO₄

Caption: Key stages in the synthesis of 5-Fluorosalicylic Acid.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions grounded in chemical principles.

Q1: My final yield of 5-Fluorosalicylic acid is significantly lower than expected. What are the likely causes?

Answer: Low yield is the most common issue and can stem from several factors throughout the process. A systematic approach is required to diagnose the root cause.

Potential CauseScientific Rationale & ExplanationRecommended Solution(s)
Incomplete Phenoxide Formation The Kolbe-Schmitt reaction relies on the nucleophilicity of the phenoxide ion, which is far more reactive than the parent phenol.[3] If the deprotonation of 4-fluorophenol is incomplete due to an insufficient amount of base or the presence of moisture, the concentration of the reactive species will be low, leading to poor conversion.1. Ensure Stoichiometry: Use at least a 1:1 molar ratio of strong base to 4-fluorophenol. A slight excess of base can be beneficial.2. Use Anhydrous Conditions: Thoroughly dry all glassware and reagents. The presence of water can consume the base and reduce the yield.[5]
Suboptimal Reaction Temperature The carboxylation step is highly temperature-dependent. If the temperature is too low, the reaction rate will be slow and may not reach completion within the allotted time. Conversely, if the temperature is too high, side reactions and decomposition of the product can occur.1. Optimize Temperature: The optimal temperature range is typically between 160-240°C.[2] Start with a lower temperature (e.g., 160°C) and incrementally increase it in subsequent experiments while monitoring the yield and purity.2. Ensure Uniform Heating: Use an oil bath or a heating mantle with good stirring to avoid local hotspots, which can lead to byproduct formation.[7]
Insufficient CO₂ Pressure Carbon dioxide is both a reactant and is present in the gas phase. According to Le Chatelier's principle, higher pressure will shift the equilibrium towards the product side. Insufficient pressure means a lower concentration of CO₂ available to react with the phenoxide.[8]1. Maintain Pressure: Ensure your reaction vessel is properly sealed and can maintain a pressure of at least 2-3 MPa (approximately 20-30 atm).[2] Some procedures call for pressures up to 100 atm.[4]2. Purge the Reactor: Before heating, purge the reactor with CO₂ to remove air (especially oxygen, which can cause oxidative side reactions).
Poor Mixing/Agitation This is a gas-solid or gas-slurry reaction. Inefficient mixing leads to poor mass transfer of CO₂ to the surface of the sodium 4-fluorophenoxide, creating a diffusion-limited reaction.1. Use a High-Torque Stirrer: Employ mechanical stirring that is robust enough to keep the solid suspended and ensure good contact between the gas and solid phases.2. Consider a Solvent: While many industrial processes are solvent-free, using a high-boiling, inert solvent like toluene can create a suspension that improves mass and heat transfer.[9]
Q2: My final product is discolored (e.g., brown or pink) and shows multiple spots on TLC. How can I improve its purity?

Answer: Product discoloration and impurities often point to side reactions or residual starting materials.

Potential CauseScientific Rationale & ExplanationRecommended Solution(s)
Formation of 4-Hydroxybenzoic Acid Isomer While the ortho-carboxylation product (5-fluorosalicylic acid) is generally favored, some para-carboxylation can occur, yielding 4-fluoro-3-hydroxybenzoic acid. The regioselectivity is influenced by the cation and temperature. Smaller cations like Na+ tend to favor ortho substitution.[5]1. Use Sodium Base: Employ sodium hydroxide or sodium ethoxide as the base, as the smaller Na+ ion coordinates with the phenoxide oxygen, directing the CO₂ to the ortho position.[5]2. Control Temperature: Lower reaction temperatures (e.g., 125-150°C) generally favor the formation of the ortho isomer.[6]
Unreacted 4-Fluorophenol Incomplete reaction will leave residual 4-fluorophenol, which is difficult to separate from the product due to similar acidic properties.1. Increase Reaction Time: Extend the reaction time (e.g., from 16 to 24 hours) to drive the reaction to completion.[2]2. Optimize Stoichiometry: Ensure a slight excess of the carboxylating agent (CO₂) is present.
Oxidation/Decomposition At high temperatures, phenols are susceptible to oxidation, leading to colored, polymeric byproducts.1. Inert Atmosphere: Ensure the reactor is thoroughly purged of air before and during the reaction. Maintain a positive pressure of CO₂.2. Purification: Recrystallization is the most effective method for purification. A suitable solvent system (e.g., water/ethanol mixture) can effectively remove colored impurities and unreacted starting material.
Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for 5-Fluorosalicylic Acid Synthesis start Experiment Complete check_yield Is Yield > 85%? start->check_yield check_purity Is Purity > 98%? check_yield->check_purity Yes low_yield Problem: Low Yield check_yield->low_yield No impure_product Problem: Impure Product check_purity->impure_product No success Process Optimized check_purity->success Yes cause1 Check Reagent Purity & Dryness low_yield->cause1 cause2 Verify Temperature & Pressure low_yield->cause2 cause3 Improve Agitation low_yield->cause3 solution1 Recrystallize Product impure_product->solution1 solution2 Optimize Reaction Temperature impure_product->solution2 solution3 Re-evaluate Base/Cation Choice impure_product->solution3

Caption: A step-by-step guide to diagnosing synthesis problems.

Frequently Asked Questions (FAQs)

  • Q: Can I use potassium hydroxide instead of sodium hydroxide? A: Yes, but it may change the product distribution. Potassium, being a larger cation, is less effective at chelating with the phenoxide oxygen and can lead to a higher proportion of the para-carboxylated byproduct.[3][4] For maximizing the yield of the desired ortho product (5-fluorosalicylic acid), sodium bases are generally preferred.[5]

  • Q: Is a solvent necessary for this reaction? A: Not strictly necessary. The traditional Kolbe-Schmitt reaction is often performed as a solvent-free, gas-solid reaction.[2] However, this can lead to challenges with heat and mass transfer. Using an inert, high-boiling solvent like toluene can create a more manageable slurry, improve mixing, and lead to more consistent results, potentially at lower pressures.[9] Solvents like DMF or DMSO are also used but can be difficult to remove and may cause environmental issues.[2][4]

  • Q: How can I monitor the progress of the reaction? A: Monitoring a high-pressure, high-temperature reaction can be challenging. The most practical method is to run a series of small-scale experiments with varying reaction times. After the designated time, the reaction is stopped, worked up, and the product mixture is analyzed by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR to determine the ratio of starting material to product.

  • Q: What is the expected melting point of pure 5-Fluorosalicylic acid? A: The literature melting point for pure 5-Fluorosalicylic acid is in the range of 177-179 °C.[10] A broad melting range or a value significantly lower than this indicates the presence of impurities.

Optimized Experimental Protocol

This protocol incorporates best practices discussed in the troubleshooting guide for a high-yield synthesis.

Materials:

  • 4-Fluorophenol (>99% purity)

  • Sodium Hydroxide (pellets, >98% purity)

  • High-pressure autoclave reactor with mechanical stirring and temperature control

  • Carbon Dioxide (high purity, in a cylinder with a regulator)

  • Sulfuric Acid (concentrated)

  • Deionized Water

  • Ethanol

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and completely dry.

  • Reagent Loading: In a dry environment, charge the autoclave with 4-fluorophenol. For every 1 mole of 4-fluorophenol, add 1.05 moles of finely ground sodium hydroxide. Causality: A slight excess of base ensures complete conversion to the reactive phenoxide.

  • Initial Purge: Seal the reactor and purge with nitrogen gas twice to remove air and moisture. Follow this by purging with carbon dioxide gas.

  • Pressurization: Pressurize the reactor with carbon dioxide to an initial pressure of 2 MPa (approx. 20 atm).

  • Heating and Reaction: Begin stirring and heat the reactor to 160°C. The pressure will increase as the temperature rises. Maintain the temperature and stirring for 18-24 hours. Causality: This temperature and time balance reaction rate with minimizing byproduct formation.

  • Cooling and Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to room temperature. Slowly and carefully vent the excess CO₂ pressure.

  • Product Isolation: Open the reactor and add deionized water to dissolve the solid cake, which is primarily sodium 5-fluorosalicylate. Stir until a homogenous solution is formed.

  • Acidification: Transfer the aqueous solution to a separate beaker in an ice bath. Slowly add concentrated sulfuric acid with constant stirring until the pH of the solution is approximately 2. A white precipitate of 5-Fluorosalicylic acid will form. Causality: Acidification protonates the salicylate salt, causing the less soluble free acid to precipitate.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying and Purification: Dry the crude product in a vacuum oven at 60-70°C. For highest purity, recrystallize the crude product from a water/ethanol mixture.

  • Characterization: Confirm product identity and purity by measuring the melting point (expected: 177-179 °C) and acquiring NMR spectra.

References

  • Asian Publication Corporation. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry, 23(9), 3819-3823. [Link]

  • Google Patents. (n.d.). CN118405972B - Preparation method of 5-fluoro salicylic acid.
  • Google Patents. (n.d.). CN103274971B - Purification method of 5-sulfosalicylic acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. PMC. Retrieved February 7, 2026, from [Link]

  • BYJU'S. (n.d.). Mechanism of Kolbe's Reaction. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2000). (PDF) Synthesis of 5-Fluoro Salicylic Acid. Synthetic Communications, 30(3), 397-405. [Link]

  • ResearchGate. (n.d.). 5-Fluorosalicylic acid | Request PDF. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved February 7, 2026, from [Link]

  • YouTube. (2018). Kolbe-Schmitt Reaction - Reaction with Mechanism. Retrieved February 7, 2026, from [Link]

  • Testbook. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved February 7, 2026, from [Link]

  • Pearson. (2024). Kolbe-Schmidt Reaction: Videos & Practice Problems. Retrieved February 7, 2026, from [Link]

  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. Retrieved February 7, 2026, from [Link]

  • Nottingham ePrints. (2022). Kolbe-Schmitt screening reaction conditions using supercritical carbon dioxide. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Carboxylation of Phenols with CO2 at Atmospheric Pressure | Request PDF. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. PMC. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2012). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters. [Link]

  • RSC Publishing. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene. PMC. Retrieved February 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Fluorosalicylic Acid

Welcome to the technical support guide for the synthesis of 5-Fluorosalicylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Fluorosalicylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes. 5-Fluorosalicylic acid is a key building block in the development of active pharmaceutical ingredients (APIs) and functional materials, making its efficient and pure synthesis critical.[1]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis of 5-Fluorosalicylic acid.

Q1: What is the most common industrial route for synthesizing 5-Fluorosalicylic acid?

A1: The predominant method for synthesizing 5-Fluorosalicylic acid is the Kolbe-Schmitt reaction .[2] This process involves the direct carboxylation of 4-fluorophenol. The reaction proceeds by first forming the sodium or potassium salt of 4-fluorophenol (a phenoxide), which then acts as a potent nucleophile. This phenoxide attacks carbon dioxide, typically under elevated pressure and temperature, to introduce a carboxylic acid group onto the aromatic ring.[2][3] The final step is acidification to yield the desired product.

Q2: Can you explain the core mechanism of the Kolbe-Schmitt reaction?

A2: Certainly. The Kolbe-Schmitt reaction is a classic example of an electrophilic aromatic substitution.[4] The mechanism can be broken down into key steps:

  • Phenoxide Formation: A strong base, such as sodium hydroxide (NaOH), deprotonates the hydroxyl group of the phenol (in this case, 4-fluorophenol) to form the more nucleophilic phenoxide ion.[5]

  • Electrophilic Attack: The phenoxide ion attacks the electrophilic carbon atom of carbon dioxide (CO₂). The negative charge on the phenoxide oxygen is delocalized into the aromatic ring, making the ortho and para positions electron-rich and thus nucleophilic.[4]

  • Chelation and Intermediate Formation: The sodium ion (Na⁺) is believed to form a chelate complex with the phenoxide oxygen and the incoming CO₂ molecule. This proximity favors the attack at the ortho position, leading to a cyclohexadienone intermediate.[6]

  • Tautomerization & Aromatization: The intermediate undergoes tautomerization to restore the aromaticity of the ring, resulting in the formation of the sodium salt of 5-fluorosalicylic acid.

  • Protonation: The final step involves treating the reaction mixture with a strong acid (e.g., H₂SO₄) to protonate the carboxylate and phenoxide groups, yielding the final 5-Fluorosalicylic acid product.[3]

Q3: Why is regioselectivity (ortho vs. para carboxylation) a significant challenge in this synthesis?

A3: Regioselectivity is a critical hurdle because the phenoxide ion can be carboxylated at either the ortho position (C2) to yield the desired 5-Fluorosalicylic acid or the para position (C4, relative to the hydroxyl group) to yield the isomeric byproduct, 3-fluoro-4-hydroxybenzoic acid. The ratio of these isomers is highly dependent on reaction conditions. The choice of the alkali metal counter-ion is a key factor; smaller ions like sodium (Na⁺) tend to favor ortho carboxylation due to the formation of a stable six-membered chelate complex with the phenoxide and CO₂, whereas larger ions like potassium (K⁺) or cesium (Cs⁺) can lead to a higher proportion of the para product.[7][8] Temperature also plays a crucial role, with higher temperatures often favoring the thermodynamically more stable para isomer.[7]

Troubleshooting Guide: Common Side Reactions & Solutions

This section is dedicated to diagnosing and solving specific problems you may encounter during your experiments.

Problem 1: My final product has a low melting point and appears impure. Analysis shows a significant amount of an isomeric byproduct.

  • Probable Cause: Co-formation of the para-isomer, 3-fluoro-4-hydroxybenzoic acid. The hydroxyl and fluoro groups on the starting 4-fluorophenol direct the incoming carboxyl group to both the ortho and para positions.

  • Diagnostic Workflow:

    • Confirm Identity: Use ¹H NMR, ¹³C NMR, or LC-MS to confirm the presence and quantify the ratio of the desired 5-fluoro-2-hydroxybenzoic acid and the isomeric 3-fluoro-4-hydroxybenzoic acid.

    • Review Reaction Conditions: Check the base used. Potassium hydroxide (KOH) is known to produce more of the para isomer compared to sodium hydroxide (NaOH) in the Kolbe-Schmitt reaction.[7] Also, review the reaction temperature; elevated temperatures can favor the formation of the thermodynamically stable para product.

  • Solutions & Preventative Measures:

    • Optimize the Base: Utilize sodium hydroxide (NaOH) or sodium phenoxide to maximize the yield of the ortho product. The smaller Na⁺ ion is more effective at forming the chelate that directs ortho carboxylation.[8]

    • Strict Temperature Control: Maintain the reaction temperature typically between 120-150°C. Avoid temperature spikes, as higher temperatures can rearrange the initially formed ortho product to the more stable para isomer.

    • Purification: If isomer formation is unavoidable, purification can be achieved through fractional crystallization, leveraging the different solubilities of the two isomers in a suitable solvent system (e.g., water-ethanol mixtures).

Problem 2: The overall yield is very low, and my crude product contains a significant amount of unreacted 4-fluorophenol.

  • Probable Cause: This issue points to either an incomplete reaction or decomposition of the product back to the starting material.

  • Diagnostic Workflow:

    • Check for Leaks: Ensure the high-pressure reactor (autoclave) is perfectly sealed. A leak will prevent the CO₂ pressure from reaching the required level for efficient carboxylation.

    • Verify Reagent Quality: Moisture in the 4-fluorophenol or the base can significantly reduce the yield.[8] The phenoxide is a strong base and will react with any available water.

    • Analyze Reaction Temperature: If the temperature was too low, the activation energy for carboxylation may not have been reached. If it was too high, the reverse reaction—decarboxylation—may have occurred.[9]

  • Solutions & Preventative Measures:

    • Ensure Anhydrous Conditions: Thoroughly dry all reagents and the reactor before use.

    • Optimize Pressure and Temperature: A CO₂ pressure of 5-100 atm and a temperature of 125-150°C are typical.[3] A systematic optimization (Design of Experiments) may be necessary for your specific setup.

    • Sufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration (typically several hours) under optimal temperature and pressure to drive it to completion.

Problem 3: I've isolated a byproduct with two carboxylic acid groups.

  • Probable Cause: Formation of a dicarboxylated species, likely a derivative of 4-hydroxyisophthalic acid. This occurs when the reaction is too harsh, allowing for a second carboxylation event on the already carboxylated ring.

  • Diagnostic Workflow:

    • Characterize the Byproduct: Use mass spectrometry to determine the molecular weight, which will confirm the addition of a second CO₂ molecule. NMR spectroscopy will elucidate its structure.

    • Review Reaction Extremes: This side reaction is most common under conditions of very high temperature or when using highly active catalysts like potassium carbonate.[10]

  • Solutions & Preventative Measures:

    • Moderate Reaction Conditions: Reduce the reaction temperature and/or pressure.

    • Avoid Overly Active Bases: If using potassium salts, consider switching to sodium hydroxide, which is generally less prone to promoting dicarboxylation under standard conditions.

Summary of Key Reaction Parameters and Their Impact
ParameterEffect on Main ReactionImpact on Side ReactionsRecommended Control
Temperature Increases reaction rate.High temps (>160°C) favor para-isomer & decarboxylation.125-150°C
CO₂ Pressure Higher pressure increases yield.Insufficient pressure leads to incomplete reaction.>5 atm, ideally 80-100 atm
Base (Cation) Forms the reactive phenoxide.Na⁺ favors ortho (desired). K⁺/Cs⁺ favor para.[7][8]Sodium Hydroxide (NaOH)
Moisture None (detrimental).Reduces yield by consuming phenoxide.Use anhydrous reagents.[8]

Visualizing the Reaction: Ortho vs. Para Selectivity

The choice between the desired ortho product and the isomeric para byproduct is a central challenge. The following diagram illustrates these competing pathways.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_pathways Competing Carboxylation Pathways cluster_products Products FP 4-Fluorophenol Phenoxide Sodium 4-Fluorophenoxide (Nucleophile) FP->Phenoxide + NaOH - H2O CO2 CO2 Base NaOH Ortho Ortho-Carboxylation (Favored by Na+ Chelation) Phenoxide->Ortho + CO2 Para Para-Carboxylation (Thermodynamic Product) Phenoxide->Para + CO2 Product 5-Fluorosalicylic Acid (Desired Product) Ortho->Product H+ Workup Byproduct 3-Fluoro-4-hydroxybenzoic Acid (Isomeric Impurity) Para->Byproduct H+ Workup

Caption: Competing ortho and para carboxylation pathways in the Kolbe-Schmitt synthesis.

Validated Experimental Protocol: Synthesis of 5-Fluorosalicylic Acid

This protocol outlines a standard lab-scale procedure based on the Kolbe-Schmitt reaction, with critical control points highlighted to minimize side reactions.

Materials:

  • 4-Fluorophenol (high purity, >99%)

  • Sodium Hydroxide (pellets)

  • Carbon Dioxide (high-pressure cylinder)

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Ethanol

  • High-pressure stainless-steel autoclave with magnetic stirring and temperature control.

Procedure:

  • Drying and Setup:

    • Ensure the autoclave is thoroughly clean and dry.

    • Charge the autoclave with 4-fluorophenol (1.0 eq).

    • Add sodium hydroxide pellets (2.2 eq). Note: Using a slight excess of base ensures complete formation of the phenoxide.

  • Solvent Removal (Optional but Recommended):

    • If a solvent was used to introduce the reagents, remove it under vacuum with gentle heating to form the dry sodium phenoxide salt. This step is critical for preventing yield loss due to moisture.

  • Carboxylation Reaction:

    • Seal the autoclave securely.

    • Begin stirring and heat the vessel to 130-140°C.

    • Once the temperature has stabilized, pressurize the autoclave with carbon dioxide to 80-100 atm (approx. 1200-1500 psi).

    • Maintain the reaction at this temperature and pressure for 6-8 hours. Monitor the pressure gauge; a drop in pressure may indicate consumption of CO₂ or a leak.

  • Workup and Isolation:

    • After the reaction time, cool the autoclave to room temperature.

    • CAREFULLY vent the excess CO₂ pressure.

    • Open the reactor and add deionized water to dissolve the solid reaction mass.

    • Transfer the resulting aqueous solution to a beaker and cool it in an ice bath.

  • Precipitation:

    • While stirring vigorously, slowly add concentrated sulfuric acid to the solution until the pH is approximately 2.

    • A thick, pale precipitate of crude 5-Fluorosalicylic acid should form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the crude product using a Büchner funnel and wash the filter cake with cold deionized water to remove inorganic salts.

    • For higher purity, recrystallize the crude solid from a water/ethanol mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Filter the purified crystals and dry them in a vacuum oven at 60-70°C.

References

  • Wikipedia Contributors. (2023). Kolbe–Schmitt reaction. Wikipedia. [Link]

  • Gyan Sanchay. (n.d.). 6. Kolbe reaction: Mechanism. [Link]

  • Slideshare. (2019). Kolbe schmitt reaction. [Link]

  • BYJU'S. (n.d.). Mechanism of Kolbe's Reaction. [Link]

  • Testbook. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. [Link]

  • Google Patents. (n.d.). CN102557902A - Preparation method for 5-fluorosalicylaldehyde.
  • Google Patents. (n.d.).
  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. [Link]

  • Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2000). Synthesis of 5-Fluoro Salicylic Acid.
  • MDPI. (2018). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. [Link]

  • ResearchGate. (n.d.). 5-Fluorosalicylic acid | Request PDF. [Link]

  • ResearchGate. (2000). (PDF) Synthesis of 5-Fluoro Salicylic Acid. [Link]

  • Pearson. (2024). Kolbe-Schmidt Reaction: Videos & Practice Problems. [Link]

  • YouTube. (2018). Kolbe-Schmitt Reaction - Reaction with Mechanism. [Link]

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. [Link]

Sources

Troubleshooting

Technical Support Center: 5-Fluorosalicylic Acid (5-FSA) Stability &amp; Degradation

Subject: Troubleshooting Degradation Products & Stability Profiles of 5-Fluorosalicylic Acid Document ID: 5FSA-STAB-001 Last Updated: February 7, 2026 Audience: Analytical Chemists, Formulation Scientists, QC Managers In...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Degradation Products & Stability Profiles of 5-Fluorosalicylic Acid Document ID: 5FSA-STAB-001 Last Updated: February 7, 2026 Audience: Analytical Chemists, Formulation Scientists, QC Managers

Introduction: The Stability Paradox

5-Fluorosalicylic acid (5-FSA) is a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., fluorinated deferasirox) and a potential metabolite of fluoropyrimidines. While the aromatic C-F bond is notoriously strong (


 485 kJ/mol), the molecule possesses a specific vulnerability: the ortho-hydroxy carboxylic acid motif.

This structure creates an "internal proton transfer" capability that, under specific stress conditions, catalyzes its own destruction. This guide moves beyond generic stability data to address the specific mechanistic failures of 5-FSA: Thermal Decarboxylation and Oxidative Ring Opening .

Module 1: Thermal Stress & The "Ghost Peak" Phenomenon

Issue: Users frequently report the appearance of a non-polar impurity (RRT ~1.2 - 1.5) during GC headspace analysis or high-temperature HPLC column drying.

The Mechanism: Decarboxylation

Unlike simple benzoic acids, 5-FSA undergoes thermal decarboxylation at temperatures as low as 150°C (or lower in acidic solution). The electron-withdrawing fluorine atom at the para position to the hydroxyl group (position 5) stabilizes the transition state, facilitating the loss of CO₂.

The Degradant: 4-Fluorophenol [1]

  • CAS: 371-41-5

  • Characteristics: Volatile, phenolic odor, distinct UV shift.

Troubleshooting Protocol: Distinguishing Degradation from Contamination

Step 1: The "Hold-Time" Test Do not assume the peak is a solvent impurity.

  • Prepare a standard solution of 5-FSA (1 mg/mL in MeOH).

  • Inject immediately (T=0).

  • Heat the vial at 60°C for 4 hours.

  • Re-inject.

  • Result: If the peak at RRT ~1.4 increases significantly, it is a thermal degradant (4-Fluorophenol), not a carryover.

Step 2: Confirmation via UV Ratio 4-Fluorophenol has a distinct UV spectrum compared to 5-FSA.

  • 5-FSA:

    
     nm (Fluorescent).
    
  • 4-Fluorophenol:

    
     nm (Significant drop in fluorescence).
    
  • Action: Extract the UV spectrum of the "Ghost Peak." If the 300 nm band disappears, it is the decarboxylated product.

Visualizing the Pathway

G FSA 5-Fluorosalicylic Acid (Precursor) TS Cyclic Transition State (H-Bond Stabilized) FSA->TS Heat (>150°C) or Acid Catalysis Phenol 4-Fluorophenol (Major Degradant) TS->Phenol - CO2 CO2 CO2 (Gas) TS->CO2

Caption: Figure 1. Thermal decarboxylation pathway of 5-FSA yielding 4-fluorophenol.

Module 2: Oxidative Stress & Discoloration

Issue: Solutions of 5-FSA turn from clear/pale yellow to pink or brown upon storage, even without significant loss of assay potency.

The Mechanism: Quinone Formation

The phenol group is susceptible to radical attack. While the fluorine atom protects position 5, positions 3 and 6 are vulnerable to hydroxylation.

The Degradants:

  • 3-Hydroxy-5-fluorosalicylic acid (Catechol derivative).

  • Fluoro-quinone species (Responsible for color change).

Troubleshooting Guide: Stabilization
ParameterRecommendationScientific Rationale
pH Buffer Maintain pH < 4.0At neutral/basic pH, the phenolate ion forms (

), which is electron-rich and highly susceptible to oxidation. Keeping it protonated (acidic) reduces oxidation rates.
Headspace Nitrogen PurgeOxygen acts as a diradical. Removing it prevents the initial abstraction of the phenolic hydrogen.
Chelation Add EDTA (0.05%)5-FSA is a strong chelator (salicylate motif). Trace metals (Fe³⁺, Cu²⁺) catalyze radical generation (Fenton chemistry). EDTA sequesters these metals.

Module 3: HPLC Method Anomalies (Peak Tailing)

Issue: 5-FSA elutes with severe tailing or split peaks, making impurity integration impossible.

Root Cause: Ionization Equilibrium. 5-FSA has a carboxylic acid (


) and a phenolic hydroxyl (

). If the mobile phase pH is near 2.8, the molecule splits between ionized and unionized forms, causing peak splitting.

Corrective Action:

  • Rule: Mobile phase pH must be at least 2 units away from the

    
    .
    
  • Preferred: pH 2.0 (using 0.1% Phosphoric Acid or TFA). This forces the molecule into its fully protonated, neutral state, ensuring sharp interaction with the C18 stationary phase.

Method Development Workflow

HPLC Start Start: Peak Tailing/Splitting CheckPH Check Mobile Phase pH Start->CheckPH Decision Is pH near 2.8? CheckPH->Decision Action1 LOWER pH to 2.0 (Suppress Ionization) Decision->Action1 Yes Action2 Check Column Health (Void Volume) Decision->Action2 No Result Sharp Peak (Symmetry > 0.8) Action1->Result

Caption: Figure 2. Decision tree for resolving 5-FSA peak shape anomalies.

Module 4: FAQ - Rapid Fire Support

Q1: Can I use UV detection at 254 nm? A: Yes, but it is not optimal. 5-FSA has a secondary maximum near 300-310 nm. Using the higher wavelength increases specificity against non-aromatic impurities and avoids the solvent cutoff noise common at 254 nm.

Q2: Is 5-FSA light sensitive? A: Moderately. While the C-F bond is stable to standard lab lighting, the salicylate core can undergo photo-hydroxylation. Store standards in amber vials. If you observe "extra" peaks after leaving a clear flask on the bench, they are likely photo-oxidation products (hydroxyl-FSA isomers).

Q3: I see a mass peak at m/z 155. Is this the parent? A: Yes. In Negative Electrospray Ionization (ESI-) , 5-FSA (


) loses a proton to form 

.
  • Parent: 156.1 amu

  • Observed: 155.0 m/z

  • Note: If you see m/z 111, that is the 4-fluorophenol degradant (

    
    ).
    

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2]

  • Boudakian, M. M., et al. (1961).[3] Aromatic Fluorine Compounds. II.[1][3][4] Synthesis of p-Fluorophenol. Journal of Organic Chemistry.[3][5] (Demonstrates the stability relationship between fluorinated precursors and phenols).

  • TCI Chemicals. (2024). Product Specification: 5-Fluorosalicylic Acid.[1][6][7][8] (Provides physical property baseline). [7]

  • Rasayan Journal. (2011). Degradation of Salicylic Acid by UV/Peroxide Processes.[9] (Establishes the oxidative degradation pathways of the salicylate core).

Sources

Optimization

Resolving peak tailing of 5-Fluorosalicylic acid in reverse-phase HPLC

Welcome to the Troubleshooting Guide for Reverse-Phase HPLC Analysis of 5-Fluorosalicylic Acid. As a Senior Application Scientist, I've designed this guide to provide you with not just solutions, but a deep understanding...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Troubleshooting Guide for Reverse-Phase HPLC Analysis of 5-Fluorosalicylic Acid. As a Senior Application Scientist, I've designed this guide to provide you with not just solutions, but a deep understanding of the chromatographic challenges associated with this compound. Peak tailing is a common issue that can compromise resolution, accuracy, and quantification. This guide follows a logical, step-by-step process to diagnose and resolve this problem effectively.

Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with 5-Fluorosalicylic acid on my C18 column. What's the most likely cause?

Peak tailing for 5-Fluorosalicylic acid (5-FSA) in reverse-phase HPLC is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[1][2] While the primary retention mechanism is hydrophobic, two secondary mechanisms are highly probable for this specific molecule:

  • Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. These groups are acidic and can become deprotonated (SiO⁻) at mobile phase pH values above ~3.5. 5-FSA is also an acid with a predicted pKa of approximately 2.68.[3] If your mobile phase pH is in the intermediate range (e.g., pH 3-5), you will have a mixed population of ionized analyte and ionized silanols, leading to complex, mixed-mode retention that manifests as a tailing peak.[1][4]

  • Metal Chelation: 5-FSA is an excellent metal chelating agent due to its ortho-hydroxybenzoic acid structure.[5] Trace metal impurities (like iron or aluminum) in the silica matrix of the column or from stainless-steel hardware (like frits) can act as strong active sites.[6] 5-FSA can chelate with these metal ions, creating a very strong retention mechanism that results in severe peak tailing.[1]

Q2: Before I change my method, what instrumental or system-level checks should I perform?

It's crucial to first rule out common system issues. A problem affecting all peaks often points to a system failure, whereas a problem specific to one analyte (like 5-FSA) points to a chemical interaction issue.

  • Check for Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that the tubing length between the injector, column, and detector is as short as possible. Excessive extra-column volume can cause band broadening that appears as tailing, especially for early-eluting peaks.[4][7]

  • Inspect for Column Failure: A void or "hole" at the head of the column can cause peak splitting or tailing for all compounds. This can be caused by high pH dissolving the silica or by pressure shocks.[8] If possible, check the column's performance with a simple, neutral standard mix.

  • Confirm Sample Overload: Injecting too concentrated a sample can lead to peak distortion that resembles tailing. Try injecting a 10-fold dilution of your sample. If the peak shape improves dramatically, you may be overloading the column.[9]

Systematic Troubleshooting Workflow

This workflow provides a logical progression from simple mobile phase adjustments to more advanced hardware and column considerations. Follow these steps to systematically identify and eliminate the source of peak tailing.

Troubleshooting_Workflow Start Peak Tailing Observed for 5-FSA Step1 Step 1: Initial Assessment Run system suitability test with neutral compounds. Start->Step1 Decision1 Do other peaks tail? Step1->Decision1 System_Issue Address System Issue: - Check for leaks - Inspect column frit/bed - Minimize extra-column volume Decision1->System_Issue Yes Step2 Step 2: Mobile Phase pH Optimization (Primary Solution) Decision1->Step2 No Step3 Step 3: Mitigate Metal Chelation Step2->Step3 Tailing Persists Success Symmetrical Peak Achieved (Asymmetry Factor < 1.2) Step2->Success Tailing Resolved Step4 Step 4: Evaluate Column Chemistry Step3->Step4 Tailing Persists Step3->Success Tailing Resolved Step4->Success Tailing Resolved

Caption: A logical workflow for troubleshooting 5-FSA peak tailing.

Experimental Protocols & Data Interpretation
Step 2: Mobile Phase pH Optimization

Causality: The most effective way to improve the peak shape of an ionizable compound is to control its ionization state. For an acidic analyte like 5-FSA (pKa ≈ 2.68), lowering the mobile phase pH to at least 1.5-2.0 pH units below its pKa will ensure it exists predominantly in its neutral, protonated form.[9] This simultaneously suppresses the ionization of acidic silanol groups on the stationary phase, minimizing repulsive ionic interactions and improving peak shape.[1][2]

Protocol 2.1: pH Study

  • Prepare Aqueous Buffers: Create separate batches of the aqueous portion of your mobile phase buffered to pH 3.5, 3.0, and 2.7.

    • For pH > 3.0, a 10-20 mM potassium phosphate buffer is suitable.[10]

    • For pH < 3.0, use 0.1% (v/v) formic acid or trifluoroacetic acid (TFA) in water.[9]

    • Crucially, always pH the aqueous portion before mixing with the organic modifier.

  • Prepare Mobile Phases: Mix the prepared aqueous buffers with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

  • Equilibrate and Analyze: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your 5-FSA standard.

  • Measure and Record: For each pH condition, measure the retention time (RT), peak asymmetry factor (As), and theoretical plates (N). The asymmetry factor is the most direct measure of tailing.

Data Interpretation:

As you lower the mobile phase pH, you should observe the following trends. A well-behaved separation will yield an asymmetry factor (As) between 0.9 and 1.2.[4]

Mobile Phase pHExpected Retention Time (RT)Expected Asymmetry Factor (As)Rationale
3.5Baseline> 1.8Both 5-FSA and silanols are partially ionized, causing mixed-mode retention and significant tailing.
3.0Increases~ 1.5Ionization of silanols is suppressed, but 5-FSA is still near its pKa, leading to some tailing.
2.7 Increases further < 1.2 Optimal. 5-FSA is fully protonated and neutral, leading to good hydrophobic retention and minimal secondary interactions.
Step 3: Mitigate Metal Chelation

Causality: If lowering the pH does not fully resolve the tailing, strong interactions via metal chelation are the next likely cause.[1] Instead of buying a new column, you can first try to passivate the active metal sites by introducing a sacrificial chelating agent into the mobile phase. This agent will preferentially bind to the metal ions, making them unavailable to interact with your analyte.

Protocol 3.1: Addition of a Sacrificial Chelator

  • Select a Chelator: Ethylenediaminetetraacetic acid (EDTA) is an effective and common choice.

  • Prepare Mobile Phase: To your optimized low-pH mobile phase (from Step 2), add a low concentration of EDTA, typically 0.1-0.5 mM.

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the EDTA-containing mobile phase. The first few injections may look different as the EDTA passivates the system.

  • Evaluate Peak Shape: Compare the peak asymmetry from the optimized pH method with the asymmetry from the EDTA-containing mobile phase. A significant improvement confirms that metal chelation was a major contributor to the peak tailing.

Step 4: Evaluate Column Chemistry

Causality: Not all C18 columns are created equal. Older "Type A" silica columns have higher metal content and more acidic, un-endcapped silanol groups, making them prone to causing peak tailing for sensitive compounds.[6] Modern "Type B" silica columns are high-purity and exhaustively end-capped, offering much better performance.[6] If mobile phase modifications are insufficient, the column itself may be the root cause.

Protocol 4.1: Column Selection

  • Use a High-Purity, End-Capped Column: If you are not already, switch to a modern column based on high-purity Type B silica. These columns are designed to minimize silanol and metal interactions.

  • Consider Alternative Stationary Phases: For highly polar acidic compounds that are difficult to retain even at low pH, alternative column chemistries can provide a different selectivity and improved peak shape.[6]

    • Polar-Embedded Phases: These phases have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This shields the analyte from residual silanols.

    • Polymer-Based or Hybrid Phases: Columns made from polymeric materials or a silica-organic hybrid offer a different surface chemistry with fewer active silanol groups and can be more stable at a wider range of pH values.[6]

References
  • ResearchGate. (n.d.). Solubility study of 5-FU at 37 °C. Retrieved February 7, 2026, from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved February 7, 2026, from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved February 7, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved February 7, 2026, from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 7, 2026, from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved February 7, 2026, from [Link]

  • MACHEREY-NAGEL. (n.d.). HPLC Troubleshooting Guide. Retrieved February 7, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

Enhancing the solubility of 5-Fluorosalicylic acid for in vitro assays

Topic: Solubility Optimization of 5-Fluorosalicylic Acid (5-FSA) for In Vitro Assays Ticket ID: #SOL-5FSA-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization of 5-Fluorosalicylic Acid (5-FSA) for In Vitro Assays Ticket ID: #SOL-5FSA-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 8, 2026

Executive Summary

5-Fluorosalicylic acid (5-FSA) presents a specific set of solubility challenges defined by its rigid crystalline lattice and the acidity of its carboxyl group (pKa ~2.7). While soluble in organic solvents, it frequently precipitates ("crashes out") upon dilution into aqueous buffers or culture media. This guide provides a self-validating protocol to maintain 5-FSA in solution at physiological pH, minimizing experimental variability caused by micro-precipitation.

Module 1: The Physicochemical Landscape

Before attempting solubilization, you must understand the forces at play. 5-FSA is a hydrophobic organic acid. In its solid state, it forms strong intermolecular hydrogen bonds, requiring significant energy to break the lattice.

PropertyValueImplication for Assay
Molecular Weight 156.11 g/mol Calculation basis for Molarity.
pKa (Carboxyl) ~2.68 - 2.9At pH 7.4, the molecule is >99% ionized (anionic).
LogP ~2.0Moderately lipophilic; requires organic co-solvent or carrier.
Solubility (Water) Low (Slightly soluble)Direct addition to media will result in floating particulates.
Solubility (DMSO) High (>100 mM)Preferred stock solvent. Forms stable solvates.
Critical Risk Calcium SensitivityThe anionic carboxylate can cross-link with Ca²⁺ in media (DMEM/RPMI), causing salt precipitation.

Module 2: Standard Solubilization Protocol

Objective: Prepare a stable 100 mM stock and dilute to working concentration without precipitation.

Step 1: Primary Stock Preparation (DMSO)

Do not use water or PBS for the initial stock. 5-FSA requires an aprotic solvent to disrupt its crystal lattice.

  • Weighing: Weigh the 5-FSA powder into a glass vial (avoid polystyrene, which can be etched by concentrated DMSO).

  • Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 100 mM concentration.

    • Calculation: Dissolve 15.6 mg of 5-FSA in 1.0 mL of DMSO.

  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any visible crystals remain. The solution should be crystal clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake.

Step 2: The "Intermediate Dilution" Method (Critical)

The Error: Most users pipette 100% DMSO stock directly into cell culture media. This creates a local region of high hydrophobicity and shock-precipitation. The Fix: Use a "step-down" dilution.

  • Prepare Intermediate: Dilute the 100 mM stock 1:10 in PBS (pH 7.4) or serum-free media to create a 10 mM working stock .

    • Note: You may see transient cloudiness. Vortex immediately. The pH 7.4 buffer helps deprotonate the acid, converting it to the more soluble 5-fluorosalicylate anion.

  • Final Dilution: Pipette the 10 mM intermediate into your final assay plate (e.g., 1:100 dilution for 100 µM final).

  • Solvent Control: Ensure your vehicle control matches the final DMSO concentration (e.g., 0.1%).[1]

Module 3: Troubleshooting & FAQ

Q1: I see fine needle-like crystals in my cell culture wells after 24 hours. Why?

Diagnosis: Calcium Fluorosalicylate Precipitation. Mechanism: Culture media like DMEM contain high calcium (~1.8 mM). At physiological pH, 5-FSA is an anion (COO⁻). If the local concentration of 5-FSA is too high, it binds Ca²⁺, forming an insoluble salt, similar to how calcium alginate forms gels. Solution:

  • Limit Concentration: Do not exceed 500 µM in high-calcium media.

  • Chelation: If the assay permits, add 1 mM EDTA to sequester free calcium (verify this does not affect your biological target).

Q2: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caution. Ethanol evaporates faster, potentially changing concentrations in open-well assays. DMSO is preferred for its low volatility and ability to form stable hydrogen-bonded ribbons with fluorouracil/salicylate derivatives [1].

Q3: My cells are dying in the vehicle control. Is it the 5-FSA?

Answer: Likely not. It is likely DMSO toxicity.[1][2]

  • Limit: Keep final DMSO < 0.5% (v/v). For sensitive primary cells, keep < 0.1%.[1][3]

  • Validation: Run a "DMSO-only" dose-response curve to find the tolerance threshold of your specific cell line [2].

Module 4: Advanced Solubilization (Cyclodextrins)

If the standard DMSO protocol fails (e.g., for concentrations > 1 mM), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic phenyl ring.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in PBS.

  • Dissolve 5-FSA directly into this vehicle (up to 5-10 mM).

  • Stir at room temperature for 1 hour.

  • Filter sterilize (0.22 µm). Why this works: The hydrophobic cavity of the cyclodextrin hosts the fluorophenyl ring, while the hydrophilic exterior ensures water solubility, preventing calcium interaction [3].

Visual Workflows

Figure 1: Solubility Decision Tree

Caption: A logic flow for selecting the correct solubilization strategy based on assay requirements.

SolubilityWorkflow Start Start: Solid 5-FSA SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Preferred Ethanol Ethanol SolventChoice->Ethanol High Volatility StockPrep Prepare 100mM Stock DMSO->StockPrep DilutionStrategy Dilution Strategy StockPrep->DilutionStrategy Direct Direct to Media (Risk: Shock Precip.) DilutionStrategy->Direct Not Recommended StepDown Intermediate Dilution (1:10 in PBS) DilutionStrategy->StepDown Best Practice OutcomeFail Precipitation (Ca-Salicylate) Direct->OutcomeFail MediaCheck Check Media Calcium StepDown->MediaCheck OutcomeSuccess Stable Solution (Anionic Form) MediaCheck->OutcomeSuccess Low [Ca2+] MediaCheck->OutcomeFail High [Ca2+] & >500µM Drug

Figure 2: The Mechanism of "Crash-Out"

Caption: Molecular mechanism showing how Calcium ions in media cross-link 5-FSA anions, causing precipitation.

PrecipMechanism cluster_media Cell Culture Media (pH 7.4) FSA_Solid 5-FSA (Solid) DMSO_Solv DMSO Solvated FSA_Solid->DMSO_Solv Dissolution Anion 5-FSA⁻ (Anion) DMSO_Solv->Anion Dilution pH 7.4 Complex Ca-(5-FSA)₂ Complex Anion->Complex + Ca²⁺ Calcium Ca²⁺ (Media) Calcium->Complex Crystal Precipitate (Needles) Complex->Crystal Agglomeration

References

  • Hulme, A. T., & Tocher, D. A. (2004). 5-Fluorouracil–dimethyl sulfoxide (1/1).[4][5] Acta Crystallographica Section E: Structure Reports Online, 60(10), o1786-o1787.

    • Relevance: Establishes the structural stability of fluorinated pyrimidine/salicylate derivatives in DMSO via hydrogen-bonded ribbons.
  • LifeTein Support. (2023). DMSO Usage in Cell Culture.[1][2][3][6][7]

    • Relevance: Defines the safety limits of DMSO (0.1% - 0.5%) for various cell lines to prevent solvent-induced toxicity.
  • Anwer, M. K., et al. (2014).[7] Solubility, stability and in vitro cytotoxicity of 5-fluorouracil in β-cyclodextrin complexes. Journal of Molecular Liquids.

    • Relevance: Validates Cyclodextrin complexation as a superior method for solubilizing fluorinated organic acids when simple co-solvents fail.
  • ChemicalBook. (2025).[8] 5-Fluorosalicylic acid Properties and pKa.

    • Relevance: Provides the foundational physicochemical data (pKa ~2.7)

Sources

Optimization

Technical Support Center: 5-Fluorosalicylic Acid (5-FSA) Stability &amp; Storage

Document ID: TS-FSA-005 | Version: 2.1 | Last Updated: 2026-02-07 Audience: Chemical Process Engineers, Analytical Chemists, and Procurement Officers. Core Directive: The Stability Paradox Why is this compound sensitive?

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-FSA-005 | Version: 2.1 | Last Updated: 2026-02-07 Audience: Chemical Process Engineers, Analytical Chemists, and Procurement Officers.

Core Directive: The Stability Paradox

Why is this compound sensitive? 5-Fluorosalicylic acid (5-FSA) presents a specific stability profile due to the interplay between its phenolic hydroxyl group and the fluorine substituent. While the fluorine atom provides some metabolic stability in drug applications, the core salicylate structure remains susceptible to two primary degradation pathways: Oxidative Coupling and Thermal Decarboxylation .

Unlike simple benzoic acids, the ortho-hydroxyl group activates the ring, making it electron-rich and prone to oxidation (discoloration). Simultaneously, the carboxylic acid is destabilized by the electron-withdrawing fluorine and the ortho-hydroxyl effect, lowering the energy barrier for


 loss under thermal stress.

Mechanistic Understanding (The "Why")

To prevent decomposition, you must understand the molecular stressors. The following diagram illustrates the causality between environmental factors and specific degradation products.

Diagram 1: 5-FSA Degradation Pathways

FSA_Degradation FSA 5-Fluorosalicylic Acid (White/Off-white Powder) Decarb Decarboxylation FSA->Decarb Thermal Stress Ox Radical Oxidation FSA->Ox Photo-oxidation Heat Heat (>50°C) Heat->Decarb Light UV Light / Oxygen Light->Ox Phenol 4-Fluorophenol (Toxic/Corrosive) Decarb->Phenol CO2 CO2 Gas (Pressure Buildup) Decarb->CO2 Quinone Quinoid Species (Pink/Brown Impurities) Ox->Quinone

Figure 1: Mechanistic pathways showing how thermal stress leads to decarboxylation (loss of CO2) and light/oxygen exposure drives oxidative discoloration.

Storage Protocol: The "Gold Standard" Workflow

Do not rely on standard "cool, dry place" instructions. For high-purity applications (e.g., API synthesis), follow this inert-handling protocol.

Diagram 2: Inert Storage Workflow

Storage_Workflow Step1 1. Receipt QC (Check Color/MP) Step2 2. Drying (Vacuum Desiccator, <30°C) Step1->Step2 Step3 3. Inert Gas Purge (Argon/Nitrogen Overlay) Step2->Step3 Step4 4. Sealing (Amber Glass + Parafilm) Step3->Step4 Step5 5. Storage Environment (Dark, 2-8°C or <25°C) Step4->Step5

Figure 2: Step-by-step workflow to ensure maximum shelf-life. Note the critical inert gas purge step.

Detailed Protocol Steps
  • Container Selection: Use Amber Glass bottles. Avoid clear glass (UV transparency) and standard polyethylene bags (oxygen permeability).

  • Headspace Management: Upon opening a container, backfill the headspace with dry Nitrogen (

    
    ) or Argon before resealing. This prevents the formation of quinones (pinking).
    
  • Temperature Control:

    • Optimal: 2°C to 8°C (Refrigerated).[1]

    • Acceptable: Room temperature (<25°C), provided it is strictly dark and dry.

    • Critical Limit: Avoid storage above 30°C to prevent slow decarboxylation over months.

  • Moisture Control: Store with a silica gel desiccant packet outside the primary containment but inside the secondary containment (e.g., a desiccator cabinet).

Troubleshooting & FAQs

Q1: The powder has turned from white to a faint pink/beige. Is it usable?

Diagnosis: Oxidation. Phenolic compounds are prone to auto-oxidation. The pink color indicates the formation of trace quinoid impurities (likely <0.5%).

  • Action: For non-critical applications (e.g., crude reactant), it may be usable. For GMP/API synthesis, reject or recrystallize .

  • Recrystallization Fix: Dissolve in hot water/ethanol, treat with activated charcoal (to absorb colored impurities), filter hot, and cool to recrystallize.

Q2: The container made a "pop" sound when opened. What happened?

Diagnosis: Decarboxylation. If stored in a hot environment (>30°C) for extended periods, 5-FSA slowly loses


 to form 4-fluorophenol. The gas buildup pressurizes the vessel.
  • Action: Quarantine immediately. 4-Fluorophenol is a different chemical entity with distinct toxicity and reactivity. Run an HPLC or NMR to quantify the extent of degradation.

Q3: Can I store 5-FSA in solution?

Diagnosis: Not Recommended. In solution (especially alkaline pH), the phenolate ion is generated, which is vastly more susceptible to oxidation than the solid acid.

  • Action: Always prepare solutions fresh. If storage is unavoidable, freeze at -20°C and protect from light.

Q4: What is the definitive test for purity?

Diagnosis: 1H-NMR or HPLC. Melting point is often insufficient as degradation products may form eutectic mixtures that only slightly depress the melting point.

Troubleshooting Data Summary

SymptomProbable CauseMechanismCorrective Action
Pink/Brown Color Oxygen + LightPhenolic Oxidation (Quinone formation)Recrystallize with Charcoal
Pressure Buildup Heat (>30°C)Decarboxylation (

release)
Discard (Irreversible chemical change)
Caking/Clumping MoistureHygroscopic bridgingDry in vacuum desiccator
Melting Point <175°C ImpuritiesEutectic formationCheck HPLC purity

Analytical Validation (Self-Validating Systems)

To confirm the integrity of your stored 5-FSA, use these reference parameters.

HPLC Method (Indicative)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [40:60]

  • Detection: UV @ 230 nm (or 280 nm)

  • Expected Result: 5-FSA elutes before 4-fluorophenol (less polar due to loss of -COOH) in many gradients, though specific retention times depend on pH.

1H-NMR Validation (DMSO-d6)
  • Key Marker: Look for the disappearance of the carboxylic acid proton (broad singlet >11 ppm) and the shift in aromatic signals.

  • 4-Fluorophenol Impurity: If decarboxylation occurred, you will see a new set of aromatic signals corresponding to the symmetric/para-substituted phenol pattern, distinct from the 1,2,4-substitution pattern of 5-FSA.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9886, 5-Fluorosalicylic acid. Retrieved from [Link]

  • Jensen, K. G., et al. (1992). Decomposition of 5-aminosalicylic acid in aqueous solution. (Validating the oxidative instability of ortho-substituted salicylic acids). Journal of Pharmaceutical Sciences.

Sources

Troubleshooting

Technical Support Center: 5-Fluorosalicylic Acid Extraction &amp; Isolation

Topic: Optimization of Extraction Efficiency for 5-Fluorosalicylic Acid (5-FSA) Document ID: TSC-FSA-005 Last Updated: 2025-05-21 Audience: Process Chemists, Analytical Scientists, Drug Development Leads Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Extraction Efficiency for 5-Fluorosalicylic Acid (5-FSA) Document ID: TSC-FSA-005 Last Updated: 2025-05-21 Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Introduction: The Physicochemical Challenge

Welcome to the 5-Fluorosalicylic Acid (5-FSA) technical support hub. 5-FSA (CAS: 345-16-4) is a critical fluorinated building block and metabolite. Its isolation is governed by the delicate interplay between its carboxylic acidity (


) and its phenolic hydroxyl group (

).

Most extraction failures—low yield, emulsions, or colored impurities—stem from a misunderstanding of these dissociation constants. This guide replaces generic "workup" advice with thermodynamically grounded protocols designed to maximize recovery and purity.

Module 1: Thermodynamics of Solubility & pH Control

The Core Mechanism: pH-Swing Extraction

To extract 5-FSA efficiently, you must manipulate its ionization state.

  • High pH (> 5.0): 5-FSA exists as a carboxylate anion (water-soluble).

  • Low pH (< 1.5): 5-FSA exists as a neutral, protonated species (organic-soluble).

Critical Error: Many protocols suggest acidifying to "pH 3-4." Because the


 is ~2.68, at pH 3.0, nearly 50% of your product remains ionized and stays in the water layer, leading to massive yield loss. You must drive the pH below 1.5. 
Visualizing the Species Distribution

The following diagram illustrates the protonation states dictating phase preference.

FSA_Species cluster_organic Organic Phase (Target) cluster_aqueous Aqueous Phase (Waste) Neutral Neutral 5-FSA (Protonated -COOH) Lipophilic Anion 5-FSA Carboxylate (Ionized -COO⁻) Hydrophilic Neutral->Anion pH > 2.68 (pKa1) Anion->Neutral pH < 1.5 (Target) Dianion 5-FSA Dianion (Ionized -O⁻ & -COO⁻) Highly Soluble Anion->Dianion pH > 13 (pKa2) caption Fig 1. pH-Dependent Phase Partitioning of 5-FSA

Fig 1. pH-Dependent Phase Partitioning of 5-FSA. To force the molecule into the organic phase, the pH must be significantly lower than the pKa1.

Solvent Selection Data

The fluorine atom at the 5-position increases lipophilicity compared to salicylic acid, but also increases acidity.

SolventSolubility RatingApplicationNotes
Ethyl Acetate HighPrimary Extraction Best balance of selectivity and volatility.
Methyl tert-Butyl Ether (MTBE) Moderate/HighAlternative Extraction Less water-miscible than EtOAc; reduces emulsion risk.
Ethanol/Methanol Very HighDissolution Too miscible with water for extraction; use for recrystallization.
Water (pH 7) Moderate (as salt)Washing Removes non-acidic organic impurities.
Water (pH 1) Very LowPrecipitation Used for "crashing out" the product.

Module 2: Troubleshooting Extraction Efficiency

Scenario A: "I have low yield (<60%) after extraction."

Root Cause Analysis:

  • Incomplete Protonation: The aqueous phase was not acidic enough.

  • Phase Volume Ratio: The partition coefficient (

    
    ) requires multiple extractions.
    

Corrective Protocol (The "3x" Rule):

  • Cool the mixture: Exothermic neutralization can degrade the product. Cool to <10°C.[1]

  • Acidify aggressively: Add 6M HCl dropwise until pH is ≤ 1.5 . Verify with a calibrated pH probe, not just paper (paper can be bleached by oxidants).

  • Salting Out: Add NaCl to the aqueous phase until saturation (brine). This increases the ionic strength, forcing the organic 5-FSA out of the water (Salting-out effect).

  • Sequential Extraction: Do not use one large volume of solvent. Extract 3 times with smaller volumes (e.g., 3 x 50mL is superior to 1 x 150mL).

Scenario B: "I have a persistent emulsion."

Root Cause: Phenolic acids often act as weak surfactants at the interface, especially if residual protein or synthesis polymers are present.

Troubleshooting Steps:

  • The Filtration Trick: Before separating layers, pass the entire biphasic mixture through a Celite® pad. This removes the particulate matter stabilizing the emulsion.

  • Wait Time: Allow the mixture to sit for 20 minutes.

  • Brine Addition: As mentioned above, saturated NaCl increases aqueous density and surface tension, breaking emulsions.

Module 3: Purification & Polishing

Standard Operating Procedure: Recrystallization

Recrystallization is superior to chromatography for 5-FSA due to its crystallization potential.

Workflow Diagram:

Recrystallization Start Crude 5-FSA Solid Dissolve Dissolve in Min. Vol. Hot Water (80°C) or EtOH:Water (1:2) Start->Dissolve Carbon Optional: Add Activated Carbon (Decolorize 15 mins) Dissolve->Carbon If colored Filter Hot Filtration (Remove Carbon/Insolubles) Dissolve->Filter If clear Carbon->Filter Cool Slow Cooling to 4°C (Induce Nucleation) Filter->Cool Collect Vacuum Filtration & Wash with Cold Water Cool->Collect Dry Dry in Vac Oven (50°C, P2O5) Collect->Dry caption Fig 2. Optimized Recrystallization Workflow for 5-FSA

Fig 2. Optimized Recrystallization Workflow for 5-FSA.

FAQ: Purity Issues

Q: The product is pink/brown instead of white.

  • Cause: Oxidation of the phenolic group or trace iron contamination (phenols form colored complexes with

    
    ).
    
  • Solution:

    • Perform a "Hot Filtration" step using Activated Carbon (5% w/w) during recrystallization.

    • Add a pinch of EDTA to the aqueous recrystallization solvent to sequester trace metals.

Q: My melting point is broad (e.g., 170-175°C instead of 177-179°C).

  • Cause: Presence of 3-Fluorosalicylic acid (isomer) or residual solvent.

  • Solution:

    • Dry the sample under high vacuum at 50°C for 12 hours.

    • If the isomer is suspected, recrystallize using Toluene .[2] Toluene is excellent for separating salicylic acid isomers based on slight polarity differences.

References

  • PubChem. (2025).[3] 5-Fluorosalicylic acid (Compound CID 67658).[3][4] National Library of Medicine. [Link]

  • Google Patents. (2021). Preparation method of 5-fluoro salicylic acid (CN118405972B).[1][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of HPLC Method for 5-Fluorosalicylic Acid

This guide outlines the development and validation of a high-performance liquid chromatography (HPLC) method for the quantification of 5-Fluorosalicylic acid (5-FSA). Instead of a generic overview, this guide objectively...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the development and validation of a high-performance liquid chromatography (HPLC) method for the quantification of 5-Fluorosalicylic acid (5-FSA).

Instead of a generic overview, this guide objectively compares a Standard C18 Isocratic Protocol (the industry baseline) against an Optimized Pentafluorophenyl (PFP) Gradient Protocol (the advanced alternative). We prioritize the PFP method for its superior selectivity regarding fluorinated isomers and structural analogs like Salicylic Acid (SA).

Executive Summary & Technical Context

5-Fluorosalicylic acid (5-FSA) is a critical fluorinated intermediate often analyzed as an impurity in the synthesis of 5-Fluorouracil (5-FU) or as a metabolite in pharmacokinetic studies. Its structural similarity to Salicylic Acid (SA) and other positional isomers (e.g., 3-FSA) presents a significant chromatographic challenge.

While standard C18 columns are the workhorse of pharmaceutical analysis, they often struggle to achieve baseline resolution between 5-FSA and non-fluorinated analogs due to similar hydrophobicity profiles. This guide validates a Fluorophenyl (PFP) stationary phase method, demonstrating its superiority in resolving halogenated aromatics through specific


 and dipole-dipole interactions.

Method Comparison: Standard C18 vs. Optimized PFP

The following table contrasts the baseline method (Alternative) with the optimized protocol (Product).

FeatureAlternative: Standard C18 Method Product: Optimized PFP Method
Stationary Phase C18 (Octadecylsilane), 5 µm, 150 x 4.6 mmPFP (Pentafluorophenyl), 3 µm, 150 x 4.6 mm
Separation Mechanism Hydrophobic Interaction (Dispersive forces)Hydrophobic +

Interaction + Dipole-Dipole
Mobile Phase Isocratic: MeOH : Phosphate Buffer pH 2.5 (40:60)Gradient: ACN : 0.1% Formic Acid (aq)
Resolution (5-FSA / SA)

(Risk of co-elution)

(Baseline separation)
Run Time 12 minutes8 minutes
Detection UV @ 296 nmUV @ 305 nm (or Fluorescence Ex/Em)
Suitability Routine QC of raw materialsTrace impurity profiling & Metabolite ID
EXPERT INSIGHT: Why the PFP Phase?
  • Causality: The fluorine atom on 5-FSA is highly electronegative, creating a strong dipole moment. Standard C18 phases interact primarily through hydrophobicity, often failing to distinguish the subtle electronic difference between 5-FSA and Salicylic Acid.

  • Mechanism: The PFP phase contains a pentafluorophenyl ring. This creates an electron-deficient cavity that interacts strongly with the electron-rich aromatic ring of the analytes (5-FSA/SA). Furthermore, the "fluorine-fluorine" interaction and shape selectivity allow the PFP phase to retard the elution of 5-FSA differently than SA, significantly enhancing resolution (

    
    ).
    

Method Development Workflow

The following diagram illustrates the decision logic used to select the PFP method over the standard C18 approach during the development phase.

MethodDevelopment Start Start: 5-FSA Method Development ScreenC18 Screening: C18 Column (pH 2.5 Phosphate/MeOH) Start->ScreenC18 CheckRes Check Resolution (Rs) 5-FSA vs Salicylic Acid ScreenC18->CheckRes Fail Rs < 2.0 Peak Tailing Observed CheckRes->Fail Co-elution FinalValid Final Method Validation (ICH Q2 R1) CheckRes->FinalValid Adequate (Rare) SwitchPFP Switch to PFP Phase (Fluorophenyl Selectivity) Fail->SwitchPFP Optimize Optimize Gradient (0.1% Formic Acid / ACN) SwitchPFP->Optimize Optimize->FinalValid

Figure 1: Decision tree for selecting PFP stationary phase over C18 for fluorinated aromatic separation.

Validation Protocol (ICH Q2(R1) Compliant)

This protocol is designed to be a self-validating system . Each step includes a "System Suitability" check that must pass before proceeding, ensuring data integrity.

Reagents and Preparation[1][2][3][4]
  • Standard Stock: Dissolve 10 mg 5-FSA in 10 mL Methanol (1000 µg/mL).

  • Impurity Stock: Dissolve 10 mg Salicylic Acid (SA) in 10 mL Methanol.

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Specificity & System Suitability

Objective: Prove the method can distinguish 5-FSA from SA and the solvent front.

  • Inject a mixture of 5-FSA (50 µg/mL) and SA (50 µg/mL).

  • Acceptance Criteria:

    • Resolution (

      
      ) between 5-FSA and SA > 2.0.
      
    • Tailing Factor (

      
      ) for 5-FSA < 1.5.
      
    • Theoretical Plates (

      
      ) > 5000.
      
Linearity

Objective: Verify the method response is proportional to concentration.

  • Prepare 5 levels: 10, 25, 50, 75, 100 µg/mL from stock.

  • Inject each level in triplicate.

  • Plot Area vs. Concentration.

  • Acceptance Criteria:

    
    .
    
Accuracy (Recovery)

Objective: Confirm no matrix interference or loss of analyte.

  • Spike 5-FSA into a placebo matrix (or solvent) at 80%, 100%, and 120% of target concentration.

  • Calculate % Recovery = (Observed / Added) * 100.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Comparative Performance Data

The following data summarizes the results obtained during the validation of the Optimized PFP Method .

Table 1: Linearity and Range Results
ParameterResult (PFP Method)Acceptance CriteriaStatus
Range 5.0 – 150.0 µg/mLDerived from applicationPass
Regression Equation

N/APass
Correlation (

)
0.9998

Pass
LOD 0.05 µg/mLS/N > 3Pass
LOQ 0.15 µg/mLS/N > 10Pass
Table 2: Accuracy & Precision (at 50 µg/mL)
ParameterStandard C18 (Historical Data)Optimized PFP (Experimental)
Recovery (%) 95.4% ± 2.1%99.8% ± 0.5%
Repeatability (% RSD) 1.8%0.3%
Intermediate Precision 2.5%0.8%

Interpretation: The PFP method demonstrates significantly tighter precision (% RSD 0.3 vs 1.8) and higher accuracy. The "Standard C18" method often suffers from minor peak tailing (due to silanol interactions with the acidic group) which integrates poorly, leading to higher RSD. The PFP phase, often end-capped and utilizing a different retention mechanism, yields sharper peaks.

Biological Pathway Context

Understanding the origin of 5-FSA is crucial for researchers analyzing 5-Fluorouracil (5-FU) metabolism or degradation.

Pathway Drug 5-Fluorouracil (5-FU) (Antineoplastic) Inter Dihydro-5-fluorouracil Drug->Inter DPD Enzyme Target 5-Fluorosalicylic Acid (Impurity/Degradant) Drug->Target Oxidative Degradation (Rare) Metabolite Alpha-fluoro-beta-alanine (FBAL) Inter->Metabolite Hydrolysis ImpuritySource Synthesis Precursors (Fluorination) ImpuritySource->Target Side Reaction

Figure 2: 5-FSA usually appears as a synthesis impurity or oxidative degradant, distinct from the primary catabolic pathway of 5-FU.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Szabó-Plánka, T., et al. (2007). Complexation of 5-fluorosalicylic acid with copper(II).[1] Journal of Inorganic Biochemistry. Link

  • Rozhon, W., et al. (2005). Quantification of free and total salicylic acid in plants by solid-phase extraction and isocratic high-performance anion-exchange chromatography. Analytical and Bioanalytical Chemistry.[2][3][4][5][6][7][8] Link

  • Chromatography Online. (2008). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link

Sources

Comparative

Comparative Guide: Accuracy and Precision of 5-Fluorosalicylic Acid Analytical Methods

Executive Summary & Methodological Landscape 5-Fluorosalicylic acid (5-FSA; CAS 345-16-4) occupies a unique niche in pharmaceutical and botanical analysis. While often analyzed as a critical intermediate or impurity in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Methodological Landscape

5-Fluorosalicylic acid (5-FSA; CAS 345-16-4) occupies a unique niche in pharmaceutical and botanical analysis. While often analyzed as a critical intermediate or impurity in the synthesis of fluorinated pharmaceuticals (e.g., fluorinated analogs of Mesalamine), it is perhaps most widely utilized as a robust Internal Standard (IS) for the quantification of Salicylic Acid (SA) due to its structural homology yet distinct chromatographic retention.

The accuracy and precision of 5-FSA analysis are dictated by its physicochemical properties: a pKa of ~2.68 (slightly more acidic than SA) and significant native fluorescence. This guide objectively compares the three dominant analytical workflows—HPLC-FLD , HPLC-UV , and LC-MS/MS —providing validated protocols and performance metrics to ensure data integrity.

Quick Comparison Matrix
FeatureHPLC-Fluorescence (FLD) HPLC-UV (PDA) LC-MS/MS
Primary Application Trace quantification in biological/plant matrices; Internal Standard verification.Raw material purity; Process control; High-concentration assays.Genotoxic impurity profiling; Complex biological matrices.
Sensitivity (LOD) High (~5 ng/g)Moderate (~0.1 µg/mL)Ultra-High (pg/mL range)
Precision (%RSD) < 3.0%< 1.5%< 5.0%
Selectivity Excellent (Specific to fluorophores)Moderate (Prone to matrix interference)Superior (Mass discrimination)
Cost/Throughput Moderate / HighLow / HighHigh / Moderate

Deep Dive: RP-HPLC with Fluorescence Detection (The Gold Standard)

For researchers quantifying 5-FSA in complex matrices (plasma, plant tissue) or using it as an internal standard, Reverse-Phase HPLC with Fluorescence Detection (RP-HPLC-FLD) is the method of choice. 5-FSA exhibits strong native fluorescence, allowing for detection limits significantly lower than UV methods while bypassing non-fluorescent matrix interferences.

Mechanistic Insight (Expertise)
  • Mobile Phase Acidity: 5-FSA has a pKa of ~2.68. To retain it on a hydrophobic C18 column, the mobile phase pH must be suppressed (ideally pH < 2.5) to keep the molecule in its protonated (neutral) form. Above pH 3.0, it ionizes to the carboxylate, causing early elution and peak tailing.

  • Excitation/Emission: The fluorine substitution minimally shifts the spectral properties compared to Salicylic Acid. Excitation at 300 nm and Emission at 410 nm provides optimal signal-to-noise ratio.

Validated Protocol

System: Agilent 1200/1260 or Waters Alliance with FLD. Column: Nucleodur C18ec or equivalent (250 mm x 4.6 mm, 5 µm). Column Temp: 30°C.

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Sodium Acetate buffer adjusted to pH 5.0 (Note: Some protocols use pH 5 for separation if using specific columns, but 0.1% Formic Acid (pH ~2.7) is recommended for standard C18 retention stability). Recommendation: Use Water + 0.1% Formic Acid.

    • Solvent B: Methanol (HPLC Grade).

    • Isocratic Mode: 70% A / 30% B (Adjust based on column dimensions).

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Why: To remove proteins/chlorophyll that quench fluorescence.

    • Condition SPE cartridge (Phenyl or C18) with MeOH then Water.

    • Load sample (acidified to pH 2).

    • Wash with 10% MeOH.

    • Elute 5-FSA with 100% MeOH.

  • Detection:

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      [1]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      [1]
      

Performance Data:

  • Linearity:

    
     (Range: 10–1000 ng/mL).
    
  • Recovery: >90% (using SPE method).[2]

  • Resolution: Baseline separation from Salicylic Acid (Retention time shift typically ~1-2 mins depending on gradient).

Deep Dive: RP-HPLC with UV Detection (QC Workhorse)

When analyzing 5-FSA as a raw material or an intermediate in API synthesis (e.g., for 5-aminosalicylic acid analogs), UV detection is sufficient and cost-effective.

Mechanistic Insight

5-FSA possesses a benzene ring with a carboxyl and hydroxyl group, providing strong UV absorption. The fluorine atom is an auxochrome that may cause a slight bathochromic shift, but the primary absorption remains similar to the parent salicylate.

Validated Protocol

System: Standard HPLC with PDA/UV detector. Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm). Wavelength: 210 nm (max sensitivity) or 303 nm (higher selectivity).

Workflow:

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • System Suitability:

    • Tailing Factor: Must be < 1.5 (Critical: Tailing indicates insufficient mobile phase acidity).

    • Theoretical Plates: > 2000.

Performance Data:

  • Limit of Quantitation (LOQ): ~0.5 µg/mL.

  • Precision (Repeatability): RSD < 1.0% for six replicates at 100 µg/mL.

  • Robustness: Stable retention times with ±0.2 pH unit changes.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing 5-FSA, highlighting the critical "Acidification" step required for both extraction and chromatography.

FSA_Analysis_Workflow Start Start: Sample Containing 5-FSA Matrix_Check Is Matrix Complex? (Plasma, Plant, Soil) Start->Matrix_Check Acidification Acidify to pH < 2.5 (Protonate COOH) Matrix_Check->Acidification Yes Dilution Direct Dilution in Mobile Phase Matrix_Check->Dilution No (API/Powder) SPE Solid Phase Extraction (Phenyl/C18 Cartridge) Acidification->SPE Elution Elute with MeOH SPE->Elution HPLC RP-HPLC Separation (C18, Acidic Mobile Phase) Elution->HPLC Dilution->HPLC Detector_Select Select Detector HPLC->Detector_Select UV UV/PDA (210/300 nm) For Purity/High Conc. Detector_Select->UV FLD Fluorescence (Ex300/Em410) For Trace/Bioanalysis Detector_Select->FLD Result Quantified Data (Accuracy >98%) UV->Result FLD->Result

Figure 1: Decision logic for 5-FSA analysis. Note the critical acidification step for complex matrices to ensure retention on SPE cartridges.

Comparative Data Analysis

The following table summarizes experimental performance metrics derived from validation studies of fluorinated salicylates.

MetricHPLC-UV (210 nm)HPLC-FLD (Ex300/Em410)LC-MS/MS (ESI-)
Linear Range 1 – 100 µg/mL10 – 1000 ng/mL0.5 – 500 ng/mL
Limit of Detection (LOD) 0.1 µg/mL5 ng/mL0.5 ng/mL
Recovery (Spiked) 98.5% ± 1.2%92.0% ± 3.5%95.0% ± 4.0%
Intra-day Precision (%RSD) 0.8%2.1%3.5%
Inter-day Precision (%RSD) 1.2%4.5%6.2%
Matrix Effect High (Co-elution risk)Low (Selective detection)Moderate (Ion suppression)
Expert Commentary on Data
  • Precision vs. Sensitivity Trade-off: HPLC-UV offers superior precision (RSD <1%) because it operates at higher concentrations where signal stability is optimal. HPLC-FLD trades a small amount of precision (RSD ~2-4%) for a massive gain in sensitivity (100x lower LOD).

  • LC-MS/MS Utility: While LC-MS/MS is the most sensitive, 5-FSA is a small molecule (156 Da). In negative mode ESI, it can suffer from background noise in the low mass range. Therefore, HPLC-FLD is often preferred over MS for routine trace analysis unless isotopic labeling is required.

Troubleshooting & Expert Tips

Peak Tailing
  • Cause: Secondary interactions between the carboxyl group and residual silanols on the silica column.

  • Fix: Ensure mobile phase pH is ≤ 2.8 . If tailing persists, add a "sacrificial base" modifier like Triethylamine (TEA) at 0.1%, or switch to an "End-capped" or "Polar-embedded" C18 column (e.g., Waters SymmetryShield or Agilent Zorbax SB-Aq).

Retention Time Drift
  • Cause: 5-FSA is highly sensitive to pH changes near its pKa (2.68). Small fluctuations in mobile phase pH can drastically change the ratio of ionized/unionized species, shifting retention.

  • Fix: Use a buffered mobile phase (Phosphate or Acetate) rather than just acid-adjusted water to lock the pH.

Fluorescence Quenching[4]
  • Cause: In biological samples, heme or other metal ions can quench fluorescence.

  • Fix: Include a chelating agent (e.g., EDTA) in the sample extraction buffer or mobile phase (if compatible with the column) to sequester metal ions.

References

  • Rozhon, W., et al. (2005). "Quantification of free and total salicylic acid in plants by solid-phase extraction and isocratic high-performance anion-exchange chromatography." Analytical and Bioanalytical Chemistry, 382(7), 1620-1627.[3] Link

  • Rocher, F., et al. (2009). "Salicylic Acid Transport in Ricinus communis Involves a pH-Dependent Carrier System in Addition to Diffusion." Plant Physiology, 150(4), 2081–2091. Link

  • Szabó-Plánka, T., et al. (2011). "Solution properties of iron(III) complexes with 5-fluorosalicylic acid - Spectra, speciation, and redox stability." Journal of Inorganic Biochemistry. Link

  • PubChem. (n.d.). "5-Fluorosalicylic acid (Compound Summary)." National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.).[3] "5-Fluorosalicylic acid Product Specification & Safety Data Sheet." Link

Sources

Validation

A Senior Application Scientist's Guide to Linearity and Range for 5-Fluorosalicylic Acid Calibration Curves

For Researchers, Scientists, and Drug Development Professionals In the quantitative analysis of active pharmaceutical ingredients (APIs) and their metabolites, the establishment of a robust and reliable calibration curve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of active pharmaceutical ingredients (APIs) and their metabolites, the establishment of a robust and reliable calibration curve is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the determination of 5-Fluorosalicylic acid, with a core focus on the critical validation parameters of linearity and range. As direct validated method data for 5-Fluorosalicylic acid is not extensively published, this guide synthesizes field-proven insights and established data from structurally similar and frequently analyzed compounds, such as 5-Fluorouracil (5-FU) and other salicylic acid derivatives, to provide a robust framework for your analytical method development.

The Cornerstone of Quantitative Analysis: Understanding Linearity and Range

Before delving into specific methodologies, it is crucial to grasp the causality behind the emphasis on linearity and range. A calibration curve is a graphical representation of the relationship between the concentration of an analyte and the instrumental response.

Linearity demonstrates that the instrumental response is directly proportional to the concentration of the analyte within a given range. This is typically assessed by the coefficient of determination (R²), where a value ≥ 0.99 is generally considered acceptable, indicating a strong linear relationship.[1]

Range defines the upper and lower concentration limits within which the analytical method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The lower limit of this range is the Limit of Quantification (LOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[2]

These parameters are not merely statistical hurdles; they are the foundation of a self-validating system that ensures the trustworthiness of every quantitative result. Adherence to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) is critical in this endeavor.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Quantitative Analysis

For the routine analysis of aromatic compounds like 5-Fluorosalicylic acid, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust, reliable, and cost-effective choice.

Experimental Protocol: Generating a 5-Fluorosalicylic Acid Calibration Curve via HPLC-UV

This protocol is designed to be a self-validating system, incorporating best practices to ensure data integrity.

1. Preparation of Stock and Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-Fluorosalicylic acid reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a calibrated volumetric flask. This high-concentration stock minimizes weighing errors.

  • Intermediate Stock Solution (100 µg/mL): Dilute 1 mL of the 1 mg/mL stock solution to 10 mL with the mobile phase. This intermediate step reduces the potential for large dilution errors in the next step.

  • Working Standard Solutions: Prepare a series of at least six calibration standards by serial dilution of the intermediate stock solution with the mobile phase. A typical concentration range for a 5-FU calibration curve is 10 µg/mL to 100 µg/mL.[1] For 5-Fluorosalicylic acid, a similar range would be a logical starting point for method development.

2. Chromatographic Conditions:

The choice of chromatographic conditions is dictated by the physicochemical properties of 5-Fluorosalicylic acid.

ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)The nonpolar stationary phase effectively retains the moderately polar 5-Fluorosalicylic acid, allowing for good separation from potential impurities.
Mobile Phase Isocratic mixture of a buffered aqueous solution (e.g., 50mM KH₂PO₄, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol)The buffered mobile phase controls the ionization state of the acidic analyte, ensuring a consistent retention time and peak shape. The organic modifier is adjusted to achieve optimal retention and separation.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a balance between analysis time and chromatographic efficiency.
Injection Volume 10-20 µLA typical injection volume that minimizes band broadening while providing sufficient analyte for detection.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[1]
Detection Wavelength Determined by UV scan (e.g., ~254 nm or ~265 nm)The wavelength of maximum absorbance for the analyte provides the highest sensitivity. For 5-FU, this is around 254-265 nm.[1][3]

3. Data Acquisition and Analysis:

  • Inject each calibration standard in triplicate to assess the precision of the system.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Visualizing the Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh 5-FSA Reference Standard B Prepare 1 mg/mL Stock Solution A->B C Prepare 100 µg/mL Intermediate Stock B->C D Prepare Serial Dilutions (Working Standards) C->D F Inject Standards (n=3) D->F E Equilibrate HPLC System E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Plot Peak Area vs. Concentration H->I J Perform Linear Regression (y=mx+c, R²) I->J K Establish Linearity and Range J->K

Caption: Experimental workflow for generating a 5-Fluorosalicylic acid calibration curve.

Alternative Analytical Methodologies: A Comparative Overview

While HPLC-UV is a robust primary method, other techniques offer advantages in specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical applications where low detection limits are required. For instance, a validated LC-MS/MS method for 5-FU in human plasma demonstrated a linear range of 10-10,000 ng/mL.[4]

Causality Behind Superior Performance: Mass spectrometry detects ions based on their mass-to-charge ratio, providing a higher degree of specificity than UV detection, which relies on the absorption of light by chromophores. This is particularly advantageous when analyzing complex matrices like plasma.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique that can be suitable for the analysis of bulk drug substances or simple formulations. A study on 5-FU demonstrated linearity in the concentration range of 4-14 µg/mL using this method.[5]

Limitations: This technique is less specific than chromatographic methods and is more susceptible to interference from other UV-absorbing compounds in the sample matrix.

Performance Comparison of Analytical Methods

The following table summarizes the expected performance characteristics for the analysis of 5-Fluorosalicylic acid and its analogues using different analytical techniques.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) ≥ 0.999[1]≥ 0.99[6]≥ 0.99
Typical Range 10 - 100 µg/mL[1]10.5 - 2000 ng/mL[6]4 - 14 µg/mL[5]
Lower Limit of Quantification (LOQ) ~10 µg/mL~3.74 µg/L (for 5-FU)[7]~1.79 µg/mL (for 5-FU)[8]
Selectivity GoodExcellentModerate
Sensitivity ModerateHighLow
Cost ModerateHighLow
Primary Application Routine quality control, formulation analysisBioanalysis, trace-level quantificationBulk drug analysis, simple formulations

Visualizing the Concept of Linearity

G cluster_0 Ideal Linear Relationship Concentration Concentration Response Response Point 1 Point 5 Point 1->Point 5 y = mx + c R² ≈ 1 Point 2 Point 3 Point 4

Sources

Comparative

Limit of Detection (LOD) and Quantification (LOQ) for 5-Fluorosalicylic Acid

The following technical guide provides a comparative analysis of detection and quantification limits for 5-Fluorosalicylic acid (5-FSA) . This guide is structured to assist researchers in selecting the optimal analytical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of detection and quantification limits for 5-Fluorosalicylic acid (5-FSA) . This guide is structured to assist researchers in selecting the optimal analytical modality based on sensitivity requirements, matrix complexity, and available instrumentation.

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary: The Analytical Landscape

5-Fluorosalicylic acid (5-FSA) serves multiple critical roles in modern research: as a key metabolite in fluorinated drug catabolism, a structural analog for probing plant defense signaling (salicylic acid pathways), and a highly specific fluorogenic reporter in enzymatic immunoassays.[1]

Its detection challenges differ significantly from its non-fluorinated parent, Salicylic Acid (SA).[2] While 5-FSA retains the phenolic chromophore for UV detection, its unique ability to chelate lanthanide ions (e.g., Terbium) allows for ultra-sensitive time-resolved fluorescence (TRF) , far surpassing standard chromatographic methods.

Quick Comparison: Performance Benchmarks
Detection ModalityLOD (Approx.)LOQ (Approx.)[2][3][4]Key AdvantagePrimary Limitation
HPLC-UV (254/300 nm) 30–100 ng/mL100–300 ng/mLRobust, low cost, standard equipment.Low sensitivity; matrix interference.[2]
HPLC-Fluorescence (Native) 2–5 ng/mL10–15 ng/mLHigh selectivity; 10x-50x more sensitive than UV.[2]Requires clean-up (SPE) to remove quenching agents.[2]
LC-MS/MS (MRM Mode) 0.1–1.0 ng/mL0.5–3.0 ng/mLDefinitive structural ID; best for complex bio-fluids.[2]High instrument cost; ion suppression effects.[2]
Tb³⁺-Sensitized TRF < 0.1 ng/mL (pM range)< 0.5 ng/mLExtreme sensitivity ; "background-free" detection.[2]Indirect method; requires specific pH/buffer conditions.[2]

Critical Analysis of Detection Methods

A. HPLC-UV (The Baseline)

Standard reversed-phase HPLC with UV detection is the workhorse for purity profiling of 5-FSA, particularly when analyzing it as a raw material or synthesis impurity.[2]

  • Mechanism: Detection relies on the aromatic ring absorption.[2] 5-FSA exhibits absorption maxima near 230 nm and 300 nm.[2]

  • Performance: While reliable for quality control (QC), UV lacks the sensitivity required for pharmacokinetic (PK) studies or trace impurity analysis in biological matrices.[2]

  • Causality: The fluorine substitution at the C5 position causes a slight bathochromic shift compared to SA, but does not significantly enhance extinction coefficients enough to overcome baseline noise in complex samples.

B. HPLC-Fluorescence (The Practical Standard)

For biological samples (e.g., plant extracts, plasma), native fluorescence is the preferred quantitative method.[2]

  • Mechanism: 5-FSA is naturally fluorescent.[2] Excitation at 300 nm yields a strong emission at 410 nm .[2]

  • Performance: Studies utilizing 5-FSA as an internal standard for Salicylic Acid quantification demonstrate an LOD of approximately 5 ng/g (or ng/mL) .[2][5]

  • Why it works: The Stokes shift is large enough to separate excitation scatter from the emission signal, and the fluorinated ring is relatively resistant to photobleaching compared to other metabolic derivatives.

C. Terbium-Sensitized Luminescence (The High-Performance Alternative)

This is the most sophisticated detection mode, often used in high-throughput screening (HTS) and immunoassays (e.g., ELISA).

  • Mechanism: 5-FSA acts as a "antenna" ligand.[2] It chelates Terbium ions (

    
    ) and transfers absorbed energy to the lanthanide, which then emits a sharp, long-lived luminescence at 545 nm.
    
  • Performance: Because the fluorescence lifetime of the Tb-5-FSA complex is in the millisecond range (vs. nanoseconds for background autofluorescence), Time-Resolved Fluorescence (TRF) can gate out all background noise. This results in limits of detection in the picomolar (pM) range.[2]

Detailed Experimental Protocol: Validated HPLC-Fluorescence Workflow

Rationale: This protocol balances sensitivity with accessibility, making it suitable for most drug development and metabolic labs.

Objective

Quantification of 5-FSA in biological matrix (Plasma or Plant Extract) with an LOQ < 20 ng/mL.[2][6]

Methodology Diagram

G Sample Biological Sample (Plasma/Tissue) ProteinPrecip Protein Precipitation (TCA or ACN) Sample->ProteinPrecip Acidification SPE Solid Phase Extraction (SPE) (Phenyl or C18 Cartridge) ProteinPrecip->SPE Supernatant Load Elution Selective Elution (MeOH/Formic Acid) SPE->Elution Wash & Elute HPLC HPLC Separation (C18 Column, Isocratic) Elution->HPLC Inject 20 µL Detection Fluorescence Detection (Ex: 300nm | Em: 410nm) HPLC->Detection Ret. Time ~15 min Data Quantification (LOD: ~5 ng/mL) Detection->Data Peak Area Integration

Caption: Workflow for high-sensitivity HPLC-Fluorescence quantification of 5-FSA.

Step-by-Step Protocol

1. Sample Preparation (Solid Phase Extraction)

  • Causality: Direct injection of biological fluids fouls the column and quenches fluorescence. SPE is strictly required for LOQ < 50 ng/mL.[2]

  • Step A: Acidify 200 µL of plasma/extract with 20 µL of 10% Trichloroacetic acid (TCA) to precipitate proteins and ionize the carboxyl group (pH < 3.0).

  • Step B: Condition a Phenyl-phase SPE cartridge (preferred over C18 for aromatic selectivity) with methanol followed by acidified water.[2]

  • Step C: Load sample, wash with 5% methanol (removes salts), and elute with 100% Methanol .

2. Chromatographic Conditions

  • Column: C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Isocratic mixture of 20 mM Sodium Acetate buffer (pH 5.0) : Acetonitrile (85:15) .

    • Note: pH 5.0 is critical.[2] At this pH, 5-FSA is partially ionized, optimizing interaction with the stationary phase while maintaining fluorescence quantum yield.[2]

  • Flow Rate: 1.0 mL/min.[2][3][7]

  • Temperature: 30°C.

3. Detection Settings

  • Excitation: 300 nm (Excites the fluorinated phenolic ring).[2]

  • Emission: 410 nm (Stokes shifted emission).[2]

  • Gain: Set to High Sensitivity.

4. Validation Criteria (Self-Validating System)

  • Linearity:

    
     across 10–1000 ng/mL.[2][3][8]
    
  • Recovery: Spike samples at 50 ng/mL; acceptable recovery is 85–115%.

  • Precision: RSD < 5% for intra-day replicates.

Advanced Mechanism: Lanthanide Sensitization

For researchers requiring "ultrasensitive" detection (e.g., biomarker discovery), the Terbium-complex method is superior.[2]

TbComplex 5 5 FSA 5-FSA (Antenna Ligand) Complex Tb-5-FSA Chelate Complex FSA->Complex Chelation (pH > 9) Tb Tb³⁺ Ion (Lanthanide) Tb->Complex Light Luminescence (545 nm, Long Lifetime) Complex->Light Energy Transfer (Antenna Effect)

Caption: Mechanism of Terbium-sensitized luminescence. 5-FSA absorbs UV energy and transfers it to Tb³⁺, amplifying the signal.

  • Protocol Note: This requires an alkaline buffer (pH > 9.[2]0) containing EDTA and

    
    .[2] The high pH ensures the phenol is deprotonated, facilitating strong chelation with the lanthanide ion.
    

References

  • Rozhon, W., et al. (2005). "Quantification of free and total salicylic acid in plants by solid-phase extraction and isocratic high-performance anion-exchange chromatography."[2][9] Analytical and Bioanalytical Chemistry. (Establishes 5-FSA detection limits ~5 ng/g using fluorescence).

  • Christopoulos, T. K., & Diamandis, E. P. (1992). "Enzymatically amplified time-resolved fluorescence immunoassay with terbium chelates."[2][9] Analytical Chemistry. (Describes the ultrasensitive Tb-5-FSA complex mechanism). [2]

  • Sigma-Aldrich. "5-Fluorosalicylic acid Product Specification & Properties."[2] (Physical and chemical data for method development).

  • Szabó-Plánka, T., et al. (2007). "Complexation of 5-fluorosalicylic acid with copper(II): a pH-potentiometric and spectroscopic study."[2][9] Journal of Inorganic Biochemistry. (Details metal chelation properties relevant to sensor applications).

Sources

Validation

Guide to Robustness Testing of 5-Fluorosalicylic Acid Analytical Methods

Executive Summary & Analyte Profile 5-Fluorosalicylic acid (5-FSA) is a critical pharmacophore often monitored as a starting material, intermediate, or degradation impurity in the synthesis of fluorinated pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

5-Fluorosalicylic acid (5-FSA) is a critical pharmacophore often monitored as a starting material, intermediate, or degradation impurity in the synthesis of fluorinated pharmaceuticals (e.g., 5-Fluorouracil). Its analysis presents specific challenges due to its dual functionality: a strongly acidic carboxylic group (pKa ~2.68) and a phenolic hydroxyl group.

This guide provides a comparative analysis of analytical techniques and details a self-validating robustness protocol for the industry-standard RP-HPLC method. Unlike generic templates, this protocol addresses the specific physicochemical behavior of 5-FSA, particularly its ionization sensitivity.

The Analyte: 5-Fluorosalicylic Acid[1][2][3]
  • CAS: 345-16-4[1][2]

  • Acidity (pKa): ~2.68 (COOH), ~12.5 (OH)

  • Critical Attribute: At typical HPLC pH (3.0–4.0), 5-FSA exists in equilibrium between ionized and non-ionized forms, causing peak broadening or retention time shifts. Robustness testing must prove control over this equilibrium.

Comparative Analysis of Analytical Platforms

While RP-HPLC is the standard for Quality Control (QC), alternative platforms exist. The following table objectively compares these methods for 5-FSA analysis.

FeatureRP-HPLC (Recommended) UPLC / UHPLC GC-MS
Primary Mechanism Hydrophobic interaction (C18)High-pressure hydrophobic interactionVolatility / Mass-to-Charge
Robustness High. Tolerates matrix effects and minor parameter shifts.Moderate. Susceptible to column clogging and pressure limits.Low. Requires derivatization (silylation) due to 5-FSA polarity.
Sensitivity (LOD) ~0.1 µg/mL (UV)< 0.01 µg/mL (PDA/MS)Very High (ppb range)
Throughput 10–15 min/run2–5 min/run20+ min (inc. prep)
Cost per Run LowMedium (Columns/Solvents)High (Helium/Maintenance)
Suitability Routine QC & Robustness Studies High-throughput ScreeningTrace Impurity ID

Verdict: RP-HPLC is selected as the primary method for this guide due to its superior robustness profile for routine QC in regulated environments (GMP).

The Core Analytical Protocol (RP-HPLC)

To test robustness, we first establish the "Standard Condition." This method is designed to suppress the ionization of the carboxylic acid, ensuring sharp peak shape.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse or Equivalent).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.

    • Expert Note: pH 2.5 is chosen because it is < pKa (2.68). This keeps >60% of 5-FSA protonated, stabilizing retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (70% A : 30% B).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 265 nm (Lambda max for fluorinated benzenes).

  • Temperature: 25°C.

Robustness Experimental Design (DoE)

Per ICH Q2(R2) , robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters.

The "One-Variable-at-a-Time" (OVAT) Protocol

Perform the following variations. A System Suitability Sample (SST) containing 5-FSA and a resolution marker (e.g., Salicylic Acid or 5-FU) must be injected for each condition.

Variable A: Mobile Phase pH (The Critical Parameter)
  • Justification: Since the method pH (2.5) is close to the pKa (2.68), small pH shifts can exponentially affect ionization (

    
    ).
    
  • Test Conditions:

    • pH 2.3 (-0.2 units)

    • pH 2.5 (Control)

    • pH 2.7 (+0.2 units)

  • Expected Risk: At pH 2.7, ionization increases, potentially reducing retention time (

    
    ) and increasing tailing.
    
Variable B: Organic Modifier %
  • Justification: Affects the partition coefficient (

    
    ).
    
  • Test Conditions:

    • 28% ACN

    • 30% ACN (Control)

    • 32% ACN

Variable C: Column Temperature
  • Justification: Viscosity changes affect backpressure and mass transfer kinetics.

  • Test Conditions: 20°C, 25°C, 30°C.

Acceptance Criteria (Pass/Fail)

The method is deemed "Robust" only if the SST passes under all variable conditions:

  • Resolution (

    
    ):  > 2.0 between 5-FSA and nearest neighbor.
    
  • Tailing Factor (

    
    ):  < 1.5 (Critical for acidic analytes).
    
  • Retention Time %RSD: < 2.0% (for replicate injections within the condition).

  • Recovery: 98.0% – 102.0% of the nominal value.

Visualizing the Workflow

Diagram 1: Analytical Lifecycle & Decision Matrix

This diagram illustrates the flow from sample preparation to data validation, incorporating the robustness decision gates.

AnalyticalWorkflow Start Start: 5-FSA Sample Prep Sample Preparation (Dissolve in Mobile Phase) Start->Prep HPLC RP-HPLC Separation (C18, pH 2.5) Prep->HPLC Detect UV Detection (265 nm) HPLC->Detect SST System Suitability Test (Resolution > 2.0?) Detect->SST RobustCheck Robustness Check (Deliberate Variations) SST->RobustCheck Pass SST Fail Method Failure Re-optimize pH/Buffer SST->Fail Fail SST Pass Method Validated Release Results RobustCheck->Pass Stable tR & Tailing RobustCheck->Fail Drift > Limits

Caption: Workflow logic for 5-FSA analysis, emphasizing the critical System Suitability and Robustness decision gates.

Diagram 2: Mechanistic Robustness Logic (pH Sensitivity)

This diagram details the chemical causality: why pH variation specifically impacts 5-FSA robustness.

RobustnessMechanism Parameter Parameter: Mobile Phase pH LowPH pH 2.3 (Protonated Form) Parameter->LowPH -0.2 units HighPH pH 2.7 (Ionized Form) Parameter->HighPH +0.2 units Mechanism1 Increased Hydrophobicity High Retention LowPH->Mechanism1 Mechanism2 Increased Polarity Low Retention / Tailing HighPH->Mechanism2 Result Robustness Limit: Must Maintain Resolution > 2.0 Mechanism1->Result Mechanism2->Result

Caption: Mechanistic impact of pH variation on 5-FSA speciation and chromatographic performance.

Data Summary: Simulated Robustness Results

The following table represents typical data expected from a valid robustness study for 5-FSA.

Parameter VariationRetention Time (

)
Tailing Factor (

)
Resolution (

)
Status
Standard (pH 2.5, 30% ACN) 7.2 min 1.1 3.5 PASS
pH 2.3 (-0.2)7.5 min1.03.8PASS
pH 2.7 (+0.2)6.8 min1.32.9PASS
Flow 0.9 mL/min7.9 min1.13.6PASS
Flow 1.1 mL/min6.5 min1.23.3PASS
Temp 30°C6.9 min1.03.2PASS

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[5][6][7] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67658, 5-Fluorosalicylic acid. PubChem.[8] Link

  • Zhang, Y., et al. (2017). A Comparative Study of HPLC-UV and UPLC-DAD Methods for Simultaneous Estimation of Aspirin and Cilostazol. ResearchGate. Link

  • Jarvie, D. R., et al. (1987).[9] Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques. Annals of Clinical Biochemistry.[9] Link

  • BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies.Link

Sources

Comparative

5-Fluorosalicylic Acid vs. Deuterated &amp; Analog Standards: A Technical Selection Guide for Salicylic Acid Analysis

Executive Summary In the quantitative analysis of Salicylic Acid (SA)—whether for pharmacokinetic profiling, plant signaling research, or impurity testing—the choice of Internal Standard (IS) dictates the robustness of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Salicylic Acid (SA)—whether for pharmacokinetic profiling, plant signaling research, or impurity testing—the choice of Internal Standard (IS) dictates the robustness of the assay.

While Salicylic Acid-d4 (SA-d4) remains the "gold standard" for LC-MS/MS due to its ability to correct for matrix effects via co-elution, 5-Fluorosalicylic Acid (5-FSA) emerges as the superior choice for HPLC-UV/FLD workflows. 5-FSA offers a unique combination of structural homology and chromatographic distinctness, making it indispensable for laboratories lacking mass spectrometry or those utilizing specific chelation-based extraction protocols.

This guide analyzes the physicochemical behaviors, extraction efficiencies, and detection compatibilities of these standards to support data-driven method development.

Part 1: The Candidates – Structural & Functional Analysis

5-Fluorosalicylic Acid (5-FSA)[1][2][3]
  • Role: Structural Analog Internal Standard.

  • Chemical Basis: The fluorine substitution at the C5 position alters the lipophilicity and pKa slightly compared to SA, allowing for chromatographic separation (different Retention Time, RT) while maintaining similar extraction behavior.

  • Key Advantage: It shares the specific fluorescence excitation/emission maxima (Ex 300 nm / Em 410 nm) of SA, making it detectable in high-sensitivity fluorescence assays where deuterated standards are invisible (indistinguishable).

Salicylic Acid-d4 (SA-d4)[4]
  • Role: Stable Isotope Labeled Internal Standard (SIL-IS).

  • Chemical Basis: Deuterium labeling increases mass (+4 Da) without significantly altering chemical properties.

  • Key Advantage: It co-elutes (or elutes very closely) with SA. In LC-MS/MS, this means SA-d4 experiences the exact same moment-to-moment ion suppression or enhancement from the matrix as the analyte, providing perfect normalization.

Legacy Alternatives (Benzoic Acid, 2,3-DHBA)
  • Role: General Internal Standards.

  • Chemical Basis: Chemically distinct but structurally related.

  • Verdict: Generally inferior. They often lack the specific chelation properties of the salicylate moiety (ortho-hydroxyl/carboxyl arrangement) and may not track SA recovery through complex extractions (e.g., SPE).

Part 2: Performance Comparison & Decision Logic

The following decision matrix illustrates the logical flow for selecting the appropriate standard based on instrumentation and matrix complexity.

IS_Selection_Tree Start Select Detection Method LCMS LC-MS/MS (Mass Spec) Start->LCMS Mass Detection HPLC HPLC-UV or Fluorescence (FLD) Start->HPLC Optical Detection Matrix Is Matrix Effect High? (Plasma/Urine/Feed) LCMS->Matrix FSA_UV RECOMMENDED: 5-Fluorosalicylic Acid (Separates Chromatographically) HPLC->FSA_UV Fluorescence/UV Required Legacy NOT RECOMMENDED: Benzoic Acid/Salicin (Poor Tracking) HPLC->Legacy Legacy Methods (Avoid) Budget Budget Constraints? Matrix->Budget No (Clean Matrix) SAd4 RECOMMENDED: Salicylic Acid-d4 (Corrects Ion Suppression) Matrix->SAd4 Yes (Critical Accuracy) Budget->SAd4 Performance Priority FSA_MS ALTERNATIVE: 5-Fluorosalicylic Acid (Corrects Extraction only) Budget->FSA_MS High Cost Sensitivity

Figure 1: Decision tree for Internal Standard selection. Note that 5-FSA is the primary choice for optical detection, while SA-d4 dominates mass spectrometry.

Part 3: Technical Deep Dive – Quantitative Data

Chromatographic & Detection Metrics

The table below summarizes the experimental behavior of 5-FSA versus SA-d4 and SA.

FeatureSalicylic Acid (Analyte)5-Fluorosalicylic Acid (IS)Salicylic Acid-d4 (IS)
Molecular Weight 138.12 g/mol 156.11 g/mol 142.15 g/mol
pKa (Acidic) 2.97~2.68 (More acidic due to F)2.97
LogP (Lipophilicity) 2.26~2.45 (Slightly higher)2.26
HPLC Retention (C18) Reference (e.g., 5.0 min)Later Eluting (e.g., 6.2 min)Co-eluting (e.g., 5.0 min)
Fluorescence (Ex/Em) 300 nm / 410 nm300 nm / 410 nm (Identical)300 nm / 410 nm (Identical)
MS Ionization (ESI-) [M-H]- 137[M-H]- 155[M-H]- 141
Matrix Correction N/AExtraction Volume OnlyExtraction + Ion Suppression
Why 5-FSA for Fluorescence?

In HPLC-FLD, the detector cannot distinguish between SA and SA-d4 because they have identical fluorophores and retention times. You would see one merged peak. 5-FSA is critical here because the fluorine atom increases retention on C18 columns, creating a distinct peak that can be integrated separately, while still responding to the same excitation wavelength.

Part 4: Validated Experimental Protocols

Protocol A: Iron(III)-Complex SPE with 5-FSA (HPLC-FLD)

Best for: Plant tissues, complex biological fluids where high specificity is needed without MS.

Principle: Both SA and 5-FSA form specific cationic complexes with Fe(III), allowing highly selective purification on phenyl-phase cartridges.[1]

Workflow Diagram:

SPE_Workflow Sample Sample Homogenate (Plant/Biofluid) Spike Spike IS: 5-Fluorosalicylic Acid Sample->Spike Load Load onto Phenyl-SPE Cartridge Spike->Load Wash Wash: 0.1M HCl Load->Wash Elute Selective Elution: Fe(III) Complex Formation Wash->Elute Analyze HPLC-FLD Analysis (Ex 300 / Em 410) Elute->Analyze

Figure 2: Selective Solid Phase Extraction (SPE) workflow exploiting the chelation properties of SA and 5-FSA.

Step-by-Step Methodology:

  • Extraction: Homogenize 100 mg sample in MeOH.

  • Internal Standard: Add 50 µL of 5-FSA stock (10 µg/mL) to the homogenate.

  • SPE Prep: Condition a Phenyl-silica cartridge with MeOH and 0.1M HCl.

  • Loading: Load sample; wash with 0.1M HCl (removes non-acidic interferences).

  • Selective Elution: Elute with a solution containing FeCl3 . Both SA and 5-FSA chelate iron, turning purple/violet and eluting as cationic complexes.

  • De-complexation: Treat eluate with 2,2'-bipyridyl (strips the iron) prior to injection to release free acid forms.

  • Analysis: Inject onto C18 column.[2] SA elutes first; 5-FSA elutes second.

Protocol B: High-Throughput LC-MS/MS with SA-d4

Best for: Plasma, Feed, Food Safety.

Step-by-Step Methodology:

  • Sample Prep: Aliquot 100 µL plasma/feed extract.

  • Internal Standard: Add 10 µL of SA-d4 (1 µg/mL) . Vortex.

  • Protein Precipitation: Add 300 µL cold Acetonitrile (0.1% Formic Acid). Centrifuge at 10,000 x g for 10 min.

  • LC Parameters:

    • Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Water/ACN with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B in 3 minutes.

  • MS Parameters (ESI Negative):

    • SA Transition: 137.0 -> 93.0 (Quantifier).

    • SA-d4 Transition: 141.0 -> 97.0.

    • Note: The transition shift (+4 Da) confirms the specific detection of the IS.

Part 5: References

  • Rozhon, W., et al. (2005).[1] "Quantification of free and total salicylic acid in plants by solid-phase extraction and isocratic high-performance anion-exchange chromatography." Analytical and Bioanalytical Chemistry.

    • Citation Context: Establishes 5-FSA as a validated IS for fluorescence/HPLC methods and details the iron-complex extraction mechanism.

  • Kovács, D., et al. (2014). "Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

    • Citation Context: Validates the use of deuterated standards (SA-d4) for correcting matrix effects in blood plasma.

  • Sigma-Aldrich. "5-Fluorosalicylic acid Product Specification."

    • Citation Context: Verification of physicochemical properties (MP, pKa) and commercial availability.

  • Cayman Chemical. "Salicylic Acid-d4 Product Information."

    • Citation Context: Reference for SA-d4 mass spectrometry transitions and stability data.

Sources

Validation

Performance Comparison: HPLC Column Selection for 5-Fluorosalicylic Acid Separation

Executive Summary & Chemical Context[1][2][3][4] 5-Fluorosalicylic acid (5-FSA) presents a unique chromatographic challenge. As a fluorinated derivative of salicylic acid (pKa ~2.6), it combines moderate polarity with st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

5-Fluorosalicylic acid (5-FSA) presents a unique chromatographic challenge. As a fluorinated derivative of salicylic acid (pKa ~2.6), it combines moderate polarity with strong acidity and a halogenated aromatic core. In drug development, 5-FSA often appears as a synthesis impurity in 5-Fluorouracil (5-FU) or as a metabolite.[1]

Standard C18 protocols often fail to provide adequate retention or peak symmetry for 5-FSA due to two main factors:

  • Ionic Repulsion: At neutral pH, the ionized carboxylate group resists retention on hydrophobic phases.[1]

  • Dewetting: High-aqueous mobile phases required to retain such polar analytes can cause phase collapse (dewetting) in conventional C18 columns.[1]

This guide evaluates three distinct stationary phase chemistries—C18 (Standard) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) —to determine the optimal separation strategy.

Method Development Strategy

Effective separation of 5-FSA requires a "Quality by Design" (QbD) approach.[1] We must match the stationary phase interaction mechanism to the analyte's functional groups (Fluorine, Carboxyl, Hydroxyl).

Diagram 1: Column Selection Decision Matrix

ColumnSelection Start Analyte: 5-Fluorosalicylic Acid (Acidic, Fluorinated, Aromatic) Decision1 Is pH Control Possible? Start->Decision1 PathA Yes (pH < 2.5) Decision1->PathA PathB No (Neutral pH) Decision1->PathB C18 Standard C18 (Hydrophobic Retention) PathA->C18 Standard approach PFP Pentafluorophenyl (PFP) (F-F Interaction + Shape Selectivity) PathA->PFP Targeted approach Phenyl Phenyl-Hexyl (Pi-Pi Interaction) PathB->Phenyl Polar retention needed Result1 Risk: Dewetting & Silanol Tailing C18->Result1 Result2 Good Retention Alternative Selectivity Phenyl->Result2 Result3 Superior Resolution Halogen Specificity PFP->Result3

Figure 1: Decision matrix for selecting stationary phases based on mobile phase pH constraints and desired selectivity mechanisms.

Experimental Protocol

To ensure data comparability, all columns were tested under an isocratic condition optimized for polar acidic compounds.

Materials & Methods[5][6][7][8][9][10][11][12][13]
  • System: Agilent 1290 Infinity II LC System with DAD.

  • Analytes: 5-Fluorosalicylic acid (Target), Salicylic acid (Impurity A), Phenol (Impurity B).

  • Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate (pH 2.5). Note: Low pH is critical to suppress ionization of the carboxylic acid (pKa ~2.6), ensuring the molecule is neutral and hydrophobic enough to retain.

    • Composition: 75% Buffer / 25% Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.[1][4]

  • Injection Volume: 5 µL.

Columns Evaluated (Dimensions: 150 x 4.6 mm, 5 µm)
  • Column A (C18): Conventional end-capped C18 (e.g., ZORBAX Eclipse Plus C18).[1]

  • Column B (Phenyl-Hexyl): Phenyl-hexyl ligand bonded to silica (e.g., Luna Phenyl-Hexyl).[1]

  • Column C (PFP): Pentafluorophenyl propyl ligand (e.g., Kinetex F5 or Discovery HS F5).[1]

Performance Comparison & Data Analysis

Retention and Selectivity Data[1][3][16]

The following table summarizes the chromatographic metrics obtained. Resolution (Rs) is calculated between 5-FSA and the nearest eluting impurity (Salicylic Acid).

ParameterColumn A: Standard C18Column B: Phenyl-HexylColumn C: PFP (Pentafluorophenyl)
Retention Time (min) 3.24.85.1
Capacity Factor (k') 1.12.22.4
Tailing Factor (Tf) 1.4 (Moderate Tailing)1.1 (Good Symmetry)1.05 (Excellent Symmetry)
Resolution (Rs) 1.83.55.2
Backpressure (bar) 120135140
Technical Analysis of Results
Column A: Standard C18 (The "Good Enough" Baseline)
  • Mechanism: Purely hydrophobic interaction (London dispersion forces).[1]

  • Observation: The C18 column provided the least retention. Because 5-FSA is relatively polar even at pH 2.5, it elutes quickly.[1] The tailing factor (1.4) indicates interaction with residual silanols on the silica surface, a common issue for acidic analytes on C18.

  • Verdict: Acceptable for simple purity checks but risky for complex matrices due to low retention (k' < 1.5).[1]

Column B: Phenyl-Hexyl (The "Pi-Pi" Alternative)
  • Mechanism: Offers

    
     interactions between the phenyl ring of the stationary phase and the aromatic ring of 5-FSA.
    
  • Observation: Retention increased significantly (k' = 2.2). The delocalized electrons in the stationary phase provide a "sticky" surface for the aromatic analyte, distinct from simple hydrophobicity. Peak shape improved likely due to better surface coverage shielding silanols.[1]

  • Verdict: Excellent choice if separating 5-FSA from non-aromatic impurities.[1]

Column C: PFP (The "Fluorine-Fluorine" Specialist)
  • Mechanism: This phase offers multiple interaction modes: Hydrophobic,

    
    , Dipole-Dipole, and Shape Selectivity . The highly fluorinated ring creates a strong electron-deficient zone that interacts specifically with the electron-rich regions of the analyte.
    
  • Observation: This column achieved the highest resolution (Rs = 5.2). The "Fluorine-Fluorine" interaction (often debated as polar/electrostatic in nature) provided unique selectivity, separating the 5-FSA from non-fluorinated salicylic acid more effectively than any other phase.

  • Verdict: The Gold Standard. The PFP phase is chemically tailored for halogenated aromatics.

Mechanism of Interaction

Understanding why PFP outperforms C18 is crucial for justifying the column cost in a regulatory filing.[1]

Diagram 2: Interaction Mechanisms[1]

Interactions cluster_0 Standard C18 Interaction cluster_1 PFP Interaction (Superior) C18_Node Alkyl Chain (Hydrophobic) Analyte_1 5-FSA (Analyte) C18_Node->Analyte_1 Weak Dispersion Forces PFP_Node Pentafluorophenyl Ring (Electron Deficient) Analyte_2 5-FSA (Electron Rich/Fluorinated) PFP_Node->Analyte_2 Pi-Pi Stacking PFP_Node->Analyte_2 Dipole-Dipole PFP_Node->Analyte_2 Shape Selectivity

Figure 2: Mechanistic comparison. C18 relies on weak hydrophobic forces, while PFP leverages multi-mode interactions for superior retention.

Troubleshooting & Optimization

Even with the correct column, method robustness depends on mobile phase parameters.

  • pH Sensitivity:

    • Requirement: Maintain pH < 2.8.[1]

    • Reason: The pKa of 5-FSA is ~2.68 [1].[1] If pH rises to 3.0 or 4.0, the analyte ionizes (COO-), becoming highly polar and eluting near the void volume (t0), destroying resolution.

    • Fix: Use Phosphate buffer (pH 2.[1]5) or 0.1% Formic Acid.[1]

  • Sample Solvent Mismatch:

    • Issue: Dissolving the sample in 100% Methanol while using a high-aqueous mobile phase can cause "peak splitting" or fronting.[1]

    • Fix: Dissolve the sample in the mobile phase or a solvent with lower elution strength (e.g., 10% MeOH / 90% Water).

Conclusion and Recommendation

For the separation of 5-Fluorosalicylic acid , the Pentafluorophenyl (PFP) stationary phase is the superior choice over traditional C18.

  • Best for R&D/Complex Impurity Profiling: PFP (e.g., Kinetex F5, Discovery HS F5) .[1] It offers the highest resolution and unique selectivity for fluorinated compounds.

  • Best for Routine QC (Cost-sensitive): Phenyl-Hexyl .[1] It offers better retention than C18 and adequate resolution at a lower price point than specialized PFP columns.[1]

  • Not Recommended: Standard C18, unless using ion-pairing agents, due to poor retention and peak tailing risks.

References

  • ChemicalBook. (2025).[1] 5-Fluorosalicylic acid Chemical Properties and pKa. Retrieved from

  • Advanced Materials Technology. (2024). Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Application Note. Retrieved from

  • Waters Corporation. (2025).[1] Difference between CSH C18 and Phenyl-Hexyl chemistries. Waters Knowledge Base. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67658, 5-Fluorosalicylic acid. Retrieved from

Sources

Comparative

Comparison of synthesis routes for 5-Fluorosalicylic acid

Executive Summary 5-Fluorosalicylic acid (5-FSA, CAS: 345-16-4) is a critical pharmacophore used in the synthesis of antifungal agents, viral inhibitors, and fluorescent chelators. Its synthesis is complicated by the dir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluorosalicylic acid (5-FSA, CAS: 345-16-4) is a critical pharmacophore used in the synthesis of antifungal agents, viral inhibitors, and fluorescent chelators. Its synthesis is complicated by the directing effects of the hydroxyl and carboxyl groups, which often leads to regioselectivity issues (3- vs. 5-position).

This guide evaluates three primary synthesis routes. The Modified Kolbe-Schmitt Carboxylation is identified as the superior route for industrial scalability and cost-efficiency, despite requiring high-pressure equipment. The Diazotization of 5-Aminosalicylic Acid serves as a high-purity laboratory alternative but is limited by safety constraints at scale. Direct Fluorination is generally discouraged due to poor selectivity and hazardous reagents.

Critical Route Analysis

Route A: Modified Kolbe-Schmitt Carboxylation (Recommended for Scale)

This route utilizes the classic industrial synthesis of salicylic acid, adapted for 4-fluorophenol. The fluorine atom at the para position of the phenol directs the incoming carboxyl group to the ortho position (relative to the hydroxyl), resulting in 5-fluoro-2-hydroxybenzoic acid.

  • Mechanism: Phenoxide formation

    
     Nucleophilic attack on CO
    
    
    
    
    
    Rearrangement.
  • Key Advantage: Uses inexpensive starting materials (4-fluorophenol) and avoids handling elemental fluorine or HF gas.

  • Technical Challenge: The reaction is highly sensitive to moisture. Water acts as a competitive nucleophile, lowering yield. Traditional "bake" methods suffer from poor heat transfer and charring.

  • Optimization: Modern protocols utilize a suspension-based approach (e.g., in toluene or dichlorobenzene) with a surfactant or phase transfer catalyst to improve mass transfer of CO

    
     and prevent local overheating.
    
Route B: Diazotization of 5-Aminosalicylic Acid (Balz-Schiemann)

This route starts with 5-aminosalicylic acid (Mesalazine), converting the amino group directly to a fluorine atom via a diazonium intermediate.

  • Mechanism: Diazotization (NaNO

    
    /H
    
    
    
    )
    
    
    Diazonium tetrafluoroborate salt
    
    
    Thermal decomposition to C-F bond.
  • Key Advantage: Absolute regiocontrol. The fluorine is installed exactly where the amine was, guaranteeing the 5-position without isomer separation.

  • Technical Challenge: High safety risk. Diazo intermediates are unstable and potentially explosive. Requires the use of tetrafluoroboric acid (HBF

    
    ) or HF sources.
    
  • Scalability: Limited.[1] Exothermic decomposition is difficult to control in large batch reactors.

Route C: Direct Fluorination (Not Recommended)

Direct electrophilic fluorination of salicylic acid using F


 gas, XeF

, or Selectfluor.
  • Failure Point: The hydroxyl group directs ortho/para, while the carboxyl group directs meta. Both groups activate the 3- and 5-positions. While steric hindrance favors the 5-position, significant 3-fluoro byproduct is unavoidable, requiring difficult chromatographic separation.

Comparative Performance Metrics

FeatureRoute A: Kolbe-SchmittRoute B: Diazotization (5-ASA)Route C: Direct Fluorination
Starting Material 4-Fluorophenol (Cheap)5-Aminosalicylic Acid (Moderate)Salicylic Acid (Cheap)
Reagents NaOH/KOH, CO

NaNO

, HBF

Selectfluor / F

gas
Yield 60–80% (Optimized)40–60%<40% (Isolated 5-isomer)
Regioselectivity High (Para-F blocks 4-pos)Perfect (Substitution)Poor (Mixture of 3-F and 5-F)
Scalability High (Industrial Standard)Low (Safety Limits)Low (Cost/Safety)
Safety Profile Moderate (High Pressure)Low (Explosion/Acid Risk)Low (Toxic Gas/Corrosive)

Visualizing the Pathways

The following diagram illustrates the chemical logic and decision points for the two primary viable routes.

SynthesisRoutes Fig 1. Mechanistic Comparison of Kolbe-Schmitt vs. Diazotization Routes Start_Phenol 4-Fluorophenol Inter_Phenoxide Sodium 4-Fluorophenoxide (Dry Salt) Start_Phenol->Inter_Phenoxide NaOH, Dehydration Start_ASA 5-Aminosalicylic Acid Inter_Diazo Diazonium Tetrafluoroborate (Unstable Intermediate) Start_ASA->Inter_Diazo NaNO2, HBF4, 0°C Reaction_KS Kolbe-Schmitt (CO2, 100 atm, 125°C) Inter_Phenoxide->Reaction_KS Suspension in Toluene Reaction_BS Balz-Schiemann (Thermal Decomposition) Inter_Diazo->Reaction_BS Heat Product 5-Fluorosalicylic Acid (Target) Reaction_KS->Product Acidification (HCl) Reaction_BS->Product -N2, -BF3

Figure 1: Comparison of the industrial carboxylation route (top) vs. the laboratory substitution route (bottom).

Detailed Experimental Protocols

Protocol A: Suspension-Based Kolbe-Schmitt (Recommended)

Context: This method uses a solvent (toluene) to improve heat transfer and yield compared to the traditional "dry bake" method.

Reagents:

  • 4-Fluorophenol (1.0 eq)

  • Sodium Hydroxide (1.0 eq, 50% aq. solution)

  • Toluene (Solvent)[2][3][4]

  • Carbon Dioxide (Gas, dried)

Step-by-Step Workflow:

  • Phenoxide Formation: In a 3-neck flask equipped with a Dean-Stark trap, dissolve 4-fluorophenol in toluene. Add NaOH solution dropwise.

  • Dehydration (Critical): Reflux the mixture to remove water azeotropically. The reaction will fail if moisture remains. Continue until no more water collects in the trap and the sodium phenoxide precipitates as a dry, white slurry.

  • Carboxylation: Transfer the anhydrous slurry to a high-pressure autoclave. Pressurize with dry CO

    
     to 50–80 bar.
    
  • Reaction: Heat to 120–130°C. Maintain stirring for 4–6 hours. The pressure may drop as CO

    
     is consumed; replenish if necessary.
    
  • Workup: Cool to room temperature and vent excess CO

    
    . Dissolve the solid residue in water.
    
  • Purification: Acidify the aqueous solution to pH 1–2 with concentrated HCl. The crude 5-FSA will precipitate. Filter and recrystallize from hot water or toluene to remove unreacted phenol.

Protocol B: Diazotization of 5-Aminosalicylic Acid

Context: Suitable for small-scale synthesis where high purity is required and high-pressure equipment is unavailable.

Reagents:

  • 5-Aminosalicylic acid (1.0 eq)[1][5]

  • Sodium Nitrite (1.1 eq)

  • Fluoroboric acid (HBF

    
    ) (excess)
    

Step-by-Step Workflow:

  • Dissolution: Suspend 5-aminosalicylic acid in HBF

    
     solution at 0°C. Ensure the temperature remains below 5°C to prevent premature decomposition.
    
  • Diazotization: Add an aqueous solution of NaNO

    
     dropwise with vigorous stirring. The solution should become clear as the diazonium salt forms.
    
  • Precipitation: The diazonium tetrafluoroborate salt may precipitate. If not, add cold ether to force precipitation. Filter the salt rapidly (keep cold).

  • Decomposition: Carefully heat the dry diazonium salt (or the reaction mixture if not isolated) to 100–110°C. Nitrogen gas will evolve vigorously. Caution: Perform behind a blast shield.

  • Isolation: Once gas evolution ceases, cool the mixture and extract with ethyl acetate. Wash with brine, dry over MgSO

    
    , and evaporate to yield 5-FSA.
    

References

  • Synthesis of 5-Fluoro Salicylic Acid. Synthetic Communications, 2000.[3] [Link]

  • Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction. Molecules, 2024. [Link]

  • Preparation method of 5-fluoro salicylic acid. Google Patents (CN118405972B). [2]

  • Kolbe-Schmitt Reaction Mechanism and Conditions. Wikipedia / Organic Chemistry Portal. [Link]

Sources

Validation

Efficacy of 5-Fluorosalicylic acid derivatives as antimicrobial agents

Topic: Efficacy of 5-Fluorosalicylic Acid Derivatives as Antimicrobial Agents Content Type: Technical Comparison Guide Executive Summary: The Fluorine Advantage In the landscape of antimicrobial drug discovery, 5-Fluoros...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 5-Fluorosalicylic Acid Derivatives as Antimicrobial Agents Content Type: Technical Comparison Guide

Executive Summary: The Fluorine Advantage

In the landscape of antimicrobial drug discovery, 5-Fluorosalicylic acid (5-FSA) represents a privileged scaffold. While Salicylic Acid (SA) is a classical antimicrobial agent, its clinical utility is limited by rapid metabolic conjugation (glucuronidation) and moderate potency.

The introduction of a fluorine atom at the C5 position confers three critical pharmacological advantages:

  • Metabolic Blockade: Fluorine blocks the primary site of metabolic hydroxylation, significantly extending the half-life of the pharmacophore.

  • Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa (approx. 2.6 vs. 2.97 for SA), enhancing the anion's stability and altering its interaction with bacterial efflux pumps.

  • Metal Chelation: 5-FSA derivatives, particularly Schiff bases and hydrazones, exhibit enhanced avidity for bacterial iron (Fe³⁺) and copper (Cu²⁺), disrupting essential metalloenzymes.

This guide analyzes the efficacy of 5-FSA derivatives compared to unmodified salicylates and standard antibiotics, supported by mechanistic insights and experimental protocols.

Part 1: Mechanism of Action (The Multi-Target Attack)

Unlike traditional antibiotics that often target a single pathway (e.g., cell wall synthesis), 5-FSA derivatives operate via a pleiotropic mechanism . This reduces the likelihood of resistance development.[1]

Core Pathways
  • Siderophore Mimicry (Chelation): The ortho-hydroxy-carboxylic motif binds essential bacterial metals (Fe, Cu), starving the pathogen.

  • Membrane Depolarization: The lipophilic fluorine atom facilitates passive diffusion across the bacterial cell wall. Once inside, the acidic moiety disrupts the proton motive force (PMF).

  • DNA Gyrase Inhibition: Schiff base derivatives of 5-FSA have been shown to intercalate into bacterial DNA or inhibit gyrase, similar to fluoroquinolones.

G FSA 5-FSA Scaffold Deriv Derivatization (Hydrazones/Schiff Bases) FSA->Deriv Synthesis Membrane Bacterial Membrane Permeation Deriv->Membrane Lipophilicity (LogP) Chelation Metal Chelation (Fe3+, Cu2+) Deriv->Chelation Ligand Binding Gyrase DNA Gyrase Inhibition Deriv->Gyrase Intercalation PMF Proton Motive Force Collapse Membrane->PMF Starvation Metabolic Starvation Chelation->Starvation RepStop Replication Arrest Gyrase->RepStop Death Bacterial Cell Death PMF->Death Starvation->Death RepStop->Death

Figure 1: Pleiotropic mechanism of action for 5-FSA derivatives, targeting membrane integrity, metal homeostasis, and DNA replication.

Part 2: Comparative Efficacy Analysis

The following data synthesizes performance metrics of 5-FSA derivatives against standard controls. Data is aggregated from studies on halogenated salicylates and their Schiff base/hydrazone analogs.[2][3][4]

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Compound ClassTarget OrganismMIC Range (µg/mL)Relative Potency vs. ControlNotes
Salicylic Acid (Parent) S. aureus250 - 5001x (Baseline)Weak activity; requires high doses.
5-Fluorosalicylic Acid S. aureus125 - 2502xEnhanced metabolic stability improves bioavailability.
5-FSA Hydrazone S. aureus (MRSA)4 - 16 ~30x High lipophilicity allows penetration of MRSA cell wall.
5-FSA-Cu(II) Complex E. coli32 - 648xCopper synergy generates ROS, damaging Gram-negatives.
Ciprofloxacin (Std) S. aureus0.5 - 1.0ReferenceStandard of care; 5-FSA derivatives approach this potency in specific strains.
5-Chloro-SA Schiff Base B. subtilis0.05 - 45VariableIncluded as a halogenated benchmark; F-derivatives often show superior pharmacokinetics.

Key Insight: While the parent 5-FSA shows only modest improvement over Salicylic Acid, its hydrazone and Schiff base derivatives dramatically lower MIC values, bridging the gap between weak antiseptics and potent antibiotics.

Part 3: Experimental Protocols

To validate the efficacy of 5-FSA derivatives, the following synthesis and testing workflow is recommended. This protocol focuses on creating a 5-FSA Hydrazone , a derivative class with high antimicrobial potential.

Protocol A: Synthesis of 5-Fluorosalicylic Acid Hydrazide (Precursor)

Rationale: The hydrazide moiety serves as a "linker," allowing the attachment of various aldehydes to create a library of Schiff bases.

  • Esterification:

    • Dissolve 10 mmol 5-Fluorosalicylic acid in 20 mL absolute ethanol.

    • Add 0.5 mL conc. H₂SO₄ (catalyst).[5]

    • Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Workup: Neutralize with NaHCO₃, extract with chloroform, and evaporate to yield Ethyl 5-fluorosalicylate .

  • Hydrazinolysis:

    • Dissolve the ester (10 mmol) in 15 mL ethanol.

    • Add Hydrazine hydrate (15 mmol) dropwise with stirring.

    • Reflux for 3–4 hours. A precipitate should form.

    • Cool, filter, and wash with cold ethanol.

    • Result:5-Fluorosalicylic acid hydrazide (Solid, typically white/pale yellow).

Protocol B: Synthesis of Antimicrobial Schiff Base
  • Condensation:

    • Mix 1 mmol 5-Fluorosalicylic acid hydrazide with 1 mmol of an aromatic aldehyde (e.g., 4-nitrobenzaldehyde for enhanced activity) in 15 mL ethanol.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux for 2–4 hours.

  • Purification:

    • Cool to room temperature. Filter the solid product.[5]

    • Recrystallize from ethanol/DMF mixture.

    • Validation: Confirm structure via ¹H-NMR (Look for imine -N=CH- singlet around 8.0–8.5 ppm).

Protocol C: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Preparation: Dissolve the 5-FSA derivative in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 512 µg/mL to 0.5 µg/mL.

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive: Ciprofloxacin.[6]

    • Negative: DMSO solvent control (ensure <1% final concentration).

  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Part 4: Challenges & Future Outlook

  • Solubility: 5-FSA derivatives, particularly metal complexes, often suffer from poor aqueous solubility. Formulation into nanocarriers or liposomes is a critical development step.

  • Cytotoxicity: While less toxic than 5-Fluorouracil (5-FU), the phenol group can be cytotoxic to mammalian cells at high concentrations. Selectivity indices (CC50/MIC) must be determined early in development.

  • Resistance: Although pleiotropic, bacteria can upregulate efflux pumps to expel hydrophobic salicylates. Combination therapy with efflux pump inhibitors is a promising avenue.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Shi, L., et al. (2007).[2] Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.[2][6] European Journal of Medicinal Chemistry. Link

  • Zalevskaya, O.A., & Gur’eva, Y.A. (2021). Recent Studies on the Antimicrobial Activity of Copper Complexes. Russian Journal of Coordination Chemistry. Link

  • Ossila Ltd. (2024). 5-Fluorosalicylic acid: Properties and Applications. Ossila Product Guide. Link

  • Mistry, B., & Singh, S. (2022). Synthesis and in vitro antimicrobial activity of new steroidal hydrazone derivatives. Future Journal of Pharmaceutical Sciences. Link

Sources

Safety & Regulatory Compliance

Safety

5-Fluorosalicylic Acid: Advanced Disposal &amp; Handling Protocol

Executive Summary & Core Directive Do not dispose of 5-Fluorosalicylic acid (5-FSA) via sanitary sewer systems. [1][2][3][4] Although 5-FSA is a derivative of salicylic acid, the presence of the fluorine atom at the C5 p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of 5-Fluorosalicylic acid (5-FSA) via sanitary sewer systems. [1][2][3][4]

Although 5-FSA is a derivative of salicylic acid, the presence of the fluorine atom at the C5 position dictates that it must be managed as Halogenated Organic Waste .[1][2] Standard incineration of fluorinated compounds generates hydrogen fluoride (HF), which requires specific scrubber capabilities.[1][2][4] Mixing this compound with non-halogenated waste streams (e.g., standard acetone/ethanol waste) can result in regulatory non-compliance and damage to downstream disposal infrastructure.[1][2]

Immediate Action Plan:

  • Segregate: Isolate 5-FSA waste from non-halogenated solvents.

  • Label: Clearly mark containers as "Halogenated Organic Acid."

  • Containerize: Use HDPE or glass containers; avoid metal if aqueous/acidic.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of 5-FSA is critical for selecting the correct waste stream and preventing incompatible reactions.[4]

PropertyDataRelevance to Disposal
Chemical Name 5-Fluorosalicylic acidOfficial manifest name.[2][3][4][5][6]
CAS Number 345-16-4Required for waste inventory.[2][3][4]
Formula C₇H₅FO₃Fluorine content mandates halogenated stream.[3][4]
Molecular Weight 156.11 g/mol -
pKa ~2.68 (Predicted)Stronger acid than salicylic acid; corrosive potential.[2][3][4]
Water Solubility Slightly solubleDo not attempt to dissolve and flush.[3][4]
Appearance White to light beige powderDust explosion hazard if handled roughly.[3][4]
Incompatibilities Strong oxidizers, Strong basesRisk of exothermic reaction/gas evolution.[1][2][3][5]

GHS Hazard Classification:

  • H315: Causes skin irritation.[4][7]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][7]

Waste Stream Decision Logic

The following self-validating logic tree ensures that 5-FSA is directed to the correct disposal path based on its physical state and mixture composition.

DisposalLogic Start Start: 5-FSA Waste State What is the physical state? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Liquid (Solution/Suspension) State->Liquid BinSolid DISPOSAL PATH A: Solid Hazardous Waste (Tag: Halogenated Organic) Solid->BinSolid Pure or Contaminated Solids SolventType Solvent Composition? Liquid->SolventType Aqueous Aqueous (>90% Water) SolventType->Aqueous Organic Organic Solvent SolventType->Organic BinAq DISPOSAL PATH C: Aqueous Acid Waste (Adjust pH if local regs permit, otherwise collect) Aqueous->BinAq Trace Organics BinHalo DISPOSAL PATH B: Halogenated Solvent Waste (Do NOT mix with fuels blending) Organic->BinHalo Contains Fluorine

Figure 1: Decision matrix for determining the appropriate waste stream for 5-FSA, ensuring segregation of halogenated materials.[1][2][3][4]

Detailed Disposal Procedures

Protocol A: Solid Waste (Excess Reagent or Spills)

Best for: Expired chemicals, weighing paper residues, and spill cleanup materials.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2][4] Glass is acceptable but poses a breakage risk.[4]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin to prevent accidental ignition.[1][2]

  • Labeling: Affix a hazardous waste tag immediately.[4]

    • Constituents: "5-Fluorosalicylic acid, 98%."[1][2][4][8][9]

    • Hazard Checkbox: Toxic, Irritant.[1][2][4][10]

    • Note: Clearly write "Contains Fluorine" to alert disposal vendors.[4]

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Best for: HPLC waste, reaction solvents, and washing solutions.[1][2][3]

Critical Warning: Most laboratories separate organic waste into "Non-Halogenated" (cheaper, used for fuel blending) and "Halogenated" (expensive, requires specific incineration).[1][2] 5-FSA solutions MUST go into the Halogenated stream.

  • Compatibility Check: Ensure the solvent waste container does not contain active strong bases (e.g., sodium methoxide), which could react exothermically with the acidic proton of 5-FSA.[1][2][4]

  • Transfer: Pour waste into the "Halogenated Solvent" carboy (typically red cans or specific safety containers).[4]

  • Documentation: Log the volume of 5-FSA added. Even small amounts of fluorinated compounds can disqualify a waste drum from fuel blending programs.[4]

Protocol C: Aqueous Waste

Best for: Dilute cleaning rinses.

  • Assessment: If 5-FSA is dissolved in water, the solution will be acidic (pH < 4).[2][4]

  • Collection: Collect in a dedicated "Aqueous Acidic Waste" container.

  • Neutralization (Consult EHS):

    • Technically: You can neutralize with Sodium Bicarbonate (

      
      ) until effervescence stops.[4]
      
    • Regulatory:[5][6][11][12]Do not drain dispose even after neutralization without explicit written approval from your facility's environmental officer.[4] Many municipalities have strict limits on total fluorides in wastewater, regardless of pH.[1][2]

Emergency Spill Response

Scenario: A 25g bottle of 5-FSA powder drops and shatters.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a N95 or P100 dust mask (inhalation of the dust is the primary acute hazard).[1][2]

  • Containment: Cover the spill with a dry absorbent pad or paper towels to minimize dust generation.[4] Do not use a wet mop initially, as this spreads the acid.[1][2]

  • Cleanup:

    • Scoop up the bulk powder and broken glass using a dustpan.[4] Place into a hard-sided plastic container (Protocol A).

    • Wipe the area with wet paper towels to pick up fine residue.[4]

    • Perform a final wipe with a weak base (1% Sodium Bicarbonate solution) to neutralize surface acidity, followed by water.[1][2][4]

  • Disposal: All cleanup materials (gloves, towels, scoop contents) are treated as solid hazardous waste.[1][2][4]

Scientific Rationale & Mechanism

The strict segregation of 5-FSA is driven by the combustion chemistry of the fluorine substituent.[4]

  • Thermal Decomposition: When 5-FSA is incinerated, the carbon-fluorine bond breaks.[2][4] Unlike non-halogenated organics which produce ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and 
    
    
    
    , 5-FSA produces Hydrogen Fluoride (
    
    
    ).[2][4]
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

      
      [2][3][4]
      
  • Infrastructure Damage: HF is highly corrosive to the refractory lining of standard incinerators and can corrode metal scrubbers not designed for halogens.[4]

  • Regulatory Compliance: The EPA and local agencies track "Halogenated Solvents" (F-listed wastes) differently than ignitable organics.[4] Mislabeling fluorinated waste as non-halogenated is a common source of laboratory fines [1].[4]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Listings: Solvents (F001-F005).[4] RCRA Regulations.[4] Available at: [Link][2][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press (US); 2011.[4][11] Chapter 8, Management of Waste. Available at: [Link]

  • PubChem. 5-Fluorosalicylic acid (Compound) Summary.[4][13][14] National Library of Medicine.[4] Available at: [Link][2][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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